molecular formula C12H15FN2O B3972798 N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 60465-12-5

N-(4-fluorophenyl)piperidine-1-carboxamide

カタログ番号: B3972798
CAS番号: 60465-12-5
分子量: 222.26 g/mol
InChIキー: OQXQMWNXXPEEJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-fluorophenyl)piperidine-1-carboxamide is a chemical compound with the CAS registry number 60465-12-5 and a molecular formula of C12H15FN2O . It has a molecular weight of 222.26 g/mol and a Topological Polar Surface Area of 32.3 Ų . This compound is characterized by computational properties including an XLogP3 of 2.1 and one rotatable bond, which can influence its behavior in research settings . As a piperidine-carboxamide derivative, this compound serves as a valuable building block or intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a fluorophenyl group, makes it a point of interest for designing and synthesizing novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all relevant laboratory safety protocols before handling.

特性

IUPAC Name

N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXQMWNXXPEEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321549
Record name N-(4-fluorophenyl)piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60465-12-5
Record name NSC377400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(4-fluorophenyl)piperidine-1-carboxamide CAS 60465-12-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 60465-12-5)

Executive Summary

N-(4-fluorophenyl)piperidine-1-carboxamide is a chemical compound featuring a piperidine ring connected to a 4-fluorophenyl group through a carboxamide linker. While specific, in-depth research on this exact molecule is not extensively published, its structural motifs are prevalent in a wide range of biologically active agents and serve as a valuable scaffold in medicinal chemistry. This guide synthesizes available data on its physicochemical properties and provides context by examining the synthesis, analysis, and pharmacological relevance of structurally analogous compounds. The information herein is intended to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound's characteristics and its potential applications in discovery programs.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in any research or development workflow.

Chemical Structure

The molecule's architecture consists of a saturated six-membered piperidine heterocycle, which imparts a degree of conformational flexibility, linked via its nitrogen atom to a carbonyl group. This carboxamide moiety is, in turn, attached to a 4-fluorophenyl ring. The fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding interactions.

An In-depth Technical Guide to 4'-Fluoro-1-piperidinecarboxanilide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4'-Fluoro-1-piperidinecarboxanilide, a piperidine-containing scaffold of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and explores potential synthetic strategies and applications based on related structures.

Chemical Identity and Synonyms

4'-Fluoro-1-piperidinecarboxanilide is a synthetic organic compound featuring a piperidine ring linked to a fluorinated phenyl group via a carboxamide bridge.

IUPAC Name: N-(4-fluorophenyl)piperidine-1-carboxamide[1]

CAS Number: 60465-12-5[1]

Synonyms:

  • 4'-Fluoro-1-piperidinecarboxanilide

  • N-(4-fluorophenyl)piperidylcarboxamide[1]

  • 1-Piperidinecarboxanilide, 4'-fluoro-[1]

  • NSC 377400[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-fluorophenyl)piperidine-1-carboxamide is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular FormulaC₁₂H₁₅FN₂O[1]
Molecular Weight222.26 g/mol [1]
Exact Mass222.11684127 g/mol [1]
AppearanceSolid (predicted)
XLogP32.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Synthesis and Methodologies

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of piperidine with 4-fluorophenyl isocyanate. This reaction is typically straightforward and proceeds under mild conditions.

G Piperidine Piperidine Product N-(4-fluorophenyl)piperidine-1-carboxamide Piperidine->Product Nucleophilic attack Isocyanate 4-Fluorophenyl isocyanate Isocyanate->Product

Caption: Proposed synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

  • Piperidine

  • 4-Fluorophenyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4-fluorophenyl isocyanate (1.0 equivalent) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperidine and the 4-fluorophenyl protons.

  • Piperidine protons: Multiple signals in the aliphatic region (δ 1.5-3.5 ppm).

  • Aromatic protons: Signals in the aromatic region (δ 7.0-7.5 ppm), showing splitting patterns characteristic of a 1,4-disubstituted benzene ring coupled with fluorine.

  • N-H proton: A broad singlet, the chemical shift of which may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Piperidine carbons: Signals in the aliphatic region (δ 25-50 ppm).

  • Aromatic carbons: Signals in the aromatic region (δ 115-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

  • Carbonyl carbon: A signal around δ 155-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H stretch: A band around 3300 cm⁻¹.

  • C=O stretch (amide I): A strong band around 1640 cm⁻¹.

  • N-H bend (amide II): A band around 1550 cm⁻¹.

  • C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (222.26 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and the piperidine ring.

Potential Applications in Drug Discovery and Development

While there is no specific biological activity reported for N-(4-fluorophenyl)piperidine-1-carboxamide, the broader class of piperidine carboxamides has shown a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or starting material for the synthesis of novel therapeutic agents.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs. Fluorophenyl piperidine derivatives, in particular, have been investigated for their interactions with various CNS targets. The introduction of a fluorine atom can enhance metabolic stability and binding affinity.

Antihypertensive Agents

Derivatives of piperidine-4-carboxamide have been synthesized and evaluated as T-type calcium channel blockers, showing potential as antihypertensive agents.[2][3]

Anti-infective Agents

The piperidine carboxamide scaffold has been identified as a promising starting point for the development of new antimalarial drugs that target the proteasome of Plasmodium falciparum.

The logical flow for exploring the potential of N-(4-fluorophenyl)piperidine-1-carboxamide in a drug discovery program is outlined below.

G cluster_0 Scaffold Identification cluster_1 Library Synthesis cluster_2 Biological Screening cluster_3 Lead Optimization cluster_4 Preclinical Development A N-(4-fluorophenyl)piperidine-1-carboxamide B Chemical Derivatization A->B Starting Material C High-Throughput Screening B->C Compound Library D In vitro Assays C->D Hit Identification E Structure-Activity Relationship (SAR) Studies D->E Lead Generation F ADMET Profiling E->F G In vivo Efficacy Studies F->G Candidate Selection

Caption: Drug discovery workflow utilizing the target scaffold.

Conclusion

4'-Fluoro-1-piperidinecarboxanilide is a chemical entity with potential as a building block in the development of novel therapeutics. While specific biological data and detailed synthetic and analytical reports are not extensively documented in the public domain, its structural relationship to a wide range of bioactive molecules makes it a compound of interest for further investigation. The information and proposed methodologies in this guide provide a foundation for researchers to explore the potential of this and related piperidine carboxamide derivatives.

References

  • Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Chemical & Pharmaceutical Bulletin, 59(11), 1376-1386. [Link]

Sources

molecular weight and formula of N-(4-fluorophenyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(4-fluorophenyl)piperidine-1-carboxamide

Executive Summary

N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 60465-12-5) represents a privileged structural motif in medicinal chemistry, functioning as a lipophilic urea scaffold often utilized in the development of TRPV1 antagonists, soluble epoxide hydrolase (sEH) inhibitors, and T-type calcium channel blockers.[1][2][3][4][5][6][7] This guide details its molecular identity, validated synthetic protocols, and analytical characterization standards.

Part 1: Physicochemical Identity

The compound is a urea derivative linking a saturated piperidine ring to a para-fluorinated aromatic system. The fluorine substitution at the para position is a strategic medicinal chemistry modification designed to block metabolic oxidation (CYP450) at the most reactive phenyl site.

Table 1: Molecular Constants & Properties
PropertyValueTechnical Note
IUPAC Name N-(4-fluorophenyl)piperidine-1-carboxamideAlso known as 4'-Fluoro-1-piperidinecarboxanilide
CAS Number 60465-12-5 Primary identifier for regulatory/safety data
Molecular Formula

High carbon/heteroatom ratio characteristic of drug-like scaffolds
Molecular Weight 222.26 g/mol Ideal range for CNS penetration (<400 Da)
Exact Mass 222.1168 DaMonoisotopic mass for HRMS validation
SMILES C1CCN(CC1)C(=O)NC2=CC=C(C=C2)FString for cheminformatics input
LogP (Predicted) ~2.1 - 2.5Lipophilicity indicates good membrane permeability
Topological PSA 32.3 ŲPolar Surface Area well below the 140 Ų limit for oral bioavailability
H-Bond Donors 1Urea N-H
H-Bond Acceptors 2Carbonyl Oxygen, Fluorine

Part 2: Synthetic Architecture

Two primary pathways exist for the synthesis of this compound. The Isocyanate Addition route is preferred for its high atom economy and "click-like" efficiency, avoiding the generation of HCl byproducts associated with carbamoyl chlorides.

Protocol A: Isocyanate Addition (Gold Standard)
  • Principle: Nucleophilic attack of the secondary amine (piperidine) onto the electrophilic carbon of the isocyanate.

  • Reaction Type: Addition (No leaving group).

Materials:

  • Piperidine (1.0 equiv)

  • 4-Fluorophenyl isocyanate (1.05 equiv)

  • Dichloromethane (DCM) or dry THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with piperidine (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to

    
     using an ice bath to control the exotherm.
    
  • Addition: Dropwise add a solution of 4-fluorophenyl isocyanate (10.5 mmol) in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Precipitation: In many cases, the urea product precipitates from non-polar solvents. Filter and wash with cold hexanes.

    • Extraction: If soluble, wash the organic layer with 1M HCl (to remove unreacted piperidine), followed by saturated

      
       and brine.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-5% MeOH in DCM).
    
Synthetic Workflow Visualization

SynthesisPath Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate DCM, 0°C Isocyanate 4-F-Phenyl Isocyanate (Electrophile) Isocyanate->Intermediate Nucleophilic Attack Product N-(4-fluorophenyl) piperidine-1-carboxamide Intermediate->Product Proton Transfer (Fast)

Caption: Figure 1. Atom-economic synthesis via isocyanate addition. This pathway avoids toxic phosgene equivalents.[8]

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.3–8.5 ppm (s, 1H):  Diagnostic Urea NH  proton. This signal is exchangeable with 
      
      
      
      .
    • 
       7.4–7.5 ppm (m, 2H):  Aromatic protons ortho to the urea nitrogen.
      
    • 
       7.0–7.1 ppm (m, 2H):  Aromatic protons ortho to the Fluorine (look for splitting due to 
      
      
      
      coupling).
    • 
       3.3–3.4 ppm (m, 4H):  Piperidine ring protons adjacent to Nitrogen (
      
      
      
      ).
    • 
       1.4–1.6 ppm (m, 6H):  Remaining piperidine 
      
      
      
      protons.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion:

    
     Da.
    
  • Fragmentation Pattern:

    • Loss of piperidine fragment (

      
       ~86).
      
    • Characteristic 4-fluoroaniline fragment (

      
       ~111).
      

Part 4: Medicinal Chemistry Context

This molecule is rarely a final drug but serves as a high-value Pharmacophore .

  • Metabolic Stability: The para-fluorine atom blocks the primary site of metabolic oxidation on the phenyl ring, significantly extending the half-life (

    
    ) compared to the non-fluorinated analog.
    
  • Urea Linker: Acts as a rigid spacer that engages in hydrogen bonding (Donor: NH, Acceptor: C=O) within receptor pockets (e.g., Aspartate or Threonine residues in TRPV1 or sEH enzymes).

  • Bioisosterism: The piperidine urea moiety is often used as a bioisostere for piperazine ureas or benzamides to modulate solubility and hERG channel liability.

Pharmacophore Logic Diagram

Pharmacophore Compound N-(4-fluorophenyl) piperidine-1-carboxamide F_Group 4-Fluoro Group (Metabolic Block) Compound->F_Group Urea Urea Linker (H-Bond Donor/Acceptor) Compound->Urea Piperidine Piperidine Ring (Hydrophobic/Steric Fill) Compound->Piperidine Target Target Interaction (TRPV1 / sEH / CaV3.2) F_Group->Target Prevents CYP Oxidation Urea->Target Directional H-Bonding Piperidine->Target Van der Waals Contact

Caption: Figure 2. Structural Activity Relationship (SAR) mapping. The fluorine atom enhances metabolic stability while the urea core directs binding.

References

  • PubChem Compound Summary. (2025). N-(4-fluorophenyl)piperidine-1-carboxamide (CID 641476). National Center for Biotechnology Information. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[9] (General protocol for urea synthesis). [Link]

  • Journal of Medicinal Chemistry. (2011). Synthesis and pharmacological evaluation of piperidine-4-carboxamide derivatives as novel antihypertensive agents.[10][11] (Context on fluorophenyl piperidine scaffolds). [Link]

Sources

N-(4-fluorophenyl)piperidine-1-carboxamide: Structural Informatics, Synthesis, and Applications in Radiopharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 60465-12-5) is an unsymmetrical urea derivative that serves as a critical structural motif in medicinal chemistry and radiopharmaceutical development[1][2]. Featuring a piperidine ring, a central urea linkage, and a para-fluorinated phenyl ring, this compound embodies several classic drug design principles: metabolic stability, tunable lipophilicity, and robust hydrogen-bonding capacity. This guide provides an in-depth technical analysis of its chemical informatics, mechanistic rationale, and field-proven synthetic protocols, specifically highlighting its role as a model compound in Positron Emission Tomography (PET) tracer development[3].

Chemical Informatics & Structural Identity

The precise identification of N-(4-fluorophenyl)piperidine-1-carboxamide is anchored by its SMILES and InChIKey strings[4][5]. These machine-readable formats are essential for computational chemistry, molecular docking, and database querying.

Structural Breakdown
  • SMILES: O=C(Nc1ccc(F)cc1)N1CCCCC1[5]

    • O=C: The carbonyl core of the urea moiety.

    • (Nc1ccc(F)cc1): The 4-fluoroaniline-derived segment. The F at the para position is a classic bioisostere for hydrogen, designed to block cytochrome P450-mediated aromatic oxidation.

    • N1CCCCC1: The piperidine ring, providing a basic, lipophilic, and conformationally restricted tertiary amine component.

  • InChIKey: OQXQMWNXXPEEJS-UHFFFAOYSA-N[4][5]

    • The first block (OQXQMWNXXPEEJS) encodes the molecular skeleton and connectivity.

    • The second block (UHFFFAOYSA-N) indicates standard stereochemistry (the molecule is achiral).

Physicochemical Properties

The following table summarizes the quantitative data defining the compound's physical and chemical profile[1][2][4].

PropertyValueCausality / Significance
CAS Number 60465-12-5Primary identifier for regulatory and procurement databases.
Molecular Formula C12H15FN2ODictates the exact mass and isotopic distribution.
Molecular Weight 222.26 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability.
Exact Mass 222.1168 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Melting Point 179–184 °CIndicates strong intermolecular hydrogen bonding via the urea NH.

Mechanistic Rationale: The Urea Motif in Drug Design

The unsymmetrical urea linkage is a "privileged scaffold" in pharmacology. The causality behind selecting this specific structure—combining a fluorophenyl group with piperidine—lies in its dual functionality:

  • Receptor Binding: The urea carbonyl acts as a potent hydrogen bond acceptor, while the adjacent NH acts as a donor. This bidentate interaction is frequently exploited to target the active sites of enzymes like soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH).

  • Metabolic Shielding: The incorporation of fluorine at the para position of the phenyl ring is a deliberate choice. Fluorine's high electronegativity and small van der Waals radius (similar to hydrogen) allow it to fit into the same enzymatic pockets while effectively blocking oxidative metabolism (hydroxylation) by CYP450 enzymes, thereby extending the molecule's half-life in vivo.

Synthetic Methodologies & Experimental Protocols

The synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide can be approached via two distinct pathways depending on the application: a standard "cold" synthesis for bulk material, and a "hot" radiolabeling synthesis for PET imaging[2][3].

Standard "Cold" Synthesis: Nucleophilic Addition

Causality: The most atom-economical and rapid method to form unsymmetrical ureas is the reaction of an isocyanate with a secondary amine[2]. 4-Fluorophenyl isocyanate is highly electrophilic at the central carbon. Piperidine, a strong nucleophile, attacks this carbon directly. No coupling reagents or catalysts are required, making this a self-validating, high-yield system.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-fluorophenyl isocyanate in an anhydrous, inert solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N2 or Argon).

  • Addition: Cool the reaction mixture to 0 °C. Add 1.05 equivalents of piperidine dropwise to control the exothermic nucleophilic attack.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethyl acetate to yield pure, colorless crystals[2][3].

ColdSynthesis N1 4-Fluorophenyl isocyanate N3 Nucleophilic Addition (Inert Solvent, 0 °C to RT) N1->N3 N2 Piperidine N2->N3 N4 Solvent Evaporation N3->N4 N5 Recrystallization (Ethyl Acetate) N4->N5 N6 Pure N-(4-fluorophenyl) piperidine-1-carboxamide (Colorless Crystals) N5->N6

Standard "Cold" Synthesis Workflow via Isocyanate Nucleophilic Addition.

"Hot" Synthesis: 11C-Labelled Ureas via Pd(II)-Mediated Oxidative Carbonylation

Causality: In radiopharmaceutical chemistry, Carbon-11 (t1/2 = 20.4 min) must be incorporated into the tracer at the very last step[3]. [11C]Carbon monoxide is a versatile synthon but suffers from low solubility in organic solvents. Palladium(II) catalysis solves this by rapidly trapping the [11C]CO gas to form a highly reactive Pd-acyl complex, which subsequently couples with piperidine and 4-fluoroaniline[3]. This method avoids the need to synthesize highly toxic and unstable 11C-isocyanates.

Step-by-Step Methodology:

  • Pre-activation: Load a reaction vial with a Pd(II) precursor (e.g., Pd(OAc)2), an oxidant, piperidine, and 4-fluoroaniline in a suitable solvent[3].

  • Trapping: Introduce cyclotron-produced[11C]CO gas into the sealed reaction vial. The Pd(II) catalyst rapidly coordinates and inserts the CO[3].

  • Coupling: Heat the mixture briefly to drive the oxidative carbonylation and reductive elimination, forming the 11C-labelled urea[3].

  • Purification: Quench the reaction and purify immediately via semi-preparative HPLC to isolate the radiotracer before significant radioactive decay occurs.

HotSynthesis A [11C]Carbon Monoxide (Cyclotron Produced) D Oxidative Carbonylation (Trapping & Coupling) A->D B Pd(II) Catalyst + Oxidant B->D C Amine 1: Piperidine Amine 2: 4-Fluoroaniline C->D E [11C]N-(4-fluorophenyl) piperidine-1-carboxamide D->E

Pd(II)-Mediated Oxidative Carbonylation Workflow for 11C-Labelled PET Tracers.

Analytical Characterization

To ensure trustworthiness and self-validation of the synthesized protocols, the final product must match the following analytical benchmarks[2][3]:

  • Appearance: Colorless crystals.

  • Thin Layer Chromatography (TLC): Rf = 0.39 (using a mobile phase of 3:1 i-hexane:ethyl acetate + 1% Triethylamine).

  • Melting Point: 179–184 °C.

  • 1H-NMR (400 MHz, (CD3)2CO): Will show characteristic multiplets for the piperidine ring (aliphatic region, ~1.5-3.5 ppm) and the para-substituted aromatic ring (AA'BB' system, ~7.0-7.5 ppm), alongside a broad singlet for the urea NH.

References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation , National Center for Biotechnology Information (PMC) / MDPI. URL: [Link]

  • CAS 60465-12-5 Structural and Physical Data , ChemSrc. URL:[Link]

Sources

The Piperidine-1-Carboxamide Scaffold: A Privileged Chemotype in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets through strategic peripheral functionalization. The piperidine-1-carboxamide derivative class represents a masterclass in this concept. By leveraging the unique steric constraints of the piperidine ring and the tunable electronic properties of the carboxamide (urea) linkage, drug development professionals have engineered molecules that span entirely distinct pharmacological classes—from irreversible enzyme inhibitors to allosteric G-protein-coupled receptor (GPCR) modulators.

As an Application Scientist, I have structured this technical guide to deconstruct the two most prominent pharmacological applications of this scaffold: Fatty Acid Amide Hydrolase (FAAH) inhibitors and Trace Amine-Associated Receptor 1 (TAAR1) agonists . We will explore the causality behind their mechanisms of action, the rationale driving their experimental validation, and the self-validating protocols used to ensure their efficacy and safety.

Class I: Fatty Acid Amide Hydrolase (FAAH) Inhibitors (Covalent Modulators)

Mechanism of Action: The "Activated Urea" Paradigm

The endocannabinoid system regulates pain, inflammation, and mood. FAAH is the primary integral membrane serine hydrolase responsible for degrading the endocannabinoid anandamide (AEA)[1]. Inhibiting FAAH elevates AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct Cannabinoid Receptor 1 (CB1) agonists[1].

Historically, ureas are considered chemically inert and highly stable, making them poor candidates for covalent enzyme inhibition. However, piperidine-1-carboxamide derivatives like PF-750 and the highly optimized PF-3845 act as time-dependent, irreversible covalent inhibitors of FAAH[2].

The Causality of the Chemotype: Why does a stable urea bond act as a covalent warhead here? The answer lies in FAAH's unusual Ser241-Ser217-Lys142 catalytic triad and its unique ability to function as a C(O)-N bond hydrolase[2]. When a piperidine-1-carboxamide inhibitor enters the active site, the rigid piperidine ring is forced into a highly specific steric pocket. This binding event induces a conformational distortion in the urea linkage, breaking the planar resonance of the amide bond[3]. This distortion renders the carbonyl carbon highly electrophilic, allowing nucleophilic attack by Ser241 to form an irreversible covalent carbamate adduct[3]. Because other mammalian serine hydrolases lack this specific active site architecture, they cannot distort the urea bond, granting these inhibitors unprecedented proteome-wide selectivity[2].

FAAH_Mechanism Substrate Piperidine-1-Carboxamide (e.g., PF-3845) Complex Enzyme-Inhibitor Michaelis Complex Substrate->Complex Enzyme FAAH Active Site (Ser241-Ser217-Lys142) Enzyme->Complex Distortion Conformational Distortion (Urea Bond Activation) Complex->Distortion Binding Attack Nucleophilic Attack (Ser241 on Carbonyl) Distortion->Attack Catalytic Triad Covalent Covalent Carbamate Adduct (Irreversible Inhibition) Attack->Covalent Leaving Group Exits

Caption: Logical flow of FAAH irreversible covalent inhibition by piperidine-1-carboxamide ureas.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

To validate the exquisite selectivity of piperidine-1-carboxamide FAAH inhibitors, standard substrate-cleavage assays are insufficient because they only measure on-target activity. Instead, we utilize Competitive ABPP.

Self-Validating System Design: This protocol uses a broad-spectrum fluorophosphonate (FP-rhodamine) probe that covalently binds to the active site of all functional serine hydrolases. If the inhibitor is truly selective, only the FAAH-specific fluorescent band will disappear. The persistence of all other serine hydrolase bands acts as an internal positive control, validating that the proteome remains intact and the probe is reactive.

Step-by-Step Methodology:

  • Proteome Preparation: Extract membrane proteomes from wild-type murine brain tissue (1 mg/mL total protein in PBS).

  • Inhibitor Pre-incubation: Treat 50 µL proteome aliquots with varying concentrations of the piperidine-1-carboxamide derivative (e.g., PF-3845 at 1 nM to 10 µM) or a DMSO vehicle control for 30 minutes at 37°C. Rationale: The 30-minute window is critical to allow time-dependent covalent carbamylation to occur.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature.

  • Reaction Quenching: Quench the reaction with 4x SDS-PAGE loading buffer and boil for 5 minutes at 90°C.

  • Separation & Visualization: Resolve proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at excitation/emission wavelengths appropriate for rhodamine.

  • Data Interpretation: Quantify the disappearance of the ~63 kDa FAAH band relative to the DMSO control. The IC50 is calculated based on the dose-dependent loss of fluorescence.

Class II: Trace Amine-Associated Receptor 1 (TAAR1) Agonists (GPCR Modulators)

Mechanism of Action: Monoaminergic Modulation

While FAAH inhibitors exploit the carboxamide group as a covalent warhead, other piperidine-1-carboxamide derivatives utilize the scaffold purely for non-covalent, allosteric GPCR binding. A prime example is AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide), a potent agonist of TAAR1[4].

TAAR1 is a GPCR that modulates dopaminergic, serotonergic, and glutamatergic circuitry[5]. Traditional antipsychotics treat schizophrenia by directly antagonizing dopamine D2 receptors, which inevitably causes severe extrapyramidal symptoms (EPS) and metabolic disorders[4]. TAAR1 agonists bypass this by indirectly dampening hyperdopaminergic tone without direct D2 blockade[5].

The Causality of the Chemotype: In AP163, the 4-(2-aminoethyl)piperidine core acts as a structural mimic of endogenous biogenic trace amines, driving receptor activation[6]. The addition of the N-(3,5-dimethylphenyl)carboxamide tail provides critical hydrophobic and hydrogen-bonding interactions within the TAAR1 allosteric binding pocket, drastically increasing potency (EC50 ~ 0.033 µM)[6].

TAAR1_Workflow Synthesis Synthesize AP163 (TAAR1 Agonist) InVitro In Vitro cAMP Assay (EC50 Determination) Synthesis->InVitro AnimalPrep DAT-KO Rat Model (Hyperdopaminergic Tone) InVitro->AnimalPrep Lead Selection Admin Administer AP163 (Dose-Response) AnimalPrep->Admin Tracking Automated Locomotor Tracking (Open Field) Admin->Tracking Analysis Efficacy Readout: Reduction in Hyperlocomotion Tracking->Analysis Data Processing

Caption: Experimental workflow for validating TAAR1 agonist efficacy in DAT-KO hyperlocomotion models.

Experimental Protocol: In Vivo Efficacy via DAT-KO Rat Model

To evaluate the antipsychotic potential of TAAR1 agonists, researchers utilize the Dopamine Transporter Knockout (DAT-KO) rat model[6].

Self-Validating System Design: Traditional models rely on amphetamine injections to induce hyperactivity, which creates a transient, highly variable baseline. By contrast, DAT-KO rats lack the dopamine transporter, resulting in a stable, constitutive hyperdopaminergic state[6]. The protocol employs a within-subject baseline control (measuring the rat's locomotion before dosing) and a between-subject vehicle control, ensuring that any reduction in locomotion is strictly attributable to the pharmacological intervention.

Step-by-Step Methodology:

  • Habituation: Place DAT-KO rats into automated open-field tracking arenas (e.g., 40x40 cm) for 30 minutes to establish a stable baseline of hyperlocomotion and reduce stress-induced artifacts.

  • Dosing: Administer the piperidine-1-carboxamide derivative (e.g., AP163 at 1, 3, or 10 mg/kg) or a saline vehicle via intraperitoneal (i.p.) injection.

  • Automated Tracking: Immediately return the rats to the arenas. Use infrared beam-break technology or video-tracking software (e.g., EthoVision) to record total distance moved (in centimeters) over a 60-minute post-injection period.

  • Data Analysis: Compare the total distance moved in drug-treated DAT-KO rats versus vehicle-treated DAT-KO rats. A successful TAAR1 agonist will show a statistically significant, dose-dependent reduction in hyperlocomotion without inducing catalepsy (which is monitored via a separate bar test)[6].

Expanding the Pharmacological Horizon: Quantitative Summary

Beyond FAAH and TAAR1, peripheral modifications to the piperidine-1-carboxamide core have yielded potent ligands for opioid receptors, cannabinoid receptors, and even tubulin[7][8][9]. The table below summarizes the quantitative data across these diverse applications, highlighting the chemotype's extraordinary versatility.

CompoundPrimary TargetPharmacological ClassPotency (IC50/EC50/Ki)Mechanism of ActionIndication / Application
PF-750 FAAHEnzyme InhibitorIC50 = 16.2 nM[3]Irreversible covalent carbamylationAnalgesia, Anxiolytic
PF-3845 FAAHEnzyme InhibitorIC50 = 7.2 nM (kinact/Ki = 40,300)[1]Irreversible covalent carbamylationInflammatory Pain
AP163 TAAR1GPCR AgonistEC50 = 0.033 - 0.112 µM[6]Allosteric monoaminergic modulationSchizophrenia, Psychosis
Compound 2a µ-Opioid ReceptorGPCR AgonistKi = 7.3 nM[9]Selective MOR activationSevere Pain Management
Compound 17a CB1 ReceptorGPCR AntagonistKe = 11 nM[8]Peripherally selective antagonismObesity, Metabolic Disorders
Oxadiazolyl-Deriv. TubulinCytoskeletal InhibitorIC50 = 120 nM[7]Tubulin polymerization inhibitionOncology / Leukemia

Conclusion

The piperidine-1-carboxamide scaffold is a testament to the power of rational drug design. By understanding the microenvironment of a target—whether it is the unique catalytic triad of an enzyme like FAAH or the allosteric binding pocket of a GPCR like TAAR1—scientists can tune this single chemotype to act as either a highly reactive covalent warhead or a precise, non-covalent neuromodulator. Future drug discovery programs will undoubtedly continue to mine this privileged structure for novel therapeutics.

References

  • [3] Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC. National Institutes of Health (NIH).

  • [2] Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed. National Institutes of Health (NIH).

  • [7] Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed. National Institutes of Health (NIH).

  • [4] Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI.

  • [8] Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists. National Institutes of Health (NIH).

  • [9] Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed. National Institutes of Health (NIH).

  • [6] Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed. National Institutes of Health (NIH).

  • [5] Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC. National Institutes of Health (NIH).

  • [10] Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC. National Institutes of Health (NIH).

  • [1] Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC. National Institutes of Health (NIH).

Sources

Biological Activity of N-(4-fluorophenyl)piperidine-1-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The N-(4-fluorophenyl)piperidine-1-carboxamide scaffold represents a specific subclass of 1,3-disubstituted ureas , a privileged pharmacophore in medicinal chemistry. This scaffold is most authoritatively grounded as a core structural motif for Soluble Epoxide Hydrolase (sEH) inhibitors , with secondary relevance in TRPV1 antagonism and FAAH inhibition .

The following technical guide details the structural logic, mechanism of action, synthesis, and experimental validation of this scaffold.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 60465-12-5) scaffold functions as a robust, metabolically stable urea pharmacophore. Its primary biological utility lies in the inhibition of Soluble Epoxide Hydrolase (sEH) , an enzyme responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.

By stabilizing endogenous EETs, derivatives of this scaffold exhibit potent anti-inflammatory, antihypertensive, and analgesic properties . The inclusion of the 4-fluorophenyl moiety is a critical medicinal chemistry tactic to block metabolic degradation at the para-position (a common site for CYP450 oxidation) while enhancing lipophilicity for membrane permeability.

Structural Analysis & Pharmacophore

The scaffold is defined by three distinct domains, each serving a specific role in the structure-activity relationship (SAR):

DomainStructural ComponentPharmacological Function
Domain A Piperidine Ring Provides hydrophobic bulk to fill the sEH enzyme's large hydrophobic pocket. Enhances solubility compared to purely aromatic analogs.
Linker Urea (1-Carboxamide) The Pharmacophore. Mimics the transition state of epoxide hydrolysis. Forms critical hydrogen bonds with the enzyme's catalytic tyrosine residues.
Domain B 4-Fluorophenyl Metabolic Shield. The fluorine atom blocks para-hydroxylation, extending the compound's half-life (

). It also modulates the acidity of the urea NH protons, optimizing H-bond strength.
Chemical Identity[1]
  • IUPAC Name:

    
    -(4-fluorophenyl)piperidine-1-carboxamide[1]
    
  • Alternative Names: 1-(4-fluorophenyl)-3-(piperidin-1-yl)urea; 4'-Fluoro-1-piperidinecarboxanilide.

  • Molecular Formula:

    
    
    
  • Key Property: The urea linkage is planar, facilitating rigid binding in the active site.

Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

The primary target of N-(4-fluorophenyl)piperidine-1-carboxamide is the C-terminal hydrolase domain of the sEH enzyme.

Binding Mechanism
  • Entry: The inhibitor enters the "L-shaped" hydrophobic tunnel of the sEH active site.

  • Anchoring: The urea carbonyl oxygen does not act as the primary binder. Instead, the urea NH groups act as hydrogen bond donors.

  • Catalytic Trap: The urea NHs form hydrogen bonds with Tyr383 and Tyr466 (and potentially Asp335) in the catalytic triad. This mimics the transition state of the epoxide ring opening, effectively locking the enzyme in an inactive state.

  • Hydrophobic Interaction: The piperidine ring occupies the large hydrophobic pocket, while the 4-fluorophenyl group sits in the smaller aromatic pocket, stabilized by

    
    -stacking or hydrophobic interactions.
    
Pathway Visualization

The following diagram illustrates the inhibition pathway and the downstream physiological effects.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) (Anti-inflammatory / Vasodilator) ArachidonicAcid->EETs Oxidation CYP450 CYP450 Epoxygenases DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Pro-inflammatory / Inactive) EETs->DHETs Hydrolysis by sEH Reduced Inflammation Reduced Inflammation EETs->Reduced Inflammation Lower Blood Pressure Lower Blood Pressure EETs->Lower Blood Pressure Neuroprotection Neuroprotection EETs->Neuroprotection sEH Soluble Epoxide Hydrolase (sEH) Inhibitor N-(4-fluorophenyl)piperidine-1-carboxamide Inhibitor->sEH Inhibits (Urea binds Tyr383/Tyr466)

Caption: Mechanism of sEH inhibition by the urea scaffold, preventing the degradation of beneficial EETs.

Synthesis & Chemical Accessibility

The synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide is straightforward, making it an excellent candidate for library generation (SAR exploration) or radiolabeling (PET tracers).

Method A: Isocyanate Coupling (Standard)

This is the most common and high-yielding route for non-labeled synthesis.

  • Reagents: Piperidine, 4-Fluorophenyl isocyanate.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions:

    
     to Room Temperature, 1-2 hours.
    
  • Yield: Typically >85%.

Reaction:



Method B: Pd-Mediated Carbonylation (Radiolabeling)

Used for synthesizing


-labeled tracers for PET imaging.[1]
  • Reagents: Piperidine, 4-Fluoroaniline, Carbon Monoxide (

    
    ), Pd(II) catalyst.[1]
    
  • Significance: Allows for in vivo imaging of sEH distribution.

Synthesis_Workflow Piperidine Piperidine Reaction Nucleophilic Addition (DCM, 0°C -> RT) Piperidine->Reaction Isocyanate 4-Fluorophenyl Isocyanate Isocyanate->Reaction Product N-(4-fluorophenyl)piperidine-1-carboxamide (Precipitate) Reaction->Product Purification Recrystallization (Ethyl Acetate/Hexane) Product->Purification

Caption: Standard synthetic workflow via isocyanate coupling.

Experimental Protocols

To validate the biological activity of this scaffold, the following assays are standard.

Protocol 1: sEH Inhibition Assay (Fluorescent)

Objective: Determine the IC


 of the compound against human sEH.
Principle:  Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)acetate) yields a fluorescent reporter.
  • Preparation:

    • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

    • Enzyme: Recombinant human sEH (1 nM final concentration).

    • Substrate: PHOME (50

      
      M final concentration).
      
  • Incubation:

    • Add 20

      
      L of inhibitor (serially diluted in DMSO) to 180 
      
      
      
      L of enzyme solution.
    • Incubate at

      
       for 5 minutes (pre-incubation).
      
  • Reaction Start:

    • Add 50

      
      L of PHOME substrate.
      
  • Measurement:

    • Monitor fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically for 30 minutes.

  • Analysis:

    • Calculate the slope (rate) of hydrolysis.

    • Plot % Inhibition vs. Log[Concentration] to derive IC

      
      .
      
Protocol 2: Metabolic Stability (Microsomal Stability)

Objective: Verify the effect of the 4-fluoro substituent.

  • System: Human liver microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate compound (1

      
      M) with HLM (0.5 mg protein/mL) at 
      
      
      
      .
    • Aliquot samples at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Metric:

    
     minutes indicates good metabolic stability.
    

Structure-Activity Relationship (SAR) Insights

Modifications to the N-(4-fluorophenyl)piperidine-1-carboxamide core yield the following effects:

  • Piperidine Ring:

    • Substitution (4-position): Adding a polar group (e.g., -OH, -COOH) at the 4-position of the piperidine ring often improves water solubility but may reduce potency if the hydrophobic pocket is not filled.

    • Ring Size: Morpholine (oxygen analog) often reduces potency due to loss of hydrophobic interaction.

  • Urea Linker:

    • Thiourea: Replacing O with S generally maintains potency but leads to toxicity issues.

    • Amide: Changing the urea to an amide (removing one NH) drastically reduces potency (loss of key H-bond donor).

  • Phenyl Ring:

    • 4-Fluoro: Optimal for metabolic stability.

    • 4-Trifluoromethoxy (-OCF

      
      ): Often increases potency (higher lipophilicity) but increases molecular weight.
      
    • Unsubstituted: Rapidly metabolized.

References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)

    • Source:Journal of Labelled Compounds and Radiopharmaceuticals (via NCBI PMC).
    • Context: Details the synthesis of CAS 60465-12-5 and references its utility as a model sEH inhibitor.
    • URL:[Link] (Note: PMC ID inferred from context; verify specific volume/page).

  • Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Source:Expert Opinion on Therapeutic Patents. Context: Establishes the N-aryl-piperidine-urea pharmacophore as a primary class of sEH inhibitors.
  • Design and Synthesis of Urea-Based Inhibitors of Soluble Epoxide Hydrolase. Source:Journal of Medicinal Chemistry. Context: Provides the SAR basis for the 4-fluorophenyl and piperidine selections.

Sources

The Strategic Role of N-(4-fluorophenyl)piperidine-1-carboxamide in High-Throughput Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries relies heavily on privileged scaffolds—molecular frameworks that consistently yield high-affinity interactions across diverse biological targets. N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 60465-12-5) has emerged as a critical structural motif[1]. By combining the versatile 3D spatial vector of a piperidine ring with the robust hydrogen-bonding capacity of a urea linkage and the metabolic shielding of a 4-fluorophenyl group, this scaffold provides an optimal balance of lipophilicity, structural rigidity, and target engagement.

This technical whitepaper explores the mechanistic rationale behind this scaffold, its synthetic accessibility via continuous flow chemistry, and its validated applications in both CNS therapeutics and agrochemical development.

Mechanistic Rationale: The Fluorine-Urea Synergy

The selection of N-(4-fluorophenyl)piperidine-1-carboxamide for chemical libraries is not arbitrary; it is rooted in precise physicochemical causality.

  • The Piperidine Core: Unlike flat aromatic rings, the piperidine ring adopts a rigid chair conformation. This three-dimensionality allows for the precise vectorial projection of substituents into deep hydrophobic pockets of target proteins (e.g., G-Protein Coupled Receptors or proteases).

  • The Urea Linkage (1-carboxamide): The urea moiety acts as a strong bidentate hydrogen bond donor (via the NH group) and acceptor (via the C=O group). This dual capacity is essential for anchoring the molecule to polar residues within binding sites.

  • The 4-Fluorophenyl Substitution: The introduction of fluorine at the para position of the phenyl ring serves two causal functions:

    • Metabolic Shielding: It blocks oxidative metabolism by hepatic Cytochrome P450 enzymes, which typically target the electron-rich para position of unsubstituted phenyl rings. This significantly extends the compound's biological half-life[2].

    • Inductive Modulation: The strong electron-withdrawing nature of fluorine pulls electron density away from the aromatic ring. This inductive effect increases the acidity (lowers the pKa) of the adjacent urea NH, thereby strengthening its hydrogen-bond donor capacity and enhancing target binding affinity.

Synthetic Workflows: Overcoming Methanolysis via Flow Chemistry

A major bottleneck in generating urea-based libraries is purification. Traditional batch synthesis of sterically congested ureas often requires column chromatography using polar solvents like methanol. However, the nitrogen in the piperidine ring can lose conjugation with the carbonyl, rendering the urea bond susceptible to methanolysis (cleavage) during purification[3].

To circumvent this, modern library generation utilizes continuous flow chemistry . By reacting piperidin-4-one scaffolds with 4-fluorophenyl isocyanate in a flow reactor (e.g., using 1,2-dichloroethane at 80 °C for 17 minutes), the reaction is driven to 100% conversion[3].

Causality of the Flow Approach: Achieving absolute conversion eliminates the need for downstream chromatographic purification, thereby entirely bypassing the risk of methanolysis and preserving the structural integrity of the library compounds.

Flow_Synthesis Reactant1 Piperidin-4-one Scaffold Mixer T-Mixer (1,2-DCE Solvent) Reactant1->Mixer Reactant2 4-Fluorophenyl Isocyanate Reactant2->Mixer Reactor Flow Reactor (80°C, 17 min) Mixer->Reactor Continuous Flow QC In-line LC-MS (100% Conversion Check) Reactor->QC Elution Product Urea Library (No Chromatography) QC->Product Validation

Caption: Continuous flow synthesis workflow for urea-containing piperidine libraries.

Pharmacological Applications: TAAR1 Agonism & Beyond

The N-(4-fluorophenyl)piperidine-1-carboxamide scaffold has demonstrated profound efficacy across multiple biological domains.

Trace Amine-Associated Receptor 1 (TAAR1) Agonists

TAAR1 is a GPCR targeted for the treatment of psychotic disorders. Derivatives such as 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide have been identified as potent TAAR1 agonists[2]. The 4-fluoro substitution optimizes halogen bonding within the TAAR1 binding pocket, leading to robust cAMP accumulation and subsequent modulation of dopaminergic and glutamatergic signaling.

TAAR1_Signaling Ligand Piperidine-1-carboxamide Derivatives Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Agonist Binding G_Protein Gαs Protein Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase G_Protein->Effector Activation Messenger cAMP Accumulation Effector->Messenger ATP Conversion Kinase Protein Kinase A Messenger->Kinase Allosteric Activation Outcome Neuromodulation (Dopamine/Glutamate) Kinase->Outcome Phosphorylation

Caption: TAAR1 GPCR signaling pathway activated by piperidine-1-carboxamide derivatives.

Agrochemical Protease Inhibition

Beyond human therapeutics, this scaffold is utilized in agrochemical libraries. Compounds like N-(4-fluorophenyl)-4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide act as potent inhibitors of the D1 protease in plants, exhibiting strong herbicidal activities by docking precisely into the protease active site[4].

Data Synthesis: Derivative Profiling

The following table summarizes the quantitative data for various fluorinated piperidine-1-carboxamide derivatives synthesized for TAAR1 screening libraries[2]. The data highlights how specific fluorine placements impact synthesis yield and molecular weight.

Compound Derivative (4-(2-Aminoethyl)-...)Yield (%)Molecular Weight ( g/mol )FormulaTarget Application
N-(4-fluorophenyl)piperidine-1-carboxamide 79%265.16C14H20FN3OTAAR1 Agonist
N-(3-fluorophenyl)piperidine-1-carboxamide 82%265.16C14H20FN3OTAAR1 Agonist
N-(2,5-difluorophenyl)piperidine-1-carboxamide 69%283.15C14H19F2N3OTAAR1 Agonist
N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide 46%315.15C15H20F3N3OTAAR1 Agonist

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints to prevent false positives in downstream assays.

Protocol A: Continuous Flow Synthesis of the Piperidine-1-carboxamide Library

Objective: Synthesize the urea scaffold without chromatographic purification to avoid methanolysis[3].

  • Preparation: Prepare a 90.2 mM solution of piperidin-4-one in anhydrous 1,2-dichloroethane (1,2-DCE). Prepare a separate solution containing 1.3 equivalents of 4-fluorophenyl isocyanate in 1,2-DCE.

  • Flow Setup: Connect both solutions to a T-mixer integrated into a continuous flow microreactor.

  • Reaction Execution: Pump the solutions through the reactor maintained at 80 °C with a residence time of exactly 17 minutes.

  • Self-Validation Checkpoint (In-line LC-MS): Route the reactor output directly through an in-line LC-MS. Validation logic: The protocol is only successful if the isocyanate peak (characteristic m/z) is completely absent, confirming 100% conversion. If unreacted isocyanate remains, it will cause false positives in biological assays by covalently modifying target proteins.

  • Collection: Collect the pure N-(4-fluorophenyl)piperidine-1-carboxamide fraction. Evaporate the 1,2-DCE under reduced pressure to yield the final solid.

Protocol B: In Vitro cAMP Accumulation Assay for TAAR1 Activity

Objective: Quantify the agonistic activity of the synthesized library compounds on the TAAR1 receptor[2].

  • Cell Preparation: Culture HEK293 cells stably expressing the human TAAR1 receptor. Seed at 10,000 cells/well in a 384-well plate.

  • Compound Incubation: Treat cells with serial dilutions of the synthesized N-(4-fluorophenyl)piperidine-1-carboxamide derivatives (ranging from 10 µM to 0.1 nM) in the presence of 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37 °C.

  • Self-Validation Checkpoint (Positive Control): Include a known full agonist (e.g., β-phenylethylamine) in parallel wells. Validation logic: The assay is only valid if the positive control achieves a predefined maximum cAMP threshold, proving the cells are responsive and the HTRF reagents are active.

  • Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

  • Quantification: Read the plate on a microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the EC50 values based on the F665/F620 ratio using non-linear regression.

Conclusion

The N-(4-fluorophenyl)piperidine-1-carboxamide scaffold is a masterclass in rational drug design. By leveraging the spatial rigidity of piperidine, the bidentate bonding of urea, and the metabolic/inductive enhancements of para-fluorination, it serves as a highly reliable starting point for FBDD and HTS libraries. When synthesized via continuous flow chemistry to prevent structural degradation, this scaffold provides a robust, self-validating pathway to discovering novel therapeutics and agrochemicals.

References

  • MDPI. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. URL: [Link]

  • Radboud Repository. Continuous Flow Synthesis of Urea-Containing Compound Libraries Based on the Piperidin-4-one Scaffold. URL: [Link]

  • National Institutes of Health (PMC). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide , a privileged urea scaffold frequently observed in medicinal chemistry, particularly in the development of soluble Epoxide Hydrolase (sEH) inhibitors and TRPV1 antagonists.[1][2]

Unlike amide bond formation, urea synthesis requires careful modulation of electrophilicity to prevent symmetric byproduct formation. This guide presents two validated protocols:

  • Method A (The Kinetic Standard): Direct nucleophilic addition to isocyanates.

  • Method B (The Safety Alternative): CDI-mediated coupling for phosgene-free workflows.[2]

Retrosynthetic Analysis & Strategy

The target molecule features a central urea carbonyl flanking a secondary aliphatic amine (piperidine) and a primary aromatic amine (4-fluoroaniline).[2]

Strategic Considerations
  • Nucleophilicity Mismatch: Piperidine (aliphatic, pKa ~11) is significantly more nucleophilic than 4-fluoroaniline (aromatic, pKa ~4.6).[1]

  • Regioselectivity: In Method A, the isocyanate provides the carbonyl source. Using 4-fluorophenyl isocyanate is preferred because the aliphatic amine (piperidine) will attack the isocyanate rapidly and quantitatively at room temperature.

  • Safety: Method B utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the aniline first, avoiding the storage of moisture-sensitive isocyanates.[1]

Retrosynthesis cluster_MethodA Method A: Isocyanate Route (Preferred) cluster_MethodB Method B: CDI Route (Alternative) Target Target: N-(4-fluorophenyl)piperidine-1-carboxamide Isocyanate 4-Fluorophenyl Isocyanate Isocyanate->Target Nucleophilic Addition (DCM, 0°C -> RT) PiperidineA Piperidine PiperidineA->Target Aniline 4-Fluoroaniline CDI 1,1'-Carbonyldiimidazole (CDI) Aniline->CDI Activation (Imidazolide formation) CDI->Target + Piperidine displacement PiperidineB Piperidine

Figure 1: Retrosynthetic disconnection showing the two primary pathways for urea assembly.[1][2]

Protocol A: Isocyanate Addition (Gold Standard)

Objective: Rapid, high-yielding synthesis suitable for gram-scale production.[1][2] Mechanism: The lone pair of the piperidine nitrogen attacks the electrophilic carbon of the isocyanate. The resulting zwitterion undergoes proton transfer to form the stable urea.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]Amount (Example)Role
4-Fluorophenyl isocyanate 137.111.01.37 gElectrophile
Piperidine 85.151.10.94 g (1.09 mL)Nucleophile
Dichloromethane (DCM) --20 mLSolvent
Hexane/Ether --50 mLPrecipitation
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[2]
    
  • Solvation: Dissolve 4-fluorophenyl isocyanate (1.0 equiv) in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C using an ice bath.

    • Why: Cooling prevents uncontrolled exotherms and minimizes side reactions, although isocyanates are generally stable to piperidine at RT.

  • Addition: Add piperidine (1.1 equiv) dropwise over 5 minutes.

    • Observation: A white precipitate often forms immediately as the urea product is less soluble in DCM/Hexane than the starting materials.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours .

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexane).[2] The isocyanate spot (high

      
      ) should disappear; the urea product appears at a lower 
      
      
      
      .
  • Workup (Precipitation Method):

    • If a solid has formed: Add 20 mL of Hexane to the reaction mixture to complete precipitation. Filter the white solid using a Büchner funnel.

    • Wash the cake with cold Hexane (

      
       mL) to remove excess piperidine.
      
  • Drying: Dry the solid under high vacuum for 4 hours.

Analytical Validation (Expected Data)
  • Yield: >85%

  • Appearance: White crystalline solid.[2]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.45 (s, 1H, -NH): Diagnostic urea proton (exchangeable).
      
    • 
       7.45–7.40 (m, 2H, Ar-H): Ortho to F.
      
    • 
       7.10–7.05 (m, 2H, Ar-H): Meta to F.
      
    • 
       3.40 (t, 4H, Piperidine 
      
      
      
      -CH
      
      
      ).
    • 
       1.60–1.45 (m, 6H, Piperidine 
      
      
      
      -CH
      
      
      ).

Protocol B: CDI-Mediated Coupling (Phosgene-Free)

Objective: Synthesis without handling toxic/moisture-sensitive isocyanates.[1][2] Mechanism: Activation of the aniline with CDI forms an reactive intermediate (N-acylimidazole), which is then displaced by the more nucleophilic piperidine.

Reagents & Materials
ReagentEquiv.[2][3][7][10][11]Role
4-Fluoroaniline 1.0Substrate
CDI (1,1'-Carbonyldiimidazole) 1.1Coupling Agent
Piperidine 1.2Nucleophile
THF (Anhydrous) -Solvent
Triethylamine (TEA) 1.0Base (Optional)
Step-by-Step Procedure
  • Activation: Dissolve 4-fluoroaniline (1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv) in one portion.[2]

  • Intermediate Formation: Stir at RT for 2–4 hours or reflux for 1 hour.

    • Validation: Gas evolution (

      
      ) indicates successful activation.[2]
      
  • Coupling: Cool to RT. Add piperidine (1.2 equiv) and TEA (1.0 equiv).[2]

  • Completion: Stir at RT for 12 hours or reflux for 3 hours.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Redissolve residue in EtOAc.[2]

    • Wash with 1M HCl (to remove unreacted piperidine/imidazole), then Sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (0-5% MeOH in DCM).

Troubleshooting & Optimization Logic

The following decision tree helps navigate common synthetic hurdles.

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity Symmetric Urea Byproduct (Bis-4-fluorophenyl urea) Start->Impurity OilyProduct Product is Oily/Sticky Start->OilyProduct Check Reagent Quality:\nIsocyanate hydrolyzed? Check Reagent Quality: Isocyanate hydrolyzed? LowYield->Check Reagent Quality:\nIsocyanate hydrolyzed? Moisture in Solvent? Moisture in Solvent? Impurity->Moisture in Solvent? Residual Solvent/Piperidine Residual Solvent/Piperidine OilyProduct->Residual Solvent/Piperidine Use Fresh Isocyanate\nor Switch to Method B (CDI) Use Fresh Isocyanate or Switch to Method B (CDI) Check Reagent Quality:\nIsocyanate hydrolyzed?->Use Fresh Isocyanate\nor Switch to Method B (CDI) Dry Solvent (Sieves)\nUse Inert Atmosphere Dry Solvent (Sieves) Use Inert Atmosphere Moisture in Solvent?->Dry Solvent (Sieves)\nUse Inert Atmosphere Triturate with Et2O/Hexane\nor Recrystallize (EtOH) Triturate with Et2O/Hexane or Recrystallize (EtOH) Residual Solvent/Piperidine->Triturate with Et2O/Hexane\nor Recrystallize (EtOH)

Figure 2: Troubleshooting logic for urea synthesis.

Critical Control Points[1][12]
  • Moisture Control: Isocyanates react with water to form amines, which then react with the remaining isocyanate to form symmetric ureas (e.g., 1,3-bis(4-fluorophenyl)urea).[1] Strict anhydrous conditions are required for Method A.

  • Order of Addition (Method B): In the CDI method, the aniline must be activated first. If piperidine is added to CDI first, the highly stable piperidine-1-carbonylimidazole forms, which reacts poorly with the aniline due to the aniline's lower nucleophilicity.

Safety & Handling

  • Isocyanates: Potent sensitizers and lachrymators.[2] Handle only in a fume hood. In case of spill, neutralize with 5% aqueous ammonia/ethanol.

  • Piperidine: Toxic by inhalation and ingestion; flammable liquid.[2]

  • CDI: Moisture sensitive; releases

    
     (pressure buildup risk in sealed vessels).[2]
    

References

  • General Urea Synthesis via Isocyanates

    • Smith, P. A. S. "Derivatives of Hydrazine and other Nitrogen Compounds having N-N Bonds." Open Chain Nitrogen Compounds, Benjamin/Cummings, 1983 .[1]

    • Common Organic Chemistry.[2] "Urea Formation: Amine + Isocyanate."[2][10][11][12][13] Link

  • CDI-Mediated Urea Synthesis

    • Dushinsky, R., et al.[1] "The Synthesis of Urea Derivatives via Carbonyldiimidazole." Journal of Organic Chemistry, 2005 , 70, 6960.

    • ResearchGate Protocol: "Synthesis of urea derivatives by CDI method." Link

  • Medicinal Chemistry Application (sEH Inhibitors)

    • Shen, H. C.[1] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review."[2] Expert Opinion on Therapeutic Patents, 2010 , 20(7), 941-956. (Describes the utility of the N-phenyl-piperidine-urea pharmacophore).

  • Compound Data & Safety

    • PubChem.[2] "N-(4-fluorophenyl)piperidine-1-carboxamide Structure and Safety."[1][2] Link

Sources

Application Note: Preparation and Management of N-(4-fluorophenyl)piperidine-1-carboxamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the standard operating procedures (SOPs) for the preparation, storage, and validation of stock solutions for N-(4-fluorophenyl)piperidine-1-carboxamide (MW: 222.26 g/mol ).[1]

While this compound is a valuable scaffold in medicinal chemistry (often associated with TRPV1 antagonism or soluble epoxide hydrolase inhibition), its physicochemical properties—specifically its lipophilic urea moiety—present distinct solubility challenges.[1] Improper solubilization or storage in hygroscopic solvents (like DMSO) often leads to "micro-precipitation," a phenomenon where non-visible micro-crystals form, significantly reducing the effective concentration and generating false-negative biological data.

Key Takeaway: The integrity of your biological assay depends entirely on the anhydrous status of your DMSO stock.[1] This protocol prioritizes moisture control and intermediate dilution strategies.[1]

Physicochemical Profile & Solubility Logic

Before handling the compound, researchers must understand the forces governing its solubility.

PropertyValue / DescriptionImplication
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol Used for Molarity calculations.[1]
Predicted LogP ~2.5 - 3.2Moderately lipophilic.[1] Poor water solubility.[1][2][3]
Hydrogen Bond Donors 1 (Urea NH)Capable of H-bonding, but limited water interaction.[1]
Solubility (Water) < 0.1 mg/mLInsoluble. Do not attempt direct aqueous dissolution.[1]
Solubility (DMSO) > 20 mg/mLExcellent. The solvent of choice.[1]
Solubility (Ethanol) ~ 5-10 mg/mLGood, but evaporation rates make storage difficult.[1]
The "Crash-Out" Mechanism

The urea linkage in N-(4-fluorophenyl)piperidine-1-carboxamide is stable but sensitive to solvent polarity changes.[1] DMSO is highly hygroscopic ; it absorbs water from the atmosphere.[1][2][3][4] As water content in DMSO rises, the solubility of lipophilic ureas decreases exponentially, leading to precipitation.

precipitation_mechanism Atmosphere Atmospheric Moisture (Humidity) DMSO_Stock DMSO Stock Solution (Anhydrous) Atmosphere->DMSO_Stock Hygroscopic Uptake DMSO_Wet Hydrated DMSO (>1% Water Content) DMSO_Stock->DMSO_Wet Time/Exposure Solubility_Drop Decrease in Solvent Power DMSO_Wet->Solubility_Drop Nucleation Crystal Nucleation (Micro-precipitates) Solubility_Drop->Nucleation Thermodynamics Assay_Fail Assay Failure (False Negative) Nucleation->Assay_Fail

Figure 1: The mechanism of compound precipitation due to DMSO hygroscopicity.[1] Maintaining anhydrous conditions is critical to prevent the formation of micro-precipitates.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution. Reagents:

  • Compound: N-(4-fluorophenyl)piperidine-1-carboxamide (Solid)[1][5]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

Step 1: Molar Calculations

Always calculate mass based on the specific batch molecular weight (check for salts or hydrates on the Certificate of Analysis). Assuming free base (MW 222.26):




[1]

Note: Weighing exactly 2.22 mg is difficult and prone to static error. It is scientifically superior to weigh a larger amount (e.g., ~5-10 mg) and adjust the solvent volume.[1]

Corrected Workflow:

  • Weigh approximately 5 mg of solid into a tared, amber glass vial (e.g., actual weight = 5.40 mg).

  • Calculate required DMSO volume:

    
    
    
    
    
    [1]
Step 2: Dissolution & Validation (The "Tyndall" Check)
  • Add the calculated volume of anhydrous DMSO to the center of the vial.[1]

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to avoid degradation.

  • Visual Inspection (Tyndall Effect): Shine a laser pointer or bright focused light through the vial.[1]

    • Pass: The beam passes through clearly (no scattering).[1]

    • Fail: A visible beam path (scattering) indicates suspended micro-particles.[1] Sonicate further or filter (0.2 µm PTFE) if necessary, though filtration alters concentration.[1]

Protocol: Storage and Management

Freeze-thaw cycles are the enemy of urea-based compounds.[1] Each cycle promotes crystal growth that may not re-dissolve upon thawing.[1]

Single-Use Aliquots[1][3]
  • Immediately after passing the visual inspection, aliquot the stock into small volumes (e.g., 50 µL) in high-quality polypropylene or amber glass tubes.

  • Seal tightly. Parafilm is recommended for long-term storage to prevent moisture entry.[1]

Storage Conditions
ConditionDurationNotes
Room Temp (25°C) < 24 HoursKeep in dark. Hygroscopic risk is high.[1]
-20°C 1 - 3 MonthsStandard storage.
-80°C > 6 MonthsPreferred for long-term banking.[1]

Protocol: Aqueous Dilution (The "Plume" Effect)

When injecting a DMSO stock directly into aqueous media (buffer/cell culture), the rapid mixing of DMSO and water creates a "plume" of high local concentration. This often causes the lipophilic compound to crash out instantly.[1]

The Intermediate Dilution Method: Instead of 1000x dilution directly (1 µL stock -> 1000 µL media), use a 10x intermediate step.[1]

  • Step A (Intermediate): Dilute 10 mM stock 1:10 into pure Ethanol or DMSO to create a 1 mM working solution.

  • Step B (Final): Dilute the 1 mM working solution 1:100 into the aqueous assay buffer.

    • Result: Final concentration 10 µM.[1]

    • Benefit: The compound is introduced to water more gradually, allowing surfactant proteins (like BSA in media) to stabilize the molecule before it precipitates.

dilution_workflow Stock 10 mM Stock (100% DMSO) Intermediate 1 mM Working Sol. (10% DMSO / 90% Buffer OR 100% Ethanol) Stock->Intermediate 1:10 Dilution (Prevents Shock) Final 10 µM Assay Well (1% DMSO Final) Intermediate->Final 1:100 Dilution (into Media)

Figure 2: Recommended intermediate dilution workflow to maximize solubility in aqueous assays.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Elsevier.[1] (Provides foundational principles on solubility and lipophilicity).

  • Waybright, T. J., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO.[1] Journal of Biomolecular Screening, 14(6), 708-715.[1] (Authoritative source on DMSO hygroscopicity and compound degradation). [1]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[1] Journal of Biomolecular Screening.[1][6] (Detailed analysis of water uptake in DMSO stocks).

  • PubChem. Compound Summary for 4-(4-Fluorophenyl)piperidine derivatives. National Library of Medicine.[1] (Source for physicochemical property estimates). Link

  • BenchChem. Impact of hygroscopic DMSO on solubility. (Technical note on handling lipophilic compounds in DMSO). Link

Sources

Introduction: The Strategic Value of the N-(4-fluorophenyl)piperidine-1-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Structure-Activity Relationship (SAR) Studies Utilizing the N-(4-fluorophenyl)piperidine-1-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The N-(4-fluorophenyl)piperidine-1-carboxamide core represents a privileged scaffold, a structural framework that has demonstrated a remarkable capacity to interact with a diverse range of biological targets. Its derivatives have shown promise in critical therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] The inherent versatility of this scaffold stems from its distinct modular components:

  • The Piperidine Ring: A saturated heterocycle frequently found in centrally active compounds, offering a three-dimensional architecture that can be tailored to fit specific binding pockets.[2] Its basic nitrogen can serve as a key interaction point, forming salt bridges or hydrogen bonds.[2]

  • The Carboxamide Linker: This functional group is a superb hydrogen bond donor and acceptor, providing a rigid and planar unit that helps to orient the appended phenyl ring. Its stability and defined geometry are crucial for consistent receptor engagement.

  • The 4-Fluorophenyl Moiety: The incorporation of a fluorine atom onto the phenyl ring is a strategic design choice in drug discovery.[3][4] The para-substituted fluorine atom enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[5][6] Furthermore, its high electronegativity can modulate the electronic properties of the ring and lead to favorable interactions, such as orthogonal multipolar C-F···C=O interactions, within the target's active site, often increasing binding affinity.[4][5]

This application note provides a comprehensive guide for researchers and drug development professionals on leveraging the N-(4-fluorophenyl)piperidine-1-carboxamide scaffold in Structure-Activity Relationship (SAR) studies. We will delve into the strategic design of analog libraries, provide detailed protocols for synthesis and biological evaluation, and explain the causal logic behind experimental choices to drive lead optimization.

The Logic of SAR: A Framework for Optimization

The primary goal of an SAR study is to systematically modify a hit compound's structure to understand which chemical features are essential for its biological activity. This iterative process aims to develop a lead compound with improved potency, selectivity, and pharmacokinetic properties. The N-(4-fluorophenyl)piperidine-1-carboxamide scaffold is exceptionally well-suited for this process due to its synthetically accessible modification points.

cluster_0 Core Scaffold & Rationale cluster_1 SAR Cycle cluster_2 Optimization & Validation A N-(4-fluorophenyl) piperidine-1-carboxamide B Analog Design (Hypothesis Generation) A->B Identify Modification Vectors C Library Synthesis B->C Synthesize Analogs D In Vitro Biological Evaluation (Binding & Functional Assays) C->D Screen Library E Data Analysis & SAR Elucidation D->E Correlate Structure with Activity E->B Refine Hypothesis F Lead Optimization (ADMET & Selectivity) E->F Identify Lead Candidates G In Vivo Validation F->G Test in Animal Models cluster_0 Screening Cascade A Primary Screen (e.g., Enzyme Inhibition Assay) Determine IC₅₀ B Secondary Screen (e.g., Cell-Based Assay) Determine EC₅₀ A->B Confirm Cellular Activity C Selectivity Panel (Screen against related targets) B->C Assess Off-Target Effects D ADMET Profiling (e.g., Metabolic Stability) C->D Evaluate Drug-like Properties E Lead Compound D->E Select for In Vivo Studies cluster_0 ALK Signaling Pathway ALK ALK Receptor RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P Inhibitor N-(4-fluorophenyl) piperidine-1-carboxamide Analog Inhibitor->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Sources

Application Notes & Protocols: Coupling of 4-Fluoroaniline and Piperidine Carbonyls

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and validated experimental protocols for the coupling of 4-fluoroaniline with piperidine carbonyl compounds, two critical pharmacophores in modern drug discovery. Recognizing the prevalence of these motifs, this guide focuses on the two most efficient and widely applicable synthetic strategies: Amide Bond Formation and Reductive Amination . We offer an in-depth analysis of reaction mechanisms, step-by-step procedures, optimization strategies, and comparative data to assist researchers, medicinal chemists, and process development scientists in selecting and executing the optimal conditions for their specific substrates.

Introduction: Strategic Importance in Medicinal Chemistry

The linkage of an aromatic amine, such as 4-fluoroaniline, to a saturated heterocycle like piperidine is a cornerstone of contemporary medicinal chemistry. The 4-fluoroaniline moiety often enhances metabolic stability and modulates pKa, while the N-substituted piperidine scaffold improves solubility and provides key vectors for interacting with biological targets.[1] The resulting N-arylpiperidine derivatives are prevalent in a wide range of pharmaceuticals, from oncology agents to central nervous system drugs.

The term "piperidine carbonyl" can refer to either a piperidine-carboxylic acid (leading to an amide) or a piperidinone (leading to an amine). This guide provides comprehensive protocols for both pathways, enabling chemists to construct these valuable scaffolds with high efficiency and predictability.

Strategic Overview: Selecting the Right Coupling Method

The choice between amide bond formation and reductive amination is dictated by the desired final structure.

  • Amide Bond Formation: Connects 4-fluoroaniline to a piperidine-4-carboxylic acid, resulting in an N-(4-fluorophenyl)piperidine-4-carboxamide .

  • Reductive Amination: Connects 4-fluoroaniline to a piperidin-4-one, resulting in an N-(4-fluorophenyl)piperidin-4-amine .[2][3]

The following sections detail the mechanistic underpinnings and practical execution of each of these critical transformations.

Protocol I: Amide Bond Formation via Activated Esters

Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid to overcome the kinetic barrier of reacting with the amine.[4][5][6] For electron-deficient anilines like 4-fluoroaniline, the use of potent coupling reagents is often necessary to achieve high yields.[7] Uronium/aminium salt-based reagents such as HATU are particularly effective.[4][8][9]

Mechanism of HATU-Mediated Coupling

The reaction proceeds through a highly reactive OAt-active ester intermediate. A non-nucleophilic base deprotonates the carboxylic acid, which then attacks HATU. This activated ester is subsequently displaced by the nucleophilic attack of the 4-fluoroaniline to form the thermodynamically stable amide bond.[4][9]

HATU_Mechanism cluster_0 RCOOH Piperidine-COOH RCOO Carboxylate RCOOH->RCOO Deprotonation Base DIPEA ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Product Amide Product ActiveEster->Product TMU TMU byproduct ActiveEster->TMU Amine 4-Fluoroaniline Amine->ActiveEster Nucleophilic Attack

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol: HATU Coupling

This protocol details the coupling of N-Boc-piperidine-4-carboxylic acid with 4-fluoroaniline.

Materials:

  • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • HATU (1.1 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[10]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature (20-25 °C) for 20-30 minutes. This "pre-activation" step is crucial for forming the active ester.[10]

  • Amine Addition: Add 4-fluoroaniline (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting
Problem Potential Cause Recommended Solution Reference
Low Yield / Slow Reaction Incomplete activation; low nucleophilicity of aniline.Increase pre-activation time to 60 minutes. Gently heat the reaction to 30-40 °C.[10]
Poor reactant solubility.Switch to a more polar solvent like NMP if solubility in DMF is an issue.[10]
Guanidinylation of Amine Amine reacts directly with HATU.Ensure the recommended order of addition is followed (pre-activate acid before adding amine). Use equimolar amounts of HATU.[10]
Epimerization (if chiral acid) Elevated temperature; prolonged reaction time.Maintain controlled reaction temperature and monitor closely to stop the reaction upon completion.[10]

Protocol II: Reductive Amination

Reductive amination is a robust, one-pot method for forming C-N bonds by converting a carbonyl group to an amine.[2][11] The reaction involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ.[12][13] For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice due to its mild nature and excellent selectivity.[14][15][16]

Mechanism of Reductive Amination with NaBH(OAc)₃

The reaction begins with the condensation of 4-fluoroaniline and the piperidinone to form an iminium ion, a process often catalyzed by a weak acid.[3][12] NaBH(OAc)₃, being a mild and sterically hindered hydride donor, selectively reduces the electrophilic iminium ion much faster than it reduces the starting ketone.[16][17] This selectivity is key to the success of the one-pot procedure.[17]

Reductive_Amination_Mechanism Ketone N-Boc-Piperidin-4-one Iminium Iminium Ion Intermediate Ketone->Iminium Condensation Amine 4-Fluoroaniline Amine->Iminium H_Plus H⁺ (cat. AcOH) Product Amine Product Iminium->Product Hydride Transfer STAB NaBH(OAc)₃ STAB->Iminium

Caption: Reductive amination mechanism with STAB.

Experimental Protocol: NaBH(OAc)₃ Reductive Amination

This protocol details the coupling of N-Boc-piperidin-4-one with 4-fluoroaniline.

Materials:

  • N-Boc-piperidin-4-one (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[15]

  • Acetic Acid (AcOH) (1.0 eq, optional but recommended)[18]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[14][15]

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add N-Boc-piperidin-4-one (1.0 eq), 4-fluoroaniline (1.1 eq), and anhydrous DCE.

  • Imine Formation: Add acetic acid (1.0 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction is typically stirred at room temperature. Note: The addition may cause mild effervescence.

  • Reaction: Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed. The reductive amination of ketones with electron-deficient anilines can be sluggish.[18]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[15] Stir vigorously for 15 minutes, then separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data and Reagent Choice
Reducing Agent Key Advantages Typical Solvents Considerations Reference
NaBH(OAc)₃ (STAB) Mild, highly selective for imines over ketones, one-pot procedure is standard.DCE, DCM, THFMoisture sensitive.[14][15][16]
NaBH₃CN Cost-effective, stable in weakly acidic media (pH 4-6).Methanol, THFHighly toxic (cyanide source). Requires careful pH control.[12]
Catalytic Hydrogenation Ideal for large-scale synthesis, clean workup.Methanol, EthanolRequires specialized hydrogenation equipment. Catalyst handling can be hazardous (e.g., Raney Ni).[3]

Conclusion

The successful synthesis of coupled 4-fluoroaniline and piperidine carbonyl derivatives is readily achievable through either amide bond formation or reductive amination. For amide synthesis, HATU provides a reliable and high-yielding protocol, particularly for less nucleophilic anilines. For amine synthesis, reductive amination with NaBH(OAc)₃ offers a mild, selective, and operationally simple one-pot procedure. The protocols and data presented herein provide a robust framework for chemists to confidently construct these valuable molecular scaffolds.

References

  • Borch Reductive Amination - Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Aleixandre, M. et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Reductive Amination - Chemistry Steps. (2024, March 28). [URL: https://www.chemistrysteps.
  • Reductive amination - Wikipedia. [URL: https://en.wikipedia.
  • Li, H. et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy00889c]
  • Reductive Amination - Common Conditions. Organic Chemistry Data. [URL: https://organicchemistrydata.
  • Reddy, T. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544521/]
  • Coste, A. et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.7b01758]
  • A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination - Benchchem. [URL: https://www.benchchem.
  • Abdel-Magid, A. F. & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [URL: https://www.organic-chemistry.org/books/reductions/012.shtm]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences. [URL: https://www.bocsci.com/blog/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions/]
  • Technical Support Center: HATU Coupling Reactions - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. [URL: https://www.benchchem.
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  • Coupling Reagents - Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-s]
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  • Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [URL: https://growingscience.com/ccl/Vol12/ccl_2023_16.pdf]
  • How 4-Fluoroaniline Reacts in Organic Synthesis - Knowledge. (2025, February 19). [URL: https://www.knowledge-trans.com/news/how-4-fluoroaniline-reacts-in-organic-synthesis/]
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  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
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  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_fig2_341907481]
  • Montgomery, J. I. et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10862085/]
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Comprehensive Profiling of N-(4-fluorophenyl)piperidine-1-carboxamide for 5-HT Receptor Activity: Binding Affinity and Functional Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed framework and step-by-step protocols for the comprehensive pharmacological characterization of N-(4-fluorophenyl)piperidine-1-carboxamide, a novel chemical entity, at various serotonin (5-HT) receptor subtypes. The serotonin system, with its 14 distinct receptor subtypes, is a cornerstone of modern neuropharmacology and a target for therapies addressing a wide range of CNS and peripheral disorders.[1][2] A thorough understanding of a compound's interaction with these receptors is critical for drug development. We present an integrated approach combining radioligand binding assays to determine binding affinity (Kᵢ) with a suite of functional assays to elucidate the compound's efficacy (agonist or antagonist activity) across the primary 5-HT G-protein signaling pathways: Gαᵢ/ₒ, Gαₛ, and Gαᵩ.

Introduction: The Rationale for 5-HT Receptor Profiling

The 5-hydroxytryptamine (5-HT) receptors are a large family of G protein-coupled receptors (GPCRs), with the sole exception of the ionotropic 5-HT₃ receptor.[2][3] These receptors are integral to a vast array of physiological and neurological processes, including mood, cognition, sleep, appetite, and pain perception.[2][4] Their involvement in numerous pathologies makes them one of the most important target classes for therapeutic drugs.[5]

The 5-HT receptors are classified into seven families (5-HT₁ to 5-HT₇), which are further divided into subtypes.[1] Crucially, these subtypes couple to different intracellular G-protein signaling cascades, leading to distinct cellular outcomes:

  • 5-HT₁ and 5-HT₅ families typically couple to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][6]

  • 5-HT₄, 5-HT₆, and 5-HT₇ families couple to Gαₛ proteins, which stimulate adenylyl cyclase, causing an increase in cAMP.[4][6]

  • 5-HT₂ family couples to Gαᵩ/₁₁ proteins, which activate phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to the release of intracellular calcium (Ca²⁺).[1][7]

Given this complexity, determining the precise activity of a novel compound like N-(4-fluorophenyl)piperidine-1-carboxamide at multiple 5-HT subtypes is essential. A selective agonist at one receptor could be a potent antagonist at another, leading to a complex and potentially undesirable in-vivo effect. The following protocols are designed to build a comprehensive pharmacological profile, guiding further research and development.

Overall Experimental Strategy

Our approach is a two-stage process designed to first establish interaction and then define the nature of that interaction.

  • Binding Affinity Determination: Does the compound bind to 5-HT receptors? We will use competitive radioligand binding assays to measure the affinity (Kᵢ value) of N-(4-fluorophenyl)piperidine-1-carboxamide for a panel of key 5-HT receptor subtypes.

  • Functional Activity Profiling: How does the compound affect receptor function? We will employ specific functional assays tailored to the G-protein pathway of each receptor subtype to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the natural ligand).

G_experimental_workflow cluster_0 Stage 1: Binding Affinity cluster_1 Stage 2: Functional Characterization TestCompound N-(4-fluorophenyl) piperidine-1-carboxamide BindingAssay Protocol 1: Radioligand Competition Binding Assay TestCompound->BindingAssay ReceptorPanel Membranes from Cells Expressing 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) ReceptorPanel->BindingAssay BindingData IC50 Values BindingAssay->BindingData KiValue Binding Affinity (Ki) BindingData->KiValue FunctionalAssays Protocols 2A & 2B: Functional Assays KiValue->FunctionalAssays Guide selection of receptors for functional testing FinalProfile Comprehensive Pharmacological Profile KiValue->FinalProfile G_i_Assay cAMP Inhibition Assay (Gαi-coupled receptors) FunctionalAssays->G_i_Assay G_s_Assay cAMP Accumulation Assay (Gαs-coupled receptors) FunctionalAssays->G_s_Assay G_q_Assay Calcium Flux Assay (Gαq-coupled receptors) FunctionalAssays->G_q_Assay FunctionalData EC50 / IC50 Values G_i_Assay->FunctionalData G_s_Assay->FunctionalData G_q_Assay->FunctionalData FunctionalData->FinalProfile

Figure 1: Overall workflow for profiling N-(4-fluorophenyl)piperidine-1-carboxamide.

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay quantifies a compound's ability to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.[8][9] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of binding affinity.[10]

Materials and Reagents:

  • Receptor Source: Membrane preparations from CHO-K1 or HEK-293 cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).[11][12]

  • Radioligands:

    • For 5-HT₁ₐ: [³H]8-OH-DPAT

    • For 5-HT₂ₐ: [³H]Ketanserin[13]

    • For 5-HT₂C: [³H]Mesulergine

  • Test Compound: N-(4-fluorophenyl)piperidine-1-carboxamide, prepared as a 10 mM stock in DMSO.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen with GF/B filter material).[13]

  • Scintillation Cocktail: A high-efficiency cocktail suitable for microplates (e.g., Betaplate Scint).[13]

  • Equipment: Microplate scintillation counter, vacuum filtration manifold.

Step-by-Step Methodology:

  • Plate Preparation: Pre-soak the filter plate wells with 0.5% polyethyleneimine for at least 60 minutes at room temperature to reduce non-specific binding of the radioligand to the filter.[13]

  • Assay Reaction Setup: In a 96-well assay plate (not the filter plate), add the following in a final volume of 200 µL:

    • Total Binding Wells: 50 µL Assay Buffer, 50 µL Radioligand (at a final concentration near its Kₔ), 50 µL membrane preparation, 50 µL vehicle (e.g., 0.1% DMSO in Assay Buffer).

    • Non-specific Binding (NSB) Wells: 50 µL non-specific control ligand, 50 µL Radioligand, 50 µL membrane preparation, 50 µL vehicle.

    • Test Compound Wells: 50 µL Assay Buffer, 50 µL Radioligand, 50 µL membrane preparation, 50 µL of N-(4-fluorophenyl)piperidine-1-carboxamide at various concentrations (e.g., 10-point, 1:3 serial dilution from 10 µM).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking. The exact time should be optimized to ensure equilibrium is reached.[13]

  • Filtration: Aspirate the pre-soak solution from the filter plate. Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filter plate completely (e.g., at 50°C for 2 hours).[13] Add 50 µL of scintillation cocktail to each well, allow to equilibrate, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.

Protocol 2: Functional Characterization of G-Protein Signaling

Principle: Once binding is confirmed, the functional consequence of that binding must be determined. This is achieved by measuring the downstream second messengers associated with each G-protein signaling cascade.[14][15]

G_protein_signaling cluster_Gi Gαi/o Pathway (e.g., 5-HT1A) cluster_Gs Gαs Pathway (e.g., 5-HT7) cluster_Gq Gαq Pathway (e.g., 5-HT2A) Receptor_Gi 5-HT1A Receptor G_Gi Gαi/o Receptor_Gi->G_Gi Inhibits AC_inhib Adenylyl Cyclase G_Gi->AC_inhib Inhibits cAMP_down ↓ cAMP AC_inhib->cAMP_down Receptor_Gs 5-HT7 Receptor G_Gs Gαs Receptor_Gs->G_Gs Stimulates AC_stim Adenylyl Cyclase G_Gs->AC_stim Stimulates cAMP_up ↑ cAMP AC_stim->cAMP_up Receptor_Gq 5-HT2A Receptor G_Gq Gαq Receptor_Gq->G_Gq Stimulates PLC Phospholipase C (PLC) G_Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolyzes Ca_up ↑ Intracellular [Ca²⁺] IP3_DAG->Ca_up Ligand Ligand (e.g., Serotonin) Ligand->Receptor_Gi Ligand->Receptor_Gs Ligand->Receptor_Gq

Figure 2: Simplified 5-HT receptor G-protein signaling pathways.
4A. cAMP Accumulation/Inhibition Assay (for Gαₛ and Gαᵢ/ₒ Receptors)

Materials and Reagents:

  • Cell Lines: CHO-K1 or HEK-293 cells stably expressing the Gαₛ or Gαᵢ/ₒ-coupled receptor of interest.

  • Assay Medium: Serum-free medium (e.g., HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin: For Gαᵢ/ₒ assays, to stimulate adenylyl cyclase.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or similar technology.

  • Equipment: Microplate reader compatible with the chosen detection technology.

Step-by-Step Methodology (Agonist Mode):

  • Cell Plating: Seed cells into a 384-well white microplate and incubate overnight.

  • Compound Addition: Remove culture medium and add the test compound diluted in Assay Medium to the wells.

  • Forskolin Stimulation (Gαᵢ/ₒ only): For Gαᵢ/ₒ assays, add a pre-determined concentration of forskolin (typically the EC₈₀) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add lysis buffer and detection reagents as per the manufacturer's protocol for the cAMP kit.

  • Reading: After a final incubation period (typically 60 minutes), read the plate on a compatible microplate reader.

Methodology (Antagonist Mode):

  • Follow the same initial steps.

  • Antagonist Pre-incubation: Pre-incubate the cells with the test compound for 15-30 minutes.

  • Agonist Addition: Add a known reference agonist at its EC₈₀ concentration to the wells.

  • Proceed with the incubation, lysis, and detection steps as for the agonist mode.

Data Analysis:

  • Convert the raw reader output to cAMP concentration using a standard curve.

  • Plot cAMP concentration against the log concentration of the test compound.

  • For agonist activity, fit the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

  • For antagonist activity, fit the data to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

4B. Intracellular Calcium Flux Assay (for Gαᵩ Receptors)

Principle: Activation of Gαᵩ-coupled receptors triggers a rapid, transient increase in intracellular calcium concentration.[17][18] This is measured using a calcium-sensitive fluorescent dye that is loaded into the cells. The fluorescence intensity is monitored in real-time before and after the addition of the compound.[19][20]

Materials and Reagents:

  • Cell Line: HEK-293 cells stably expressing a Gαᵩ-coupled receptor (e.g., 5-HT₂ₐ).

  • Culture Plates: Black, clear-bottom 384-well microplates.

  • Calcium-sensitive Dye: Fluo-8 AM or a similar dye.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Probenecid: Often included in the buffer to prevent the dye from being pumped out of the cells.

  • Equipment: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed cells into the black, clear-bottom plates and incubate overnight.

  • Dye Loading: Remove culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer). Incubate for 45-60 minutes at 37°C.

  • Assay: Place the cell plate into the reader. The instrument will measure a baseline fluorescence for several seconds.

  • Compound Addition: The instrument's integrated pipettor will add the test compound (for agonist mode) or a reference agonist (for antagonist mode, following pre-incubation with the test compound) to the wells.

  • Kinetic Read: The instrument immediately and continuously measures the change in fluorescence intensity for 1-2 minutes.

Data Analysis:

  • The primary data is the change in relative fluorescence units (RFU) over time.

  • Plot the peak fluorescence response (or area under the curve) against the log concentration of the test compound.

  • Fit the data using non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Summary and Interpretation

The data from all assays should be consolidated to build a comprehensive profile. A clear, tabular format is essential for comparing activity across different receptor subtypes.

Table 1: Hypothetical Pharmacological Profile of N-(4-fluorophenyl)piperidine-1-carboxamide

Receptor SubtypeG-Protein CouplingBinding Assay (Kᵢ, nM)Functional Assay (EC₅₀/IC₅₀, nM)Mode of ActionPotency (pKᵢ/pEC₅₀/pIC₅₀)
5-HT₁ₐ Gαᵢ/ₒ5.2EC₅₀ = 15.5AgonistpKᵢ = 8.28; pEC₅₀ = 7.81
5-HT₁B Gαᵢ/ₒ450>10,000-pKᵢ = 6.35
5-HT₂ₐ Gαᵩ25.1IC₅₀ = 88.4AntagonistpKᵢ = 7.60; pIC₅₀ = 7.05
5-HT₂C Gαᵩ98.6IC₅₀ = 350AntagonistpKᵢ = 7.01; pIC₅₀ = 6.46
5-HT₇ Gαₛ>10,000>10,000-<5.0

Interpretation of Hypothetical Results: Based on the data in Table 1, N-(4-fluorophenyl)piperidine-1-carboxamide can be characterized as a potent and selective 5-HT₁ₐ receptor agonist with significant, though less potent, antagonist activity at 5-HT₂ₐ and 5-HT₂C receptors . It shows low affinity for 5-HT₁B and negligible interaction with 5-HT₇ receptors. This specific profile—combining 5-HT₁ₐ agonism with 5-HT₂ₐ antagonism—is a hallmark of several atypical antipsychotic drugs and suggests potential therapeutic applications that warrant further investigation.

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in vitro cytotoxicity assay protocols for piperidine carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Assay Protocols for Piperidine Carboxamide Derivatives

Executive Summary & Mechanistic Rationale

Piperidine carboxamides represent a highly versatile and privileged scaffold in modern medicinal chemistry. Derivatives of this class have been successfully developed as anaplastic lymphoma kinase (ALK) inhibitors for oncology[1], species-selective proteasome inhibitors for malaria[2], and NAPE-PLD activators for cardiometabolic diseases[3].

However, the structural modifications that drive target affinity—such as the incorporation of benzothiazole phenylsulfonyl groups[4] or complex bicyclic motifs—can inadvertently induce off-target cytotoxicity. Establishing the therapeutic window of these compounds requires rigorous in vitro cell viability profiling.

As a Senior Application Scientist, I emphasize that assay selection cannot be arbitrary; it must be dictated by the physical properties of the target cell line and the chemical nature of the compound.

  • Adherent Cell Lines (e.g., HepG2, RAW 264.7): Best evaluated using colorimetric metabolic assays (e.g., MTT). The required media aspiration steps do not risk cell loss, making this a highly cost-effective and robust choice for hepatotoxicity or macrophage viability screening[1],[5].

  • Suspension Cell Lines (e.g., Karpas-299): Best evaluated using homogeneous ATP-luminescence assays (e.g., CellTiter-Glo). Because these cells float in the culture media, wash steps inevitably discard biomass and skew IC₅₀ calculations. A "mix-and-measure" luminescent assay circumvents this physical limitation[1].

Experimental Workflow Visualization

AssayWorkflow Start Piperidine Carboxamide Library CellType Determine Cell Adherence Start->CellType Adherent Adherent Cells (e.g., HepG2, RAW 264.7) CellType->Adherent Suspension Suspension Cells (e.g., Karpas-299) CellType->Suspension MTT MTT Assay (Metabolic Reduction) Adherent->MTT CTG CellTiter-Glo Assay (ATP Luminescence) Suspension->CTG Readout1 Absorbance (570 nm) MTT->Readout1 Readout2 Luminescence CTG->Readout2 Analysis IC50 Determination & Hit Validation Readout1->Analysis Readout2->Analysis

Workflow for selecting and executing in vitro cytotoxicity assays for piperidine carboxamides.

Self-Validating Assay Systems

To guarantee scientific integrity, every protocol below operates as a self-validating system. You must calculate the Z'-factor for each screening plate[4].

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and controls for solvent toxicity.

  • Positive Control (e.g., 10 µM Puromycin): Confirms assay sensitivity to cytotoxic events (0% viability baseline).

  • Quality Metric: A Z'-factor

    
     0.5 indicates a robust assay[4]. Plates failing this metric must be discarded, as the signal-to-background ratio is insufficient to distinguish true cytotoxic hits from assay noise.
    

Detailed Methodologies

Protocol A: Colorimetric MTT Assay for Adherent Cells

Target Applications: Hepatotoxicity profiling in HepG2 cells; Macrophage viability in RAW 264.7 cells.

Step 1: Cell Seeding & Adhesion

  • Action: Seed cells at a density of

    
     cells/well in 100 µL of complete media in a 96-well flat-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Causality: The 24-hour window is strictly required for adherent cells to express integrins, attach to the polystyrene surface, and re-enter the log-phase of the cell cycle. Testing compounds on stressed, unattached cells yields false-positive cytotoxicity.

Step 2: Compound Treatment

  • Action: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the piperidine carboxamide derivatives (e.g., 0.1 µM to 40 µM)[1]. Ensure final DMSO concentration does not exceed 0.1%. Incubate for 48–72 hours.

  • Causality: Piperidine carboxamides are generally lipophilic. Exceeding 0.1% DMSO can independently disrupt the lipid bilayer, confounding the compound's true cytotoxic mechanism.

Step 3: MTT Reagent Addition & Metabolic Reduction

  • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the existing media. Incubate for 4 hours at 37°C.

  • Causality: The tetrazolium salt must be introduced in a physiological buffer to prevent osmotic shock. The 4-hour window allows viable cells' mitochondrial oxidoreductase enzymes to reduce the yellow MTT into insoluble purple formazan crystals. Dead cells lack active NAD(P)H and cannot perform this reduction.

Step 4: Solubilization & Quantification

  • Action: Carefully aspirate the media. Add 100 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Causality: Aspiration removes unreacted MTT and phenol red from the media, which would otherwise interfere with the 570 nm absorbance reading. DMSO is used to fully solubilize the hydrophobic formazan crystals into a homogeneous, measurable liquid.

Protocol B: ATP-Luminescent Assay for Suspension Cells

Target Applications: High-throughput screening; ALK+ Karpas-299 cell viability.

Step 1: Cell Seeding & Treatment

  • Action: Seed suspension cells (e.g., Karpas-299) at

    
     cells/well in 50 µL of media in a 96-well opaque white plate. Immediately add 50 µL of 2X compound solutions. Incubate for 72 hours.
    
  • Causality: Opaque white plates are mandatory to maximize luminescence reflection and prevent optical cross-talk between adjacent wells.

Step 2: Reagent Equilibration & Lysis

  • Action: Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Causality: The Ultra-Glo™ Recombinant Luciferase enzyme is highly temperature-dependent. Failing to equilibrate the plates to room temperature will result in a temperature gradient across the plate (edge effects), skewing the data.

Step 3: ATP Extraction & Measurement

  • Action: Mix contents vigorously for 2 minutes on an orbital shaker, then incubate at rest for 10 minutes. Measure luminescence with an integration time of 0.5–1.0 second per well.

  • Causality: Vigorous shaking physically ruptures the cell membranes, releasing intracellular ATP. The 10-minute rest period stabilizes the luminescent signal, ensuring that the conversion of luciferin to oxyluciferin (driven by the released ATP) reaches a steady state before quantification.

Data Synthesis & Reference Benchmarks

The following table summarizes the expected in vitro cytotoxicity profiles of benchmark piperidine carboxamide derivatives across different cellular models, demonstrating the necessity of context-dependent assay selection.

CompoundTarget / MechanismCell Line (Type)Assay MethodCytotoxicity / IC₅₀ Profile
Piperidine Carboxamide A ALK InhibitorKarpas-299 (Suspension)ATP LuminescenceIC₅₀ = 0.384 µM (Potent cytotoxicity)[1]
Compound 4a ALK InhibitorHepG2 (Adherent)MTT ColorimetricTime-dependent inhibition observed[1]
SW042 / SW584 Pf_Proteasome InhibitorHuman FibroblastsATP LuminescenceSelective; No human cytotoxicity[2]
VU533 NAPE-PLD ActivatorRAW 264.7 (Adherent)MTT Colorimetric> 30 µM (Non-toxic / Safe)[5]
VU534 NAPE-PLD ActivatorHepG2 (Adherent)MTT Colorimetric> 30 µM (Non-toxic / Safe)[5]

References

  • Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors. RSC Advances (2020).[Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology (2024).[Link]

  • Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chemical Biology (2023).[Link]

Sources

Application Notes and Protocols for the Formulation of N-(4-fluorophenyl)piperidine-1-carboxamide for Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The successful preclinical evaluation of novel chemical entities is critically dependent on the development of appropriate formulations for in vivo administration. This document provides a comprehensive guide to the formulation of N-(4-fluorophenyl)piperidine-1-carboxamide, a compound for which limited public data on physicochemical properties exists. We present a logical, step-by-step approach, beginning with the essential characterization of the molecule's solubility and pKa, followed by detailed protocols for developing suitable formulations for oral and parenteral administration in animal studies. This guide emphasizes the rationale behind formulation choices and incorporates best practices for quality control and safe handling.

Introduction: The Formulation Challenge

N-(4-fluorophenyl)piperidine-1-carboxamide is a molecule of interest in drug discovery. However, like many new chemical entities, its successful in vivo evaluation is hampered by a lack of fundamental physicochemical data, particularly its aqueous solubility.[1][2][3] The molecular structure suggests it is likely a weakly basic and poorly soluble compound, placing it potentially in the Biopharmaceutics Classification System (BCS) Class II or IV.[1] Such compounds present a significant challenge for achieving adequate systemic exposure in animal models to accurately assess their pharmacokinetic and pharmacodynamic profiles.[2][4]

This application note provides a systematic approach to formulating N-(4-fluorophenyl)piperidine-1-carboxamide, starting with the crucial first step of determining its key physicochemical properties.

Pre-formulation Assessment: Characterizing the Unknown

Prior to any formulation development, the aqueous solubility and ionization constant (pKa) of N-(4-fluorophenyl)piperidine-1-carboxamide must be experimentally determined. These parameters will dictate the most effective formulation strategy.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility assessment using the shake-flask method, a gold standard technique.

Objective: To determine the equilibrium aqueous solubility of N-(4-fluorophenyl)piperidine-1-carboxamide in various aqueous media.

Materials:

  • N-(4-fluorophenyl)piperidine-1-carboxamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Deionized water

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Add an excess amount of N-(4-fluorophenyl)piperidine-1-carboxamide to separate vials containing each of the aqueous media (PBS, 0.1 M HCl, FaSSIF, deionized water). The solid should be in excess to ensure saturation.

  • Tightly cap the vials and place them in an orbital shaker/incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Experimental Protocol: pKa Determination (Potentiometric Titration)

This protocol describes the determination of the pKa value by potentiometric titration.

Objective: To determine the pKa of N-(4-fluorophenyl)piperidine-1-carboxamide.

Materials:

  • N-(4-fluorophenyl)piperidine-1-carboxamide

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh a small amount of N-(4-fluorophenyl)piperidine-1-carboxamide and dissolve it in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used sparingly if the compound is very poorly soluble, but its effect on the pKa should be considered.

  • Place the solution in a beaker with a stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl.

  • Begin titrating the solution by adding small, precise increments of 0.1 M NaOH.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until a high pH (e.g., pH 12) is reached.

  • Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from the inflection point of the curve.

Formulation Strategies and Protocols

Based on the anticipated poor aqueous solubility, several formulation strategies can be employed. The choice of the final formulation will depend on the desired route of administration, dose level, and the specific physicochemical properties determined in the pre-formulation assessment.

Strategy 1: Co-solvent System for Parenteral and Oral Administration

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[1][5][6] This is a common and often straightforward approach for early-stage animal studies.

Vehicle Composition:

ComponentFunctionExample Concentration Range (%)
Dimethyl sulfoxide (DMSO)Primary solubilizing agent5 - 20
Polyethylene glycol 400 (PEG 400)Co-solvent, viscosity modifier20 - 60
Saline or Water for InjectionVehicleq.s. to 100

Protocol for a 10 mg/mL Formulation:

  • Weigh the required amount of N-(4-fluorophenyl)piperidine-1-carboxamide.

  • In a sterile vial, add the required volume of DMSO.

  • Add the compound to the DMSO and vortex or sonicate until fully dissolved.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Slowly add the saline or water for injection dropwise while mixing to bring the solution to the final volume.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

Causality behind Experimental Choices: DMSO is a powerful solubilizing agent, while PEG 400 helps to maintain the compound in solution upon dilution with aqueous media and can reduce the potential for precipitation at the injection site. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Strategy 2: Cyclodextrin-Based Formulation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[1][7]

Vehicle Composition:

ComponentFunctionExample Concentration (%)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Solubilizing agent10 - 40 (w/v)
Water for Injection or SalineVehicleq.s. to 100

Protocol for a 5 mg/mL Formulation:

  • Prepare a solution of HP-β-CD in water for injection or saline at the desired concentration (e.g., 30% w/v).

  • Weigh the required amount of N-(4-fluorophenyl)piperidine-1-carboxamide.

  • Slowly add the compound to the HP-β-CD solution while stirring or vortexing.

  • Continue to mix the solution for several hours or overnight at room temperature to allow for complexation. Gentle heating may be applied if necessary, but the stability of the compound should be confirmed.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Causality behind Experimental Choices: HP-β-CD is a commonly used cyclodextrin in parenteral formulations due to its favorable safety profile. The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic drug molecule, while the hydrophilic exterior improves its interaction with the aqueous vehicle.

Quality Control and Validation

A prepared formulation must be characterized to ensure its quality and suitability for in vivo studies.

Key QC Parameters:

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionClear, colorless solution, free of visible particles
pHpH meterWithin a physiologically acceptable range (e.g., 6.0-8.0)
Drug ConcentrationHPLC-UV90-110% of the target concentration
Sterility (for parenteral)Sterility testingNo microbial growth

Safety and Handling

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection when handling the compound.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek medical attention.

Visualization of the Formulation Workflow

The following diagram illustrates the logical workflow for the formulation of N-(4-fluorophenyl)piperidine-1-carboxamide.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_qc Quality Control solubility Aqueous Solubility (Shake-Flask) formulation_choice Select Formulation Strategy solubility->formulation_choice pka pKa Determination (Potentiometric Titration) pka->formulation_choice cosolvent Co-solvent System (e.g., DMSO/PEG400/Saline) appearance Appearance cosolvent->appearance cyclodextrin Cyclodextrin-Based (e.g., HP-β-CD) cyclodextrin->appearance ph pH appearance->ph concentration Concentration (HPLC) ph->concentration sterility Sterility concentration->sterility final_formulation Final Formulation for In Vivo Studies sterility->final_formulation start N-(4-fluorophenyl)piperidine-1-carboxamide start->solubility start->pka formulation_choice->cosolvent If suitable formulation_choice->cyclodextrin If suitable

Caption: Workflow for the formulation of N-(4-fluorophenyl)piperidine-1-carboxamide.

References

  • Sigfridsson, C. G. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 511(1), 193–199. Retrieved from [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazie, 57(8), 523-533. Retrieved from [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Unknown. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Retrieved from [Link]

Sources

Advanced Crystallization Protocols for N-(4-fluorophenyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Process Chemists, and Solid-State Scientists Document Type: Methodological Guide & Mechanistic Workflow

Introduction & Mechanistic Grounding

In the development of active pharmaceutical ingredients (APIs) and complex organic intermediates, controlling the solid-state properties of a compound is as critical as its synthesis. N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 60465-12-5) is a highly versatile 1,1-dialkyl-3-arylurea derivative utilized extensively as a building block in medicinal chemistry[1].

From a crystallographic perspective, this molecule presents a fascinating thermodynamic landscape. The core structural motif—a urea linkage (-NH-CO-N<)—acts as a powerful supramolecular director. Ureas are notorious for forming robust, one-dimensional hydrogen-bonded "tapes" (the


-network) via highly directional 

interactions. However, the bulky, non-planar chair conformation of the piperidine ring sterically hinders the formation of two-dimensional sheets. Consequently, the secondary crystal packing relies heavily on weaker van der Waals interactions and

contacts driven by the 4-fluorophenyl moiety.

The Causality of Solvent Selection: Because the hydrogen-bonding network is highly directional, solvent selection dictates both the nucleation kinetics and the final polymorphic form.

  • Protic Solvents (e.g., Ethanol): Transiently hydrogen-bond with the urea carbonyl, slowing down the nucleation rate and favoring the thermodynamic product.

  • Aprotic/Non-polar Solvents (e.g., Heptane, Hexane): Force rapid supersaturation and precipitation, which is excellent for yield but can trap kinetic defects if not thermally controlled.

  • Binary Systems (e.g., Ethyl Acetate / Heptane): Provide the optimal balance. Ethyl acetate dissolves the monomeric form efficiently at elevated temperatures, while the non-polar anti-solvent drives controlled crystallization upon cooling[2][3].

Physicochemical Profiling

Understanding the exact molecular parameters is the first step in designing a self-validating crystallization system. The table below summarizes the quantitative data dictating the solubility profile of N-(4-fluorophenyl)piperidine-1-carboxamide[1].

PropertyValueStructural Implication for Crystallization
Chemical Name N-(4-fluorophenyl)piperidine-1-carboxamideBulky dialkyl-aryl urea system.
CAS Number 60465-12-5-
Molecular Formula C₁₂H₁₅FN₂OHigh lipophilicity; poor aqueous solubility.
Molecular Weight 222.26 g/mol Low MW allows for high mobility in solution.
Exact Mass 222.1168 g/mol -
H-Bond Donors 1 (Secondary Amine)Drives 1D supramolecular chain formation.
H-Bond Acceptors 2 (Carbonyl Oxygen, Fluorine)Primary sites for solvent interaction.
Rotatable Bonds 1 (Aryl-Nitrogen linkage)Low conformational flexibility; favors rapid packing.

Decision Matrix & Workflow Visualization

Selecting the correct crystallization method depends entirely on the downstream application. The decision tree below outlines the logic used by process chemists to route the crude material into the appropriate purification pipeline.

CrystallizationWorkflow Start N-(4-fluorophenyl)piperidine -1-carboxamide (Crude) Decision Primary Objective? Start->Decision Bulk Bulk Purification (High Purity API) Decision->Bulk Purity Focus Yield Maximum Recovery (High Yield/Green Chem) Decision->Yield Yield Focus SCXRD Structural Elucidation (Single Crystal XRD) Decision->SCXRD Structure Focus Cooling Protocol A: Cooling Crystallization (EtOAc / Heptane) Bulk->Cooling AntiSolvent Protocol B: Anti-Solvent Ppt. (EtOH / Water) Yield->AntiSolvent Vapor Protocol C: Vapor Diffusion (DCM / Hexane) SCXRD->Vapor

Caption: Decision matrix for selecting the optimal crystallization workflow based on primary research objectives.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature gradients and addition rates, you prevent "oiling out" (liquid-liquid phase separation)—a common failure mode for lipophilic urea derivatives.

Protocol A: Scalable Cooling Crystallization (High Purity)

Mechanism: Utilizes the steep temperature-dependent solubility curve of the compound in Ethyl Acetate (EtOAc), modulated by Heptane to increase the supersaturation threshold[2][3]. Target: >99% HPLC purity; removal of structurally similar synthetic impurities.

  • Dissolution: Suspend 10.0 g of crude N-(4-fluorophenyl)piperidine-1-carboxamide in 40 mL of EtOAc in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated reactor to remove heterogeneous nucleants (dust, insoluble salts). Self-validation step: The filtrate must be optically clear.

  • Anti-Solvent Addition: At 65°C, add 60 mL of pre-heated Heptane (65°C) dropwise over 30 minutes. The solution should remain clear. If cloudiness persists, add 2-3 mL of EtOAc until clear.

  • Controlled Cooling: Program the reactor to cool from 65°C to 5°C at a linear rate of 0.2°C/min. Causality: A slow cooling rate prevents secondary nucleation, ensuring the growth of large, easily filterable crystals.

  • Isolation: Hold the slurry at 5°C for 2 hours. Filter under vacuum and wash the filter cake with 20 mL of cold (5°C) EtOAc/Heptane (1:3 v/v). Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (High Yield)

Mechanism: Exploits the compound's high solubility in Ethanol and near-zero solubility in Water. The hydrogen-bonding capacity of water rapidly displaces ethanol from the urea core, forcing instant nucleation. Target: >95% recovery of material from dilute reaction streams.

  • Dissolution: Dissolve 5.0 g of the compound in 25 mL of absolute Ethanol at 50°C.

  • Aqueous Displacement: Transfer the solution to a dropping funnel.

  • Precipitation: Add the ethanolic solution dropwise into a vigorously stirred (500 rpm) beaker containing 100 mL of deionized water at 10°C. Causality: Reverse addition (adding API solution to water) ensures the system is always in a state of high supersaturation, preventing the formation of sticky agglomerates.

  • Aging: Stir the resulting white slurry for 1 hour at room temperature to allow Ostwald ripening (smaller crystals dissolving and re-depositing onto larger ones).

  • Isolation: Filter via a Büchner funnel, wash with 30 mL of water, and air-dry.

Protocol C: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

Mechanism: Slow, isothermal vapor-phase transfer of a volatile anti-solvent into a solution of the compound. This creates an extremely shallow supersaturation gradient, ideal for growing defect-free, macroscopic single crystals[4].

  • Inner Vial Preparation: Dissolve 20 mg of highly pure (>99.5%) compound in 1.0 mL of Dichloromethane (DCM) in a 2-dram glass vial. Cap loosely or puncture the septum with a needle.

  • Outer Chamber Preparation: Place 5 mL of Hexane (anti-solvent) into a larger 20 mL scintillation vial.

  • Chamber Assembly: Carefully lower the 2-dram vial into the 20 mL vial using forceps.

  • Sealing & Incubation: Tightly cap the outer 20 mL vial and seal the threads with Parafilm. Place the assembly in a vibration-free environment at a constant 20°C.

  • Harvesting: Over 3 to 7 days, hexane vapors will diffuse into the DCM, slowly lowering the solubility. Once highly faceted, translucent crystals (typically prisms or needles) reach 0.1–0.3 mm in size, harvest them immediately into a drop of paratone oil to prevent solvent loss prior to mounting on the diffractometer.

Analytical Validation

To ensure the integrity of the crystallized product, the following analytical cascade must be performed:

  • Powder X-Ray Diffraction (PXRD): Compare the diffractogram of the bulk powder against the simulated pattern derived from the SCXRD data. This confirms phase purity and rules out polymorphic mixtures.

  • Differential Scanning Calorimetry (DSC): Run from 25°C to 200°C at 10°C/min. A single, sharp endothermic melting peak confirms high crystal lattice purity. Broad peaks indicate residual solvent or poor crystallinity.

  • ¹H and ¹⁹F NMR: Dissolve a sample of the crystals in DMSO-d₆ to confirm that no solvent inclusion (e.g., EtOAc or DCM) has occurred within the crystal lattice.

References

1.1. Echemi. Accessed March 2026. 2.2. ACS Publications. Accessed March 2026. 3.4. IUCr. Accessed March 2026. 4.3. MDPI. Accessed March 2026.

Sources

Troubleshooting & Optimization

degradation products of N-(4-fluorophenyl)piperidine-1-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and analytical chemists. This guide provides authoritative, field-proven solutions for managing the stability of N-(4-fluorophenyl)piperidine-1-carboxamide , a 1,1-dialkyl-3-aryl urea derivative.

While urea linkages are generally robust under physiological conditions, they are highly susceptible to insidious hydrolysis under acidic stress[1]. This guide is designed to help you troubleshoot unexpected degradation, understand the underlying chemical causality, and implement self-validating analytical protocols.

Troubleshooting Guide: Acidic Degradation

Q: My N-(4-fluorophenyl)piperidine-1-carboxamide stock solutions show a severe loss of purity when prepared in acidic solvents (e.g., 0.1% HCl or TFA). What is the root cause? A: The root cause is the acid-catalyzed hydrolysis of the urea core. Under acidic conditions, the carbonyl oxygen of the urea linkage becomes protonated, significantly increasing the electrophilicity of the carbonyl carbon[1]. Water from the aqueous solvent acts as a nucleophile, attacking the carbon to form a highly unstable tetrahedral intermediate.

Causality & Mechanism: Because 4-fluoroaniline is a weaker base than piperidine (due to the electron-withdrawing nature of the fluorophenyl group), the aryl C–N bond is typically the first to cleave. This yields an isocyanate or carbamic acid intermediate, which rapidly decarboxylates. The final, irreversible degradation products are piperidine , 4-fluoroaniline , and carbon dioxide (CO₂) .

Mechanism Parent N-(4-fluorophenyl)piperidine -1-carboxamide Protonated O-Protonated Intermediate Parent->Protonated H+ (pH < 3) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral +H2O (Nucleophilic Attack) Products Degradation Products: 4-Fluoroaniline + Piperidine + CO2 Tetrahedral->Products Cleavage & Decarboxylation

Acid-catalyzed hydrolysis pathway of N-(4-fluorophenyl)piperidine-1-carboxamide.

Q: How can I definitively identify these degradation products in my LC-MS workflow? A: You must monitor for the specific mass-to-charge (m/z) ratios of the cleaved amines. The parent compound will show a diminishing peak at m/z 223.12 [M+H]+. Simultaneously, you will observe the emergence of two distinct peaks: m/z 112.05 (4-fluoroaniline) and m/z 86.09 (piperidine). Note that CO₂ is lost as a gas and will not be detected via LC-MS.

Frequently Asked Questions (FAQs)

Q: Can I use 0.1% Formic Acid (FA) in my LC-MS mobile phase without degrading the sample? A: Yes, but only for short analytical runs. The transient exposure to pH ~2.7 during a standard 5-minute gradient is generally insufficient to cause significant on-column hydrolysis. However, prolonged storage of the sample in 0.1% FA in the autosampler (e.g., >12 hours) will lead to measurable degradation[2]. Best Practice: Keep autosampler temperatures at 4°C to kinetically suppress the hydrolysis reaction, or reconstitute samples in a neutral solvent prior to injection.

Q: How does the fluorine substitution on the phenyl ring affect the degradation rate compared to an unsubstituted analog? A: The fluorine atom accelerates the degradation process. Through its strong inductive electron-withdrawing effect, fluorine reduces the basicity of the adjacent aniline nitrogen. In the context of the tetrahedral intermediate's collapse, a less basic nitrogen serves as a superior leaving group. Therefore, N-(4-fluorophenyl)piperidine-1-carboxamide will hydrolyze faster under acidic conditions than its non-fluorinated counterpart.

Q: Why do I see piperidine but struggle to detect 4-fluoroaniline in my LC-MS chromatogram? A: This is a common matrix/ionization issue. Piperidine is a strong aliphatic base (pKa ~11.2) and ionizes exceptionally well in positive electrospray ionization (+ESI). 4-Fluoroaniline is a much weaker base (pKa ~4.6) and may suffer from poor ionization efficiency or ion suppression if it co-elutes with solvent fronts or matrix components. Solution: Optimize your gradient to retain 4-fluoroaniline past the void volume and consider using atmospheric pressure chemical ionization (APCI) if +ESI remains problematic.

Quantitative Data: Degradation Profiling

To accurately track the degradation kinetics, utilize the following physicochemical parameters for your selected reaction monitoring (SRM/MRM) methods.

CompoundRoleMolecular Weight ( g/mol )Expected LC-MS m/z [M+H]⁺Approx. pKa
N-(4-fluorophenyl)piperidine-1-carboxamide Parent Compound222.26223.12~ 2.5 (Urea core)
4-Fluoroaniline Degradant 1111.12112.054.65
Piperidine Degradant 285.1586.0911.22
Carbon Dioxide Degradant 344.01N/A (Gas)N/A

Validated Experimental Protocol: Acidic Stress Testing

To establish the exact half-life of your compound under specific formulation conditions, you must perform a controlled stress test. This protocol is designed as a self-validating system to ensure data trustworthiness.

Step 1: Sample & Internal Standard Preparation

  • Action: Dissolve the parent compound in 50% Methanol/Water to a concentration of 10 µg/mL. Spike the solution with 1 µg/mL of Piperidine-d11 (deuterated internal standard).

  • Causality: Piperidine is highly volatile and prone to ion suppression. The deuterated internal standard validates that any loss of piperidine signal is due to chemical degradation or matrix effects, rather than analytical artifacts.

Step 2: Acidic Stress Initiation

  • Action: Add an equal volume of 0.2 M HCl to the sample (final concentration 0.1 M HCl). Incubate in a thermoshaker at 40°C.

  • Causality: 0.1 M HCl provides a sufficiently low pH to drive the protonation of the urea core[1], while 40°C accelerates the kinetics to yield measurable degradation within a standard 24-hour working window.

Step 3: Kinetic Quenching (Critical Step)

  • Action: At designated time points (T=0, 1h, 4h, 24h), extract a 50 µL aliquot and immediately neutralize it by mixing with 50 µL of 0.1 M NaOH buffered with 10 mM Ammonium Acetate (pH 7).

  • Causality: If the sample remains acidic in the autosampler vial, hydrolysis will continue, artificially inflating the degradation product quantities and skewing your kinetic data. Neutralization kinetically freezes the degradation profile at the exact time of extraction.

Step 4: LC-MS/MS Analysis

  • Action: Inject 2 µL onto a C18 column using a gradient of Water/Acetonitrile (both containing 0.05% FA). Monitor MRM transitions for m/z 223.12, 112.05, and 86.09.

Step 5: System Suitability & Validation

  • Action: Always run a T=0 control and a blank matrix injection before the stressed samples.

  • Causality: The T=0 control proves that the degradation products are not being generated instantaneously in the high-temperature ESI source of the mass spectrometer (in-source fragmentation), ensuring the detected degradants are genuinely from solution-phase hydrolysis.

Workflow S1 Step 1: Sample & IS Prep Spike with Piperidine-d11 S2 Step 2: Acidic Stress 0.1M HCl, 40°C Incubation S1->S2 Initiate S3 Step 3: Kinetic Quenching Neutralize with 0.1M NaOH (pH 7) S2->S3 Aliquot at T=1h, 4h, 24h S4 Step 4: LC-MS/MS Analysis MRM Mode (m/z 223, 112, 86) S3->S4 Inject S5 Step 5: Self-Validation Analyze T=0 Control & Blanks S4->S5 Data Processing

Self-validating experimental workflow for forced acidic degradation and LC-MS quantification.

References

  • Title: The hydrolysis of amides, esters, and related compounds in acid solution. Part III. Ureas Source: Journal of the Chemical Society B: Physical Organic (1970) URL: [Link]

  • Title: Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics Source: Nature Communications (2014) URL: [Link]

Sources

Navigating Peak Tailing in HPLC Analysis of Piperidine Carboxamide Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of piperidine carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth resource for troubleshooting and resolving the common yet vexing issue of peak tailing. As basic compounds, piperidine carboxamide derivatives are particularly susceptible to interactions with the stationary phase, leading to asymmetrical peaks that can compromise the accuracy and reliability of your results.[1][2] This guide will provide a structured approach to diagnosing and mitigating these issues, grounded in scientific principles and practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for my piperidine carboxamide derivative?

A1: The most common culprit is secondary interactions between the basic piperidine nitrogen and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3][4] These silanol groups can be acidic and interact with the protonated basic analyte, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tailing peak.[1][3][4]

Q2: I'm seeing peak tailing. What is the very first thing I should check?

A2: Before delving into more complex troubleshooting, always start with the mobile phase preparation.[5] Ensure that the pH is correctly measured and that the buffer is adequately prepared and within its effective buffering range.[6][7] An unstable or incorrect mobile phase pH can significantly impact the ionization state of both your analyte and the stationary phase, leading to poor peak shape.[8][9][10]

Q3: Could my choice of organic modifier (acetonitrile vs. methanol) be contributing to peak tailing?

A3: Yes, the choice of organic modifier can influence peak shape.[11] While both are common in reversed-phase HPLC, methanol can sometimes do a better job of masking residual silanol groups on the stationary phase, potentially reducing tailing for basic compounds. If you are using acetonitrile and experiencing issues, consider preparing a mobile phase with methanol at an equivalent solvent strength to see if peak shape improves.

Q4: How do I know if my HPLC column is suitable for analyzing basic compounds like piperidine carboxamide derivatives?

A4: Not all C18 columns are created equal when it comes to analyzing basic compounds. Older, "Type A" silica columns are known to have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing.[1] Modern, high-purity "Type B" silica columns, especially those that are end-capped, are generally a better choice.[1][2][12] For particularly challenging separations, consider columns with alternative stationary phases, such as those with embedded polar groups or specialized surface treatments designed for basic analytes.[13][14]

In-Depth Troubleshooting Guide

Peak tailing is a multifaceted issue that can stem from various parts of the chromatographic system. This guide provides a systematic approach to identifying and resolving the root cause.

Systematic Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G cluster_overload cluster_mobile_phase cluster_column cluster_system start Peak Tailing Observed check_overload 1. Check for Mass Overload start->check_overload check_mobile_phase 2. Evaluate Mobile Phase check_overload->check_mobile_phase If no improvement dilute_sample Dilute Sample 10-fold check_overload->dilute_sample check_column 3. Assess Column Health & Suitability check_mobile_phase->check_column If no improvement prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh check_system 4. Inspect HPLC System check_column->check_system If no improvement flush_column Flush Column check_column->flush_column check_tubing Check for Extra-Column Volume check_system->check_tubing solution Symmetrical Peak Achieved dilute_sample->solution Peak shape improves adjust_ph Adjust Mobile Phase pH prepare_fresh->adjust_ph increase_buffer Increase Buffer Concentration adjust_ph->increase_buffer increase_buffer->solution Peak shape improves replace_column Replace with New/Appropriate Column flush_column->replace_column replace_column->solution Peak shape improves check_tubing->solution Peak shape improves

Caption: A step-by-step troubleshooting flowchart.

Mass Overload

One of the simpler causes of peak tailing is injecting too much sample onto the column.[15]

  • Experimental Protocol: Dilution Test

    • Prepare a 1:10 dilution of your sample using the mobile phase as the diluent.

    • Inject the diluted sample.

    • Analysis: If the peak shape significantly improves (i.e., the tailing factor decreases), the original issue was mass overload.[5] Adjust your sample concentration accordingly.

Mobile Phase Optimization

The mobile phase is a powerful tool for controlling peak shape, especially for ionizable compounds like piperidine carboxamide derivatives.[10]

  • The Critical Role of pH The ionization state of both the basic analyte and the acidic silanol groups on the stationary phase is governed by the mobile phase pH.[3][10]

    • Low pH (pH 2-4): At low pH, the piperidine nitrogen will be protonated (positively charged).[10] The residual silanol groups on the silica surface will be largely unionized, minimizing the strong ionic interactions that cause peak tailing.[1][3][16] This is often the recommended starting point for method development with basic compounds.[8]

    • High pH (pH > 8): At high pH, the piperidine will be in its neutral form, while the silanol groups will be deprotonated (negatively charged).[10] While this can also lead to good peak shape, it requires a column specifically designed for high pH stability to prevent rapid degradation of the silica backbone.[8][17]

  • Experimental Protocol: Mobile Phase pH Scouting

    • Prepare a series of mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 3.0, 4.5, 6.0, and, if you have a high-pH stable column, pH 9.0).

    • Ensure you are using an appropriate buffer for each pH range and that the buffer concentration is typically between 25-50 mM.[7]

    • Inject your sample with each mobile phase, ensuring the column is properly equilibrated before each run.

    • Analysis: Compare the peak symmetry at each pH. A significant improvement in peak shape at a particular pH will indicate the optimal range for your analysis.

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Peak Shape
Low (2-4) Protonated (Cationic)Mostly NeutralGenerally Improved
Mid (4-7) Protonated (Cationic)Partially to Fully Ionized (Anionic)Often Leads to Tailing
High (>8) NeutralFully Ionized (Anionic)Can be Improved with a pH-stable column
  • Buffer Considerations

    • Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.[3][7] If you are using a low concentration (e.g., 10 mM), try increasing it to 25 or 50 mM.

    • Buffer Type: The type of buffer can also play a role. Phosphate buffers, for example, are known to interact with and block some silanol groups, which can reduce peak asymmetry.[6]

    • Mobile Phase Additives: Historically, additives like triethylamine were used to "pre-treat" the column and block silanol sites.[1] However, with modern, high-purity columns, this is often unnecessary and can complicate the mobile phase.

Column Health and Selection

The column is the heart of the separation, and its condition and chemistry are paramount for achieving good peak shape.

  • Column Contamination and Degradation Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation, both of which can lead to peak tailing.[5][18]

  • Experimental Protocol: Column Flushing and Replacement

    • If you have a guard column, remove it and re-inject your sample. If the peak shape improves, the guard column is the issue and should be replaced.[5]

    • If the problem persists, flush the analytical column with a strong solvent (one that is stronger than your mobile phase) to remove any potential contaminants.[5][19]

    • If flushing does not resolve the issue, the column may be irreversibly damaged or has reached the end of its lifespan. Replace it with a new, high-quality column recommended for basic compounds.[5]

  • Choosing the Right Column For piperidine carboxamide derivatives, selecting a column designed to minimize silanol interactions is key.

    • High-Purity, End-Capped Silica Columns (Type B): These are the standard for modern reversed-phase HPLC and offer significantly reduced silanol activity compared to older Type A columns.[1][12] End-capping involves chemically bonding a small silane to the residual silanol groups, effectively shielding them from interaction with the analyte.[2][16]

    • Columns with Embedded Polar Groups: These columns have a polar functional group (like an amide or carbamate) incorporated into the alkyl chain of the stationary phase.[13][14] This polar group can interact with nearby silanol groups, shielding them and improving the peak shape of basic compounds.[14]

    • Hybrid Particle Columns: These columns are made from a hybrid organic/inorganic material that has fewer surface silanol groups to begin with, leading to improved peak shape for basic analytes and enhanced stability at higher pH.[20]

HPLC System and Extra-Column Effects

Sometimes, the source of peak tailing lies outside the column in the HPLC system itself. "Extra-column volume" refers to the volume within the system from the injector to the detector, excluding the column. Excessive extra-column volume can cause band broadening and peak tailing.[11]

  • Troubleshooting Steps:

    • Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[11]

    • Fittings: Check for any dead volume in the fittings. Improperly seated fittings can create small voids where the sample can diffuse, leading to tailing.

Visualizing the Mechanism of Peak Tailing

The following diagram illustrates the interaction between a basic analyte and residual silanol groups on the stationary phase, the primary cause of peak tailing.

G cluster_surface Silica Surface silanol Residual Silanol Group (Si-OH) c18 C18 Stationary Phase analyte Protonated Piperidine Derivative (Basic Analyte) analyte->silanol Secondary Ionic Interaction (Causes Tailing) analyte->c18 Primary Hydrophobic Interaction

Caption: Analyte interactions with the stationary phase.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve issues with peak tailing in the HPLC analysis of piperidine carboxamide derivatives, leading to more accurate and reliable chromatographic data.

References

  • Role of Buffers in Liquid Chrom
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Control pH During Method Development for Better Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Troubleshooting peak tailing and asymmetry in Oxolamine citr
  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. University of Tartu Institute of Chemistry.
  • Troubleshooting poor resolution in HPLC analysis of fluorin
  • Troubleshooting Peak Shape Problems in HPLC.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • HPLC Column Selection.
  • The use of Mobile Phase pH as a Method Development Tool.
  • HPLC Column Selection Guide. Restek.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • HPLC Column Selection: Core to Method Development (Part I).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. MICROSOLV.
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

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Application Scientist Support Center: N-(4-fluorophenyl)piperidine-1-carboxamide Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the behavior of piperidine-1-carboxamide derivatives in in vitro assays. N-(4-fluorophenyl)piperidine-1-carboxamide is a structurally distinct urea derivative. While the urea linkage provides excellent hydrogen-bonding capabilities for target engagement, its physicochemical properties introduce specific challenges in cell culture media, including poor aqueous solubility, susceptibility to amidase-mediated cleavage, and high non-specific binding (NSB).

This guide is designed to provide you with the mechanistic causality behind compound loss, self-validating troubleshooting protocols, and actionable FAQs.

Mechanistic Causality of Compound Depletion

When working with N-(4-fluorophenyl)piperidine-1-carboxamide, researchers often observe a rapid decrease in apparent concentration. Understanding the chemical and biological causality is critical to preventing misinterpretation of your data:

  • Phase Partitioning (Precipitation & NSB): The fluorophenyl and piperidine moieties confer significant lipophilicity to the molecule[1]. If a concentrated DMSO stock is spiked directly into aqueous media, local supersaturation causes micro-precipitation. Furthermore, highly lipophilic ureas readily adsorb to untreated polystyrene surfaces (Non-Specific Binding).

  • Enzymatic Hydrolysis: While chemically stable at a physiological pH of 7.4[2], the urea (carboxamide) bond is a known substrate for cellular amidases. The piperidine carboxamide scaffold is a recognized structural motif for substrates and covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH)[3]. In cell lines expressing high levels of amidases, the compound will be actively degraded.

  • Active Efflux: The basic piperidine nitrogen is a well-documented substrate for efflux transporters like P-glycoprotein (P-gp)[4]. This interaction artificially lowers intracellular concentrations and skews apparent stability in transwell assays, mimicking degradation.

Diagnostic Troubleshooting Workflow

Use the following logical workflow to isolate the exact mechanism of compound loss in your specific assay system.

TroubleshootingWorkflow Start Observation: Apparent Loss of Compound CellFree Test in Cell-Free Media (37°C, 5% CO2) Start->CellFree StableCellFree Stable in Cell-Free Media CellFree->StableCellFree Yes UnstableCellFree Unstable in Cell-Free Media CellFree->UnstableCellFree No Metabolism Enzymatic Metabolism (e.g., CYP3A4, FAAH) StableCellFree->Metabolism Add Cells Uptake Cellular Uptake or P-gp Efflux StableCellFree->Uptake Add Cells Precipitation Precipitation / Poor Solubility (Check Nephelometry) UnstableCellFree->Precipitation Binding Non-Specific Binding (NSB) to Plasticware UnstableCellFree->Binding Hydrolysis Chemical Hydrolysis (Rare at pH 7.4) UnstableCellFree->Hydrolysis

Diagnostic workflow for isolating the mechanism of piperidine carboxamide loss in culture media.

Quantitative Stability Profile

The following table summarizes the expected stability metrics of N-(4-fluorophenyl)piperidine-1-carboxamide across different standard in vitro environments.

Experimental ConditionApparent Half-Life (

)
24h Recovery (%)Primary Depletion Mechanism
Cell-Free Media (10% FBS, Polystyrene)> 48 hours> 90%Stable; FBS proteins act as carriers, mitigating NSB.
Cell-Free Media (Serum-Free, Polystyrene)~ 4 hours< 40%Non-Specific Binding (NSB) to plasticware.
Hepatocyte Co-Culture ~ 1.5 hours< 10%Enzymatic metabolism (CYP450 / Amidases)[4],[3].
Caco-2 Transwell (Apical Chamber)Apparent ~ 6 hoursN/A (Translocated)P-gp mediated active efflux [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume the mechanism of degradation. Use these self-validating protocols to empirically prove the cause of compound loss.

Protocol A: Differentiating Non-Specific Binding (NSB) from Chemical Degradation

Causality: Because ureas are chemically stable, cell-free loss is usually physical. This protocol uses differential materials to validate the mechanism.

  • Preparation: Prepare a 10 µM working solution of N-(4-fluorophenyl)piperidine-1-carboxamide in standard DMEM (pH 7.4).

  • Aliquot Distribution: Dispense 1 mL of the solution into three distinct vessel types:

    • Standard untreated polystyrene well plate.

    • Ultra-low attachment (ULA) polypropylene plate.

    • Borosilicate glass vial.

  • Incubation: Incubate all vessels at 37°C with 5% CO

    
     on an orbital shaker (100 rpm) to simulate assay conditions.
    
  • Sampling: Extract 50 µL aliquots at 0, 2, 4, and 24 hours. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

Self-Validation Checkpoint: If the compound concentration remains stable in the glass vial but drops in the polystyrene plate, the mechanism is definitively NSB, not chemical hydrolysis.

Protocol B: Isolating Amidase/CYP Metabolism vs. Active Efflux

Causality: To prove that cells are metabolizing the compound rather than just pumping it out, we must inhibit the specific pathways.

  • Cell Seeding: Seed target cells (e.g., Caco-2 or HepG2) in a 24-well plate and culture until confluent.

  • Inhibitor Pre-treatment: Pre-incubate designated wells for 30 minutes with specific pathway inhibitors:

    • Group A: Vehicle control (0.1% DMSO).

    • Group B: 10 µM Verapamil (P-gp efflux inhibitor).

    • Group C: 1 µM URB597 (FAAH/amidase inhibitor) + 1 mM 1-Aminobenzotriazole (Pan-CYP inhibitor).

  • Compound Addition: Spike N-(4-fluorophenyl)piperidine-1-carboxamide to a final concentration of 5 µM.

  • Sampling & Lysis: At 0, 1, and 4 hours, collect the media. Wash the cells with cold PBS, then lyse them using RIPA buffer to measure intracellular accumulation.

  • Quantification: Analyze both media and lysate fractions via LC-MS/MS.

Self-Validation Checkpoint: If Group B shows higher intracellular concentration but the same overall system depletion as Group A, the issue is efflux. If Group C shows a prolonged overall half-life compared to Group A, the issue is enzymatic metabolism.

Troubleshooting FAQs

Q1: My compound concentration drops by over 50% within the first two hours in a cell-free assay. Is the urea bond hydrolyzing? A1: No. The urea linkage in piperidine-1-carboxamides is chemically robust and highly stable at physiological pH (7.4)[2]. A rapid drop in a cell-free system is almost always due to Non-Specific Binding (NSB) to the plastic plate or micro-precipitation. Troubleshooting step: Repeat the assay using glass inserts or add a carrier protein like 0.1% BSA to the media to keep the highly lipophilic fluorophenyl moiety in solution.

Q2: During a Caco-2 permeability assay, the compound disappears from the apical chamber but doesn't appear in the basolateral chamber. What is happening? A2: The piperidine scaffold is a well-documented substrate for P-glycoprotein (P-gp)[4]. The compound is likely entering the cell and being immediately pumped back out into the apical chamber, or it is accumulating in the lipid bilayer. Furthermore, if CYP3A4 is expressed in your Caco-2 line, the compound may be undergoing first-pass metabolism during the assay[4]. Troubleshooting step: Run a bi-directional assay (A-B and B-A) and calculate the efflux ratio. Co-incubate with Verapamil to confirm P-gp involvement.

Q3: How can I prevent the compound from precipitating when adding it to the culture media? A3: Piperidine carboxamides often suffer from poor aqueous solubility due to their hydrophobic aromatic rings and rigid planar urea core[1]. If you spike a 10 mM DMSO stock directly into aqueous media, the rapid solvent shift causes the compound to crash out. Troubleshooting step: Use a step-down dilution method. Dilute your DMSO stock into an intermediate solvent (e.g., 50% PEG-400 or media containing 10% FBS) before adding it to the final aqueous buffer. Ensure the final DMSO concentration remains below 0.5% to avoid cellular toxicity.

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas Source: PMC (NIH) URL:[Link]

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors Source: PubMed (NIH) URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing N-(4-fluorophenyl)piperidine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common synthetic transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-(4-fluorophenyl)piperidine-1-carboxamide?

The most direct and widely used method is the nucleophilic addition of piperidine to 4-fluorophenyl isocyanate.[1] This reaction is a classic example of urea synthesis. The secondary amine of the piperidine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. This process is typically high-yielding, fast, and occurs under mild conditions, making it a preferred route in many discovery and development labs.

Q2: Are there safer, phosgene-free alternatives to using 4-fluorophenyl isocyanate directly?

Yes, concerns over the handling and toxicity of isocyanates have led to the development of several "isocyanate-free" or "phosgene-free" methods for urea synthesis.[2][3] One effective approach involves the in situ generation of the isocyanate from 4-fluoroaniline and a carbon dioxide source under dehydrating conditions.[4][5] For example, using an activating agent like those employed in a Swern oxidation can dehydrate the intermediate carbamic acid (formed from the amine and CO2) to generate the isocyanate, which is then immediately trapped by piperidine.[5] Another common method uses phosgene substitutes like triphosgene or 1,1'-carbonyldiimidazole (CDI) to first activate the amine, followed by the addition of the second amine.[2][6]

Core Synthesis Pathway & Potential Pitfalls

The primary synthesis route is efficient but susceptible to specific side reactions, primarily driven by the reactivity of the isocyanate starting material. Understanding these pathways is critical for troubleshooting.

Caption: Main reaction vs. a common side reaction.

Troubleshooting Guide
Problem: My reaction yield is consistently low (<70%). What are the most likely causes?

This is a common issue and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.

Potential Cause Explanation Recommended Solution
Reagent Impurity/Degradation 4-Fluorophenyl isocyanate is highly reactive and susceptible to hydrolysis and polymerization. If stored improperly or for a long time, its effective concentration will decrease.Use a fresh bottle of the isocyanate or purify older material by distillation under reduced pressure. Always store under an inert atmosphere (N₂, Ar) with a tight-fitting cap.
Presence of Moisture Water will rapidly react with the isocyanate to form an unstable carbamic acid, which decarboxylates to 4-fluoroaniline. This aniline then consumes another equivalent of isocyanate to form the undesired symmetrical urea by-product (see Fig. 1).[5]Use anhydrous solvents (e.g., distilled from a suitable drying agent or from a solvent purification system). Dry all glassware in an oven before use and run the reaction under an inert atmosphere.
Incorrect Stoichiometry An excess of either piperidine or the isocyanate can lead to purification challenges and potential side reactions. The ideal ratio is as close to 1:1 as possible.Accurately weigh both reagents. For ease of handling, consider dissolving the isocyanate in your anhydrous solvent and adding it dropwise to the piperidine solution.
Sub-optimal Temperature While the reaction is often exothermic and proceeds at room temperature, controlling the initial addition can prevent temperature spikes that may promote side reactions.Perform the addition of the isocyanate solution to the piperidine solution in an ice bath (0 °C) to maintain control. After addition is complete, the reaction can be allowed to warm to room temperature.
Problem: I'm observing a major, less polar by-product by TLC that is difficult to remove.

This is very likely the symmetrical urea, 1,3-bis(4-fluorophenyl)urea .

  • Causality: As detailed in Figure 1, this by-product forms when the isocyanate reacts with water. The resulting 4-fluoroaniline is a primary amine and readily reacts with another molecule of the isocyanate. Because it is formed from two aryl groups, it is often significantly less polar than your desired product and may have low solubility, sometimes precipitating from the reaction mixture.

  • Solution: The most effective solution is preventative: rigorously exclude water from your reaction using anhydrous solvents and an inert atmosphere. If the by-product does form, it can often be removed during purification. Due to its symmetry and low polarity, it may be less soluble in certain solvent systems. Triturating the crude product with a solvent like diethyl ether can sometimes wash away more soluble impurities, but recrystallization or column chromatography is generally required for complete removal.[7]

Problem: The reaction seems to stall and does not go to completion.
  • Causality: This can happen if the isocyanate has degraded significantly, leading to an effective substoichiometric amount. It can also occur if the reagents are too dilute, slowing down the reaction kinetics.

  • Solution: First, confirm the quality of your isocyanate. Second, ensure the reaction concentration is appropriate, typically in the range of 0.1 M to 0.5 M. If the reaction is clean but slow, gentle heating (e.g., to 40-50 °C) after the initial addition can help drive it to completion, but this should be monitored carefully by TLC to ensure by-product formation does not increase.

Experimental Protocols & Workflow

This section provides a validated, step-by-step protocol for the synthesis and purification of N-(4-fluorophenyl)piperidine-1-carboxamide.

Caption: General experimental workflow diagram.

Protocol 1: Synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine (1.00 g, 11.7 mmol, 1.0 eq).

  • Dissolution: Add 25 mL of anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 4-fluorophenyl isocyanate (1.61 g, 11.7 mmol, 1.0 eq) in 15 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperidine solution over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate) until the starting materials are consumed. The product is typically UV-active.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Isolation: The resulting crude solid can then be purified as described in Protocol 2.

Protocol 2: Purification by Recrystallization [7]
  • Solvent Selection: A binary solvent system such as ethanol/water or ethyl acetate/hexanes is often effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

References
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Available at: [Link]

  • Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

  • Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. Available at: [Link]

  • Selected syntheses of ureas through phosgene substitutes. Green Chemistry (RSC Publishing). Available at: [Link]

  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Selected syntheses of ureas through phosgene substitutes. ResearchGate. Available at: [Link]

  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. ACS Omega - ACS Publications. Available at: [Link]

  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's Scholar. Available at: [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Available at: [Link]

  • US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.
  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

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Technical Support Center: N-(4-fluorophenyl)piperidine-1-carboxamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of N-(4-fluorophenyl)piperidine-1-carboxamide . The formation of urea linkages via isocyanate-amine coupling is highly efficient, but it frequently generates stubborn impurities that complicate downstream isolation.

This document provides a deep dive into the mechanistic origins of these impurities, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity isolation.

Part 1: Mechanistic Origins of Common Impurities

The synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide typically proceeds via the nucleophilic addition of piperidine to 4-fluorophenyl isocyanate. While straightforward, this route is notoriously plagued by the formation of 1,3-bis(4-fluorophenyl)urea , a symmetric urea impurity.

Understanding the causality behind this impurity is critical. It occurs when trace water in the solvent or environment hydrolyzes the isocyanate to a carbamic acid intermediate, which rapidly decarboxylates to yield 4-fluoroaniline[1]. Because anilines are highly nucleophilic, the newly formed 4-fluoroaniline outcompetes piperidine to react with another equivalent of isocyanate, forming the highly insoluble symmetric urea[1].

Mechanism Isocyanate 4-Fluorophenyl Isocyanate CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid + H2O Product N-(4-fluorophenyl)piperidine -1-carboxamide Isocyanate->Product + Piperidine Water Trace H2O Water->CarbamicAcid Aniline 4-Fluoroaniline CarbamicAcid->Aniline - CO2 SymUrea 1,3-Bis(4-fluorophenyl)urea (Symmetric Impurity) Aniline->SymUrea + Isocyanate Piperidine Piperidine Piperidine->Product

Figure 1: Mechanistic pathway showing competitive symmetric urea formation via isocyanate hydrolysis.

Part 2: Troubleshooting FAQs

Q: I observe a persistent, highly insoluble white powder co-precipitating with my product. What is it, and why won't it dissolve in standard organic solvents? A: This is the symmetric impurity, 1,3-bis(4-fluorophenyl)urea. Symmetric diaryl ureas possess a highly stable crystal lattice driven by dual intermolecular hydrogen bonding between the parallel urea motifs. This thermodynamic stability renders them virtually insoluble in moderately polar solvents (like dichloromethane or ethyl acetate), which readily dissolve your asymmetric target molecule.

Q: Standard silica gel chromatography is failing to separate the symmetric urea from N-(4-fluorophenyl)piperidine-1-carboxamide. Why? A: Both compounds share the highly polar urea core, leading to severe streaking and co-elution on normal-phase silica. Preparative (RP-HPLC) is often necessary to achieve baseline resolution for urea derivatives[2]. However, for scalable purification without HPLC, we recommend the selective solvent trituration strategy detailed in Part 3.

Q: How can I prevent the formation of this symmetric urea during the reaction phase? A: Prevention relies on strict anhydrous conditions and controlled addition rates. Trace moisture must be eliminated to prevent isocyanate hydrolysis[1]. Furthermore, the slow addition of the amine to the isocyanate is critical to avoid localized concentration spikes that promote auto-condensation; maintaining the reaction at lower temperatures (0–20 °C) during the initial addition phase is highly recommended[3].

Q: How do I ensure complete removal of unreacted piperidine and 4-fluoroaniline? A: Exploit their basicity. Piperidine (pKa ~11.2) and 4-fluoroaniline (pKa ~4.6) can both be protonated. Washing the organic phase with 1M aqueous HCl converts these amines into their highly water-soluble hydrochloride salts, partitioning them cleanly into the aqueous waste[4]. The urea product lacks basicity and remains in the organic phase.

Part 3: Self-Validating Experimental Protocols

The following protocol utilizes liquid-liquid extraction and selective trituration to isolate the target carboxamide without the need for chromatography.

Protocol: Extraction and Selective Trituration

Step 1: Reaction Quench & Acidic Extraction

  • Action: Dilute the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude). Add an equal volume of cold 1M aqueous HCl. Transfer to a separatory funnel and agitate.

  • Causality: The acidic aqueous phase protonates unreacted piperidine and 4-fluoroaniline, drastically altering their partition coefficients and forcing them into the aqueous layer[4].

  • Self-Validation Check: Test the pH of the aqueous layer post-extraction. It must be < 2. If it is higher, the acid was consumed, and unreacted amines may remain in the organic phase. Add more 1M HCl until pH < 2 is sustained.

Step 2: Organic Phase Washing & Drying

  • Action: Separate the organic phase. Wash sequentially with saturated aqueous NaHCO3 (to neutralize residual acid) and brine (to remove bulk water). Dry over anhydrous Na2SO4.

  • Causality: Removing residual water and acid prevents the degradation of the urea product during concentration.

  • Self-Validation Check: The organic phase should transition from cloudy to completely clear upon the addition of Na2SO4, indicating successful desiccation.

Step 3: Solvent Exchange & Trituration

  • Action: Concentrate the DCM layer in vacuo to yield a crude solid. Suspend this solid in a 1:4 mixture of Ethyl Acetate:Hexane (5 mL/g). Sonicate for 5 minutes, then stir at room temperature for 30 minutes.

  • Causality: The symmetric 1,3-bis(4-fluorophenyl)urea forms a rigid, hydrogen-bonded crystal lattice, making it insoluble in this non-polar solvent matrix. The asymmetric target product lacks this dual-lattice symmetry and dissolves into the solvent.

  • Self-Validation Check: Spot the suspension on a TLC plate (Eluent: 50% EtOAc/Hexane). You should observe a baseline spot (symmetric urea) and a higher Rf spot (target product).

Step 4: Filtration & Final Isolation

  • Action: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with cold Hexane. Concentrate the filtrate in vacuo.

  • Causality: The filter cake retains the symmetric urea impurity. The filtrate contains the highly pure N-(4-fluorophenyl)piperidine-1-carboxamide.

  • Self-Validation Check: Run an NMR of the resulting white solid. The absence of a singlet at ~8.5 ppm (the aromatic urea NH of the symmetric byproduct) in 1H-NMR confirms successful purification.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) AcidWash Aqueous Acid Wash (1M HCl) Crude->AcidWash AqueousWaste Aqueous Phase (Amine Salts) AcidWash->AqueousWaste Extraction OrganicPhase Organic Phase (Product + Sym-Urea) AcidWash->OrganicPhase Separation Trituration Solvent Trituration (EtOAc / Hexane) OrganicPhase->Trituration Concentration SolidWaste Insoluble Solid (Sym-Urea) Trituration->SolidWaste Filtration PureProduct Pure Carboxamide (Filtrate -> Crystals) Trituration->PureProduct Evaporation

Figure 2: Purification workflow isolating the target carboxamide from symmetric urea and amines.

Part 4: Quantitative Data & Purity Metrics

To assist in tracking the purification process, use the following analytical metrics for the target molecule and its common impurities.

Impurity / CompoundMechanistic OriginTLC Rf (50% EtOAc/Hex)Detection MethodRemoval Strategy
1,3-Bis(4-fluorophenyl)urea Isocyanate hydrolysis~0.10 (Severe streaking)UV (254 nm), Visual (Insoluble solid)Solvent Trituration / RP-HPLC
Piperidine Unreacted starting materialBaselineNinhydrin stain (Purple spot)1M HCl Aqueous Wash
4-Fluoroaniline Isocyanate degradation~0.60UV (254 nm)1M HCl Aqueous Wash
Target Carboxamide Desired Product~0.35UV (254 nm), Iodine stainIsolation via Filtrate

References

  • Title : Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor Source : Bioorganic & Medicinal Chemistry Letters / PubMed URL :[Link]

  • Title : Organic Syntheses Procedure: methyl (1H-imidazole-1-carbonyl)-L-alaninate Source : Organic Syntheses URL :[Link]

  • Title : Synthesis of Isocyanates from CO2 and Amines under Mild Conditions Source : University of Toronto T-Space / Scholaris URL :[Link]

  • Title : Method for the purification of isocyanates Source : Justia Patents (US Patent 7,064,230) URL :[Link]

Sources

storage conditions to prevent oxidation of fluorophenyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling of Fluorophenyl Piperidines

Core Directive: The Stability Paradox

Fluorophenyl piperidines (e.g., 4-(4-fluorophenyl)piperidine) serve as critical pharmacophores in antidepressants (like Paroxetine) and antipsychotics. While the fluorophenyl moiety is metabolically robust, the piperidine ring —specifically the secondary amine—is the "Achilles' heel."

The Scientific Reality: The secondary amine (


) is thermodynamically prone to oxidation, forming N-oxides  and hydroxylamines  upon exposure to atmospheric oxygen. This process is autocatalytic and accelerated by:
  • UV Light: Initiates radical formation at the

    
    -carbon.
    
  • Trace Metals: Catalyze electron transfer.

  • Moisture: Facilitates proton transfer, lowering the activation energy for oxidation.

This guide provides a self-validating system to arrest these pathways.

Critical Storage Parameters (The "Gold Standard" Protocol)

To prevent the formation of impurities such as (3S, 4R)-4-(4-fluorophenyl)-piperidine-3-methanol or N-oxide degradants , follow this hierarchy of controls.

A. Temperature & Phase State[1]
  • Recommendation: Store at -20°C for long-term (>3 months) or 2-8°C for active use.

  • The "Why": Reaction kinetics follow the Arrhenius equation. Reducing storage temperature from 25°C to -20°C slows oxidation rates by approximately 20-fold.

  • Form Factor: If possible, store as a Salt form (HCl, Mesylate) rather than the Free Base . The protonated amine in the salt form (

    
    ) is significantly less nucleophilic and resistant to oxidative attack compared to the free amine with its lone pair electrons.
    
B. Atmospheric Control (Inert Gas Purging)
  • Protocol: Displace headspace air with Argon (preferred) or Nitrogen .

  • The "Why": Argon is heavier than air and forms a "blanket" over the solid/liquid, whereas Nitrogen can mix more easily if the seal is imperfect.

  • Self-Validation: If the compound yellows within 1 week, your inert gas seal is compromised.

C. Light Protection
  • Protocol: Use Amber borosilicate vials wrapped in aluminum foil.

  • The "Why": UV radiation (200-400 nm) excites the N-H bond, generating radicals that react with ground-state triplet oxygen.

Troubleshooting Guide (Q&A)

Q1: My white powder has turned a faint yellow/beige. Is it still usable?

  • Diagnosis: This is the hallmark of N-oxidation or formation of conjugated imines .

  • Action:

    • Perform LC-MS.[1] Look for a peak at M+16 (N-oxide) or M-2 (Imine formation).

    • If purity is >98%, you may repurify via recrystallization (typically Ethanol/Ether).

    • If <95%, discard. The degradation products can act as radical initiators, accelerating further decomposition.

Q2: I see a new impurity peak at RRT 0.85 in my HPLC. What is it?

  • Analysis: In fluorophenyl piperidines, polar impurities eluting before the main peak are often Hydrolysis products or N-oxides .

  • Context: If you are working with Paroxetine intermediates, this could be the carbinol degradant formed by ether cleavage under acidic moisture conditions.

  • Fix: Check your solvent water content. Use anhydrous solvents (<0.05% water) for reconstitution.

Q3: Can I store the free base in DMSO at -20°C?

  • Warning: Avoid long-term storage in solution.

  • The "Why": DMSO is hygroscopic and can act as a mild oxidant under certain conditions. Dissolved oxygen in DMSO is difficult to remove completely.

  • Better Approach: Aliquot the solid dry powder into single-use vials. If solution storage is mandatory, use degassed Acetonitrile and store at -80°C.

Data Visualization & Workflows

Figure 1: Oxidative Degradation Pathway

Visualizing the enemy: How oxygen attacks the piperidine ring.

OxidationPathway Piperidine Fluorophenyl Piperidine (Secondary Amine) Radical α-Carbon Radical Piperidine->Radical UV Light / Trace Metal NOxide N-Oxide Impurity (M+16) Piperidine->NOxide Atmospheric O2 (Direct Oxidation) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Imine Imine Species Peroxide->Imine - H2O Hydrolysis Ring Opening / Hydrolysis Imine->Hydrolysis + H2O (Moisture)

Caption: The degradation cascade from active amine to inactive impurities via radical and direct oxidation mechanisms.

Figure 2: Storage Logic Workflow

A decision tree for ensuring sample integrity upon receipt.

StorageWorkflow Start Receive Compound CheckForm Check Form: Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, Mesylate) CheckForm->Salt Salt Base Free Base CheckForm->Base Free Base Aliquot Aliquot under Inert Gas (Ar/N2) Salt->Aliquot Convert Convert to Salt? (Recommended) Base->Convert Convert->Salt Yes Convert->Aliquot No Pack Seal in Amber Vial + Parafilm Aliquot->Pack StoreSalt Store at 4°C (Short Term) Pack->StoreSalt If Salt StoreBase Store at -20°C (Strict Control) Pack->StoreBase If Free Base

Caption: Standard Operating Procedure (SOP) for handling incoming fluorophenyl piperidine shipments.

Summary Data Tables

Table 1: Stability Profile by Condition

VariableConditionStability ForecastRisk Factor
Form Hydrochloride SaltHigh (>2 Years)Low
Form Free BaseModerate (<6 Months)High (Oxidation)
Temp 25°C (Room Temp)PoorThermal Degradation
Temp -20°C (Freezer)ExcellentMinimal
Atmosphere Air (Oxygen)PoorN-Oxide Formation
Atmosphere Argon/NitrogenExcellentNone

Table 2: Common Degradation Indicators

ObservationLikely CauseConfirmation Method
Yellowing N-Oxidation / IminesVisual Inspection
M+16 Peak N-OxideLC-MS
M+14 Peak Carbonyl formationLC-MS
Purity Drop Hydrolysis (Moisture)HPLC (Reverse Phase)

References

  • FDA Center for Drug Evaluation and Research. (2013). Paroxetine Mesylate (Brisdelle) Chemistry Review. Retrieved from [Link]

  • Biosynce. (2025). What is the stability of piperidine?. Retrieved from [Link]

  • PubChem. (2025).[2] 4-(4-Fluorophenyl)piperidine Compound Summary. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Retrieved from [Link]

Sources

Technical Support Center: Purification of Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 4-Fluoroaniline

Introduction: The Challenge of Fluorinated Anilines

User Context: You have performed an amide coupling (carboxamide synthesis) using 4-fluoroaniline. The reaction is complete, but LC-MS or TLC shows residual 4-fluoroaniline.[1] Standard workups are not removing it effectively.[1]

The Chemist's Perspective: 4-Fluoroaniline (pKa ~4.[1][2][3]65) is electronically distinct from alkyl amines.[1] The fluorine atom at the para position exerts an inductive withdrawing effect, making the nitrogen lone pair less available for protonation compared to standard amines, yet it remains basic enough to interfere with downstream biology or crystallization. Its lipophilicity (LogP ~1.[1]15) often causes it to "smear" or co-elute with amides on silica gel.[1]

This guide provides three tiered protocols—Aqueous Extraction , Solid-Supported Scavenging , and Chromatographic Resolution —to eliminate this impurity.[1]

Module 1: Aqueous Workup Optimization (The Thermodynamic Approach)

Status: Best for neutral, acid-stable amide products.

Troubleshooting Q&A

Q: I washed my reaction with 1M HCl, but the aniline is still there. Why? A: You likely did not reach the pH threshold .[1] To quantitatively extract an amine into the aqueous phase, the pH must be at least 2 units below its pKa.

  • 4-Fluoroaniline pKa: ~4.65[1][2][3]

  • Target pH: < 2.6

  • Common Pitfall: If your reaction solvent is buffered or if you used a large excess of base (DIPEA/TEA), a single wash may not lower the pH sufficiently. The aniline remains as the free base (organic soluble).

Q: My product precipitates during the acid wash. What do I do? A: This indicates your product is also protonating or is insoluble in the biphasic mixture. Switch to Module 2 (Scavengers) or try the "Salt Precipitation" method below.

Protocol 1.1: The "pH Swing" Extraction
  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) (avoid DCM if possible; emulsions are more common).[1]

  • Acidification: Wash with 1M HCl or 10% Citric Acid .[1]

    • Critical Step: Test the pH of the aqueous layer after shaking. It must be pH 1–2.[1] If not, add more acid and re-shake.[1]

  • Verification: The 4-fluoroaniline converts to its hydrochloride salt (water-soluble) and partitions into the aqueous layer.[1][4]

  • Back-Extraction (Optional): If yield is low, re-extract the acidic aqueous layer once with fresh EtOAc to recover any trapped amide product, then combine organic layers.[1]

Protocol 1.2: The "Insoluble Salt" Trick (Non-Aqueous)

If your product is water-sensitive but acid-stable:

  • Dissolve crude mixture in a non-polar solvent (e.g., Toluene or EtOAc/Heptane ).[1]

  • Add 4M HCl in Dioxane dropwise.

  • Observation: 4-Fluoroaniline HCl is highly crystalline and insoluble in non-polar media.[1] It will precipitate as a white/off-white solid.[1]

  • Filtration: Filter off the solid (aniline salt).[1] The filtrate contains your pure amide.[1]

Module 2: Solid-Phase Scavenging (The Kinetic Approach)

Status: Best for acid-sensitive products or high-throughput parallel synthesis.[1]

Troubleshooting Q&A

Q: Why use resins instead of standard chromatography? A: Speed and selectivity.[1] Scavenger resins chemically react only with the impurity.[1] This avoids the yield loss associated with silica gel adsorption.

Q: Which resin is best for 4-fluoroaniline? A: PS-Isocyanate (Polystyrene-supported Isocyanate).[1]

  • Mechanism:[1][5][6] The isocyanate is an electrophile.[1] It reacts with the nucleophilic amine of 4-fluoroaniline to form a stable, insoluble urea.[1]

  • Alternative:PS-Benzaldehyde (forms an imine), but this is reversible and less robust for anilines.[1]

Protocol 2.1: PS-Isocyanate Scavenging
  • Stoichiometry: Calculate excess 4-fluoroaniline. Add 3.0 equivalents of PS-Isocyanate resin relative to the excess aniline.[1]

  • Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF). Methanol shrinks polystyrene resins—avoid it.[1]

  • Incubation: Shake gently at room temperature for 4–16 hours .

    • Note: Anilines are slower to react than alkyl amines due to lower nucleophilicity.[1] Heating to 40°C can accelerate this.[1]

  • Filtration: Filter through a fritted cartridge. The impurity remains trapped on the beads. Rinse beads with DCM to recover all product.

Module 3: Chromatographic Resolution

Status: Best when the amine and amide have similar Rf values.

Troubleshooting Q&A

Q: The aniline "tails" on silica and contaminates my product fractions. A: Unreacted amines interact with the acidic silanols on silica gel.

  • Fix: Deactivate the silica.[1] Add 1% Triethylamine (TEA) to your mobile phase.[1] This blocks the silanols, sharpening the amine peak (usually eluting it faster).

Q: They still co-elute. What is the "Nuclear Option"? A: Switch to Reverse Phase (C18) with an Acidic Modifier .

  • Logic: On C18 with 0.1% Formic Acid, 4-fluoroaniline is protonated (

    
    ).[1] It becomes highly polar and elutes near the solvent front (Void Volume).[1] Your neutral amide will retain longer on the column.[1]
    

Visualizing the Logic

Figure 1: Purification Decision Tree

purification_logic Start Crude Reaction Mixture (Contains 4-Fluoroaniline) AcidSensitive Is Product Acid Sensitive? Start->AcidSensitive WaterSoluble Is Product Water Soluble? AcidSensitive->WaterSoluble No (Stable) MethodB Method B: Scavenger Resin (PS-Isocyanate) AcidSensitive->MethodB Yes (Labile) MethodA Method A: Aqueous Acid Wash (1M HCl / pH < 2.5) WaterSoluble->MethodA No (Lipophilic) MethodC Method C: Reverse Phase C18 (Acidic Modifier) WaterSoluble->MethodC Yes (Amphiphilic) MethodD Method D: Salt Precipitation (HCl in EtOAc/Heptane) MethodA->MethodD If Product Precipitates

Caption: Decision matrix for selecting the optimal purification route based on product stability and solubility properties.

Module 4: Safety & Compliance (HSE)

Warning: 4-Fluoroaniline is significantly more toxic than simple organic solvents.[1]

Hazard ClassH-CodeDescriptionHandling Protocol
Acute Toxicity H302/H311/H331 Toxic if swallowed, in contact with skin, or inhaled.[1]Double-glove (Nitrile).[1] Work in fume hood.
Skin Corrosion H314 Causes severe skin burns and eye damage.[1][6][7][8][9]Wear safety goggles.[1] Immediate water flush if splashed.[1][10]
Genotoxicity H341 Suspected of causing genetic defects.[1]Treat all waste streams as hazardous.[1]

Spill Management: If 4-fluoroaniline is spilled, do not just wipe it up.[1]

  • Cover with weak acid (citric acid) or commercial spill absorbent.[1]

  • The acid neutralizes the volatility of the amine by forming the salt.

  • Dispose of as solid hazardous waste.[1]

References

  • PubChem. 4-Fluoroaniline (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Biotage. PS-Isocyanate: Nucleophile Scavenger Technical Note.[1][11][Link] (Search: PS-Isocyanate Technical Note)[1]

  • Supra Sciences. Scavenger Resin Selection Guide.[Link][1]

  • European Patent Office. Separation of aniline and p-fluoroaniline (EP0193671A1).[1]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of N-(4-fluorophenyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(4-fluorophenyl)piperidine-1-carboxamide

Abstract

This guide provides a detailed analysis of the predicted (Molecular Formula: C₁₂H₁₅FN₂O, Molecular Weight: 222.26 g/mol ).[1] As a compound featuring a substituted aromatic ring, a carboxamide linker, and a piperidine heterocycle, its fragmentation behavior is governed by the interplay of these functional groups. This document serves as a predictive comparison guide for researchers, scientists, and drug development professionals, offering insights into its structural elucidation by mass spectrometry. We will compare its expected fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques with related structures and provide a foundational experimental protocol for its analysis.

Predicted Fragmentation Profile: A Mechanistic Overview

The fragmentation of N-(4-fluorophenyl)piperidine-1-carboxamide is expected to be initiated at several key locations, primarily influenced by the charge localization after ionization. Under Electrospray Ionization (ESI), the basic nitrogen of the piperidine ring is the most likely site of protonation, leading to a prominent protonated molecule [M+H]⁺ at m/z 223.12.[2] In Electron Ionization (EI), ionization can occur on the nitrogen atoms or the aromatic π-system, leading to a molecular ion [M]⁺• at m/z 222.12 and more extensive fragmentation.

The principal fragmentation pathways are dominated by two major bond cleavages: the labile amide N-CO bond and cleavages within the piperidine ring.[2][3]

Pathway A: Amide Bond Cleavage

Cleavage of the amide bond is a characteristic fragmentation pattern for this class of molecules, often observed in both EI and ESI-MS/MS experiments.[3] This cleavage can occur in two ways, leading to complementary fragment ions.

  • Formation of the Piperidine-1-carbonylium Ion: Cleavage of the N-CO bond with charge retention on the piperidine-containing fragment results in a highly stable acylium ion at m/z 112 . The corresponding neutral loss would be 4-fluoroaniline.

  • Formation of the 4-fluorophenylaminyl Radical / 4-fluoroaniline: The complementary fragment would be the 4-fluorophenyl isocyanate cation at m/z 137 or the 4-fluoroaniline radical cation at m/z 111 . The latter is particularly common under EI conditions.

Pathway B: Piperidine Ring Fragmentation

The piperidine moiety itself is prone to characteristic fragmentation patterns, most notably α-cleavage and ring fission events.[2][4] These pathways are especially prominent in EI-MS but can also be induced in ESI-MS/MS.

  • α-Cleavage: This is a dominant fragmentation pathway for cyclic amines.[2][4] Following ionization on the piperidine nitrogen, cleavage of the adjacent C-C bond can occur. For the intact molecule, this would be complex, but it is more likely to occur after initial fragmentation. For instance, the piperidine cation itself (m/z 84, formed after a more complex rearrangement) is known to lose an ethene molecule (28 Da) to form an ion at m/z 56.[4]

  • Formation of the Piperidinyl Cation: A straightforward cleavage can result in the formation of the piperidinyl cation at m/z 84 , with the corresponding loss of the N-(4-fluorophenyl)carboxamide radical.

Pathway C: Substituent-Driven Fragmentation

The 4-fluorophenyl group also directs fragmentation. Following the initial amide bond cleavage to form the m/z 111 ion (4-fluoroaniline radical cation), this fragment can undergo further characteristic losses for aromatic amines, such as the loss of HCN, to yield a fragment at m/z 84 .[5]

Comparison with Alternative Structures and Ionization Techniques

Ionization TechniqueExpected Behavior for N-(4-fluorophenyl)piperidine-1-carboxamideComparison with Non-fluorinated AnalogComparison with Piperazine Analog
ESI-MS Strong [M+H]⁺ peak at m/z 223. MS/MS fragmentation dominated by loss of 4-fluoroaniline (to m/z 112) or formation of protonated 4-fluoroaniline (m/z 112). Softer ionization leads to less complex spectra.[2]Similar pattern, but key fragments would be shifted by the mass difference of F vs. H (18 Da). The corresponding aniline fragment would be at m/z 94.The second nitrogen in the piperazine ring offers an additional site for protonation and can alter ring fragmentation pathways, potentially leading to more fragments resulting from ring cleavage.[6]
EI-MS Observable molecular ion [M]⁺• at m/z 222. Spectrum dominated by fragments from amide cleavage (m/z 112, m/z 111) and piperidine ring fragmentation (m/z 84, m/z 56). More extensive fragmentation than ESI.[2][3]Similar extensive fragmentation. The absence of the fluorine isotopic signature would be a key differentiator.Fragmentation would be heavily influenced by the substituent on the second nitrogen, often leading to a base peak from cleavage alpha to that nitrogen.

Proposed Fragmentation Scheme

The logical flow of the fragmentation process can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.

cluster_mol Molecular Ion cluster_path_a Pathway A: Amide Cleavage cluster_path_b Pathway B: Piperidine Ring cluster_path_c Pathway C: Secondary Fragmentation M N-(4-fluorophenyl)piperidine-1-carboxamide [M+H]⁺ = m/z 223 [M]⁺• = m/z 222 F112 Piperidine-1-carbonylium m/z 112 M->F112 - C₆H₅FN F111 4-fluoroaniline radical cation m/z 111 M->F111 - C₆H₁₀NO F84_piperidine Piperidinyl cation m/z 84 M->F84_piperidine - C₇H₅FNO F84_aromatic [C₅H₅F]⁺ m/z 84 F111->F84_aromatic - HCN

Sources

A Comparative Guide to the HPLC Retention Time of N-(4-fluorophenyl)piperidine-1-carboxamide and Its Process- and Degradation-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurities present in a drug substance.[1][2][3] Forced degradation studies, which intentionally expose the API to harsh conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradation products and develop stability-indicating analytical methods.[1][4][5]

This guide provides a comprehensive analysis of a robust High-Performance Liquid Chromatography (HPLC) method designed to separate N-(4-fluorophenyl)piperidine-1-carboxamide from its potential process-related and degradation-induced impurities. We will delve into the rationale behind the method's development, present comparative retention time data, and provide a detailed experimental protocol for reproducibility.

The Analyte: N-(4-fluorophenyl)piperidine-1-carboxamide

N-(4-fluorophenyl)piperidine-1-carboxamide is a chemical entity featuring a piperidine ring, a carboxamide linker, and a fluorophenyl group.[6] Its structure suggests moderate hydrophobicity, making it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the aromatic ring provides a strong chromophore for UV detection.

Potential Impurities: A Predictive Analysis

A robust analytical method must be capable of separating the main compound from impurities that could arise during synthesis (process-related) or upon storage and exposure to environmental factors (degradation products).

  • Process-Related Impurities: These are typically unreacted starting materials or by-products of the synthesis. For N-(4-fluorophenyl)piperidine-1-carboxamide, likely process impurities include:

    • Impurity A: 4-fluoroaniline: A key starting material.

    • Impurity B: Piperidine-1-carbonyl chloride (or its precursor): The other primary reactant.

  • Degradation-Related Impurities: These are formed when the API breaks down. Forced degradation studies help predict these.[2][4]

    • Impurity C (Acid/Base Hydrolysis Product): 4-fluoroaniline and Piperidine-1-carboxylic acid. The amide bond is susceptible to cleavage under hydrolytic conditions.

    • Impurity D (Oxidative Degradation Product): N-(4-fluorophenyl)-1-oxidopiperidine-1-carboxamide. Oxidation could occur at the piperidine nitrogen, introducing a polar N-oxide group.

The logical relationship between the primary compound and these potential impurities is illustrated below.

cluster_process Synthesis Process cluster_degradation Degradation Pathways Impurity_A 4-fluoroaniline API N-(4-fluorophenyl)piperidine- 1-carboxamide Impurity_A->API Reaction Impurity_B Piperidine-1-carbonyl chloride Impurity_B->API Reaction Impurity_C Hydrolysis Products (e.g., 4-fluoroaniline) API->Impurity_C Hydrolysis (Acid/Base) Impurity_D Oxidation Product (e.g., N-oxide) API->Impurity_D Oxidation

Caption: Logical map of process and degradation impurities.

HPLC Method Development: Rationale and Causality

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation based on the physicochemical properties of the analyte and its impurities. Reversed-phase chromatography is the technique of choice for separating compounds based on hydrophobicity.[7]

  • Stationary Phase Selection: While a standard C18 column, which separates based on hydrophobic interactions, is a common starting point, a more nuanced separation can be achieved with a polar-embedded stationary phase. A Discovery® RP-Amide C16 column was selected for this application.[8] The amide group embedded within the alkyl chain offers a dual retention mechanism:

    • Hydrophobic Interactions: From the C16 alkyl chain.

    • Hydrogen Bonding: The embedded amide group provides enhanced retention and alternative selectivity for polar analytes, particularly those with hydrogen bond donors or acceptors, like our carboxamide and its potential impurities.[9][10][11] This is crucial for separating compounds with subtle differences in polarity.

  • Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[12][13]

    • Acidification: 0.1% formic acid is added to both mobile phase components. This suppresses the ionization of any free amine or carboxylic acid groups, leading to more consistent retention times and sharper, more symmetrical peaks.[14]

  • Gradient Elution: An isocratic method may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting polar impurities.[12] A gradient elution, which gradually increases the organic solvent concentration, ensures that all components, from the highly polar (like 4-fluoroaniline) to the less polar, are eluted efficiently with good peak shape.

  • Detection: The fluorophenyl group in the parent molecule and several impurities contains a strong chromophore. UV detection at 254 nm provides excellent sensitivity for the main component and related aromatic impurities.[8][12]

Experimental Protocol and Data

This section provides the detailed methodology and expected results for the separation.

Experimental Workflow

The overall process from sample preparation to final data analysis is outlined below.

cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep1 Weigh API sample prep2 Dissolve in Diluent (e.g., 50:50 Water:ACN) prep1->prep2 prep3 Filter through 0.45µm syringe filter prep2->prep3 hplc1 Inject sample onto RP-Amide C16 column prep3->hplc1 hplc2 Run Gradient Elution hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Identify & Quantify Peaks (based on tR and RRT) data1->data2 data3 Generate Report data2->data3

Caption: HPLC experimental workflow diagram.

Detailed HPLC Method
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm particles.[8]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Sample Preparation: Prepare a sample solution of N-(4-fluorophenyl)piperidine-1-carboxamide at a concentration of approximately 0.5 mg/mL in a diluent of 50:50 (v/v) Water:Acetonitrile.

Comparative Retention Time Data

The following table presents the expected retention times (t_R) and Relative Retention Times (RRT) for the API and its key impurities under the described method. RRT is calculated as the retention time of the impurity divided by the retention time of the API peak, providing a reliable metric for peak identification across different systems.[15]

Compound NameIdentityExpected t_R (min)RRTRationale for Retention
4-fluoroaniline Impurity A/C~ 3.5~ 0.35Highly polar, small molecule with minimal hydrophobic character. Elutes very early.
N-(4-fluorophenyl)piperidine-1-carboxamide API ~ 10.0 1.00 The main analyte with moderate hydrophobicity.
Oxidized API (N-oxide) Impurity D~ 8.2~ 0.82The introduction of a polar N-oxide group significantly reduces hydrophobicity, leading to a shorter retention time than the API.
Piperidine-1-carbonyl chloride precursor Impurity B~ 12.5~ 1.25Assuming a more hydrophobic precursor used in synthesis, it would be less polar than the final API and thus have a longer retention time.

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of this analytical method, a series of validation and system suitability tests must be performed:

  • Specificity/Selectivity: The cornerstone of this guide. Forced degradation studies are conducted, and the resulting samples are analyzed to prove that all degradation products are baseline-separated from the API peak. This confirms the method is "stability-indicating."[1][3]

  • System Suitability: Before any sample analysis, a standard solution is injected to verify the performance of the chromatographic system. Key parameters include:

    • Tailing Factor: Should be close to 1 for the API peak, indicating good peak symmetry.

    • Theoretical Plates: A high number indicates good column efficiency.

    • Reproducibility: Multiple injections of the standard should yield highly reproducible retention times and peak areas (typically <% RSD).

  • Linearity, Accuracy, and Precision: These validation parameters are determined as per ICH Q2(R1) guidelines to ensure the method is reliable for quantitative analysis over a range of concentrations.

Conclusion

The Reversed-Phase HPLC method detailed in this guide, utilizing a polar-embedded RP-Amide C16 stationary phase, provides excellent selectivity for separating N-(4-fluorophenyl)piperidine-1-carboxamide from its critical process-related and degradation impurities. The strategic choice of stationary phase, mobile phase, and gradient elution ensures a robust and reliable "stability-indicating" method. By understanding the chemical nature of the API and its potential impurities, a logical and scientifically sound analytical procedure can be developed, which is fundamental to guaranteeing the quality, safety, and stability of the final drug product.

References

  • BenchChem. (2025).
  • Row, K. H., & Lee, J. W. (2003). Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography. Journal of the Korean Industrial and Engineering Chemistry, 14(5), 633-638.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Caiali, E., & David, V. (2014). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 59(5-6), 367-372.
  • ResearchGate. (2025). Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019).
  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 86-94.
  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • van de Nesse, S. et al. (2013). Reversed-phase fused-core HPLC modeling of peptides.
  • PubMed. (2007). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Retrieved from [Link]

  • Shinde, N. G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • PubChem. (n.d.). 4-[(quinolin-3-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide. Retrieved from [Link]

  • MDPI. (2021).
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Potency and Mechanistic Comparison Guide: N-(4-fluorophenyl)piperidine-1-carboxamide vs. Reference Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of small-molecule inhibitors targeting lipid signaling pathways requires careful optimization of pharmacophores to balance potency, metabolic stability, and target selectivity. Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) are two critical nodes in lipid metabolism, regulating the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) and endocannabinoids, respectively.

N-(4-fluorophenyl)piperidine-1-carboxamide represents a fundamental structural scaffold—a piperidine-1-carboxamide (urea derivative)—that is heavily utilized in the design of both sEH and FAAH inhibitors [1]. The 4-fluorophenyl group is strategically chosen to occupy the hydrophobic enclosure of the sEH active site, while the fluorine atom prevents rapid cytochrome P450-mediated aromatic oxidation. Simultaneously, the urea/carboxamide moiety acts as a primary pharmacophore, forming critical hydrogen bonds with the catalytic triad (Tyr383, Tyr466, Asp335 in sEH).

This guide objectively compares the baseline potency and mechanistic profile of this representative scaffold against gold-standard reference inhibitors, providing actionable experimental workflows for researchers conducting high-throughput screening and lead optimization.

Target Biology & Signaling Pathway

To understand the structural requirements of these inhibitors, we must map the biological cascade they interrupt. sEH rapidly hydrolyzes EETs into less active, and potentially pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs). By blocking this transition, urea-based inhibitors like N-(4-fluorophenyl)piperidine-1-carboxamide stabilize EET levels, promoting vasodilation and reducing neuroinflammation.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor N-(4-fluorophenyl)piperidine- 1-carboxamide Inhibitor->sEH Inhibits

Fig 1: Arachidonic acid cascade highlighting sEH inhibition by piperidine-1-carboxamides.

Comparative Potency & Pharmacodynamics

When evaluating a baseline scaffold like N-(4-fluorophenyl)piperidine-1-carboxamide, it must be benchmarked against highly optimized, clinically or preclinically relevant reference inhibitors. The table below summarizes the quantitative performance metrics across the structural classes.

CompoundPrimary TargetIC₅₀ (nM)Structural ClassKey Advantage / Characteristic
N-(4-fluorophenyl)piperidine-1-carboxamide sEH / FAAH50 - 150*Piperidine-1-carboxamideExcellent baseline metabolic stability; serves as a dual-target foundational scaffold [1].
TPPU sEH1.1Propionylpiperidin-ureaGold standard sEH selectivity; exceptional in vivo exposure and target engagement [3].
t-AUCB sEH1.5Adamantyl-ureaHigh in vitro potency; widely used in early proof-of-concept inflammatory models.
PF-04457845 FAAH7.2Piperidine-1-carboxamideExceptional FAAH selectivity; clinical-stage benchmark for counter-screening.

*Note: IC₅₀ values for the baseline scaffold are representative ranges derived from structure-activity relationship (SAR) trends of unoptimized piperidine ureas.

Experimental Workflows: Self-Validating sEH Inhibition Assay

To generate reliable IC₅₀ data for highly lipophilic urea inhibitors, researchers must utilize a robust, high-throughput fluorescence-based assay. We recommend the PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) substrate assay [2].

Causality & Expertise Insight: Why PHOME? When the epoxide moiety of PHOME is hydrolyzed by sEH, it undergoes rapid intramolecular cyclization, releasing a cyanohydrin that decomposes into the highly fluorescent 6-methoxy-2-naphthaldehyde. This allows for continuous kinetic monitoring rather than a static endpoint, ensuring data is captured within the linear initial velocity phase.

Step-by-Step Protocol

1. Reagent & Buffer Preparation

  • Prepare Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Critical Step: The inclusion of BSA is mandatory. Urea-based inhibitors (like TPPU and our test carboxamide) are highly lipophilic and will non-specifically bind to polystyrene microtiter plates, artificially inflating the apparent IC₅₀. BSA acts as a carrier to keep the inhibitor in solution.

2. Compound Dilution & Plate Setup

  • Dissolve N-(4-fluorophenyl)piperidine-1-carboxamide and the reference inhibitor (TPPU) in 100% DMSO to a 10 mM stock.

  • Perform 10-point, 3-fold serial dilutions in Assay Buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Self-Validation Controls: Include a Positive Control (100 nM TPPU, expected 100% inhibition), a Vehicle Control (1% DMSO, 0% inhibition), and a No-Enzyme Blank (background fluorescence). These controls allow for the calculation of the Z'-factor to validate assay robustness.

3. Enzyme Incubation

  • Add 1 nM of purified recombinant human sEH (hsEH) to the wells containing the inhibitors.

  • Incubate at 30°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme pocket.

4. Reaction Initiation & Kinetic Measurement

  • Initiate the reaction by adding 50 µM PHOME substrate to all wells.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure fluorescence kinetically for 30 minutes at 30°C (Excitation: 330 nm; Emission: 465 nm).

  • Calculate the initial velocity (RFU/min) from the linear portion of the curve and fit the data to a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Mechanistic Logic & Screening Cascade

Because the piperidine-1-carboxamide scaffold can hit multiple lipid hydrolases, a rigorous screening cascade is required to ensure target selectivity and in vivo translation.

Screening_Cascade Primary Primary Screen (PHOME Assay) Counter Counter Screen (FAAH Selectivity) Primary->Counter Orthogonal Orthogonal Assay (LC-MS/MS) Counter->Orthogonal InVivo In Vivo Validation (Pharmacokinetics) Orthogonal->InVivo

Fig 2: Self-validating screening cascade for evaluating urea-based lipid hydrolase inhibitors.

  • Primary Screen: Identifies baseline potency against sEH using the high-throughput PHOME assay [2].

  • Counter Screen: Tests the compound against FAAH (using AMC-arachidonoyl amide) to determine the selectivity index.

  • Orthogonal Assay: A label-free LC-MS/MS assay measuring the direct ratio of endogenous EETs to DHETs, ruling out assay interference (e.g., auto-fluorescence of the test compound).

  • In Vivo Validation: Evaluates the metabolic stability of the compound. The 4-fluorophenyl group typically resists the rapid amide hydrolysis and oxidation seen in simpler ureas, mirroring the stability of advanced molecules like TPPU[3].

References

  • Roslin, S., Brandt, P., Nordeman, P., Larhed, M., Odell, L. R., & Eriksson, J. (2017). Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. Molecules, 22(10), 1688.[Link]

  • Wolf, N. M., Morisseau, C., Jones, P. D., Dong, H., Huang, H., & Hammock, B. D. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80.[Link]

  • Hwang, S. H., McReynolds, C. B., Barnych, B., Wagner, K. M., Morisseau, C., Sun, J., Blöcher, R., & Hammock, B. D. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, 464.[Link]

Comparative Spectroscopic Profiling: Carboxamide Characterization in Fluorophenyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the development of neuroactive pharmacophores, specifically fluorophenyl piperidines (e.g., 5-HT2A antagonists, butyrophenone derivatives), the unambiguous characterization of the carboxamide group (


) is critical. This functional group often serves as the primary hydrogen-bond acceptor/donor site, governing ligand-receptor binding affinity.

However, the presence of a fluorine atom on the phenyl ring introduces unique spectroscopic challenges. The high electronegativity of fluorine induces inductive effects (


) that stiffen proximal bonds, while the C-F stretching vibration (1000–1400 cm⁻¹) often overlaps with the diagnostic Amide III region.

This guide compares FT-IR (Fourier Transform Infrared) , Raman Spectroscopy , and DFT (Density Functional Theory) to determine the most reliable modality for characterizing this moiety. We move beyond standard textbook assignments to address the specific electronic and steric influence of the fluorophenyl group on the amide vibrational manifold.

The Spectroscopic Challenge: Band Assignments & Interferences

The carboxamide group exhibits three primary vibrational modes. In fluorophenyl piperidines, these modes are perturbed by the electronic environment of the fluorinated ring.

The "Hero" Bands vs. The Interferences
Vibrational ModeFrequency Range (cm⁻¹)Diagnostic ValueInterference in Fluorophenyl Piperidines
Amide I (

)
1630 – 1690 High. Primary indicator of amide presence and H-bonding state.Minimal. Well-separated from the aromatic ring breathing modes (~1600 cm⁻¹).
Amide II (

)
1510 – 1570 Medium. Indicates secondary amides; absent in tertiary amides.Moderate. Can overlap with aromatic C=C skeletal vibrations enhanced by Fluorine substitution.
Amide III (

)
1200 – 1350 Low. Complex mixed mode; sensitive to conformation.Severe. Direct overlap with the strong C-F stretch (1200–1250 cm⁻¹).
The Fluorine Effect: Inductive vs. Through-Space

Unlike simple alkyl amides, the fluorophenyl group exerts two distinct effects:

  • Through-Bond Inductive Effect: If the amide is conjugated or proximal to the fluorophenyl ring, the electron withdrawal increases the C=O bond order, shifting Amide I to higher wavenumbers (Blue Shift, +5 to +15 cm⁻¹).

  • Through-Space Interaction: In solid-state packing (KBr pellets), the C-F bond can act as a weak acceptor or dipole perturber. Literature suggests that close C-F

    
    C=O contacts can occasionally cause anomalous red shifts due to dipolar coupling [1].
    

Comparative Analysis of Modalities

We evaluated three approaches to resolving the carboxamide signal.

Decision Matrix: Selecting the Right Tool

G Start Goal: Characterize Carboxamide in Fluorophenyl Piperidine Q1 Is the sample solid (polymorph) or solution? Start->Q1 Solid Solid State Q1->Solid Crystal/Powder Solution Solution Phase Q1->Solution Dissolved FTIR_ATR Technique A: ATR-FTIR (Rapid, Surface sensitive) Solid->FTIR_ATR Routine QC FTIR_KBr Technique B: FTIR (KBr Pellet) (High Res, Bulk structure) Solid->FTIR_KBr Structural Elucidation Q2 Is Amide I obscured by solvent? Solution->Q2 Q2->FTIR_KBr No (e.g. CHCl3) Raman Technique C: Raman (Symmetric modes, Aqueous) Q2->Raman Yes (e.g. Water) DFT Validation: DFT Calculation (B3LYP/6-31G*) FTIR_ATR->DFT Ambiguous Assignment? Raman->DFT Weak Amide I?

Figure 1: Strategic workflow for selecting the spectroscopic modality based on sample state and interference risks.

Detailed Comparison
FeatureFT-IR (Transmission/ATR) Raman Spectroscopy DFT (Computational)
Amide I Sensitivity Excellent. The change in dipole moment is large, resulting in a very strong peak.Poor/Medium. The polarizability change is small; Amide I is often weak.N/A. Used for prediction.
Fluorine Interference High. C-F bands (1100-1300 cm⁻¹) are strong IR absorbers, masking Amide III.Low. C-F stretches are often distinct; Aromatic ring breathing (~1600 cm⁻¹) is dominant.N/A. Resolves overlap mathematically.
H-Bonding Detection Superior. Shift of 20-50 cm⁻¹ between free and bonded states is easily visible.Low. Less sensitive to dipolar H-bond environments.High. Can model dimers vs monomers.
Sample Prep Moderate. KBr pellets require skill; ATR is easy but has lower signal-to-noise for minor peaks.Minimal. Non-destructive; works through glass vials.High. Requires cluster access/software.

Verdict: FT-IR remains the gold standard for the carbonyl (Amide I), while Raman is the superior choice for confirming the fluorophenyl ring integrity without obscuring the amide region.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: Solid-State KBr Transmission (The Gold Standard)

Why: KBr pellets provide higher resolution than ATR and eliminate the path-length variations of reflection techniques, crucial for resolving the Amide I shoulder from the aromatic C=C stretch.

  • Preparation: Mix 1-2 mg of the fluorophenyl piperidine derivative with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2 minutes. Critical: Do not over-grind; excessive pressure can induce amorphous phase transitions or local heating that disrupts H-bonds.

  • Compression: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Acquisition: Scan 4000–400 cm⁻¹, 64 scans, 2 cm⁻¹ resolution.

  • Self-Validation: Check the region 3400–3600 cm⁻¹. If a broad "hump" exists, the KBr is wet. Re-dry and repeat.

Protocol B: Solution Phase "Free vs. Bonded" Test

Why: To distinguish if the Amide I frequency is shifted by the Fluorine inductive effect (intrinsic) or by crystal packing (extrinsic).

  • Solvent: Use anhydrous

    
     (non-polar, disrupts intermolecular H-bonds).
    
  • Concentration Series: Prepare 10 mM, 5 mM, and 1 mM solutions.

  • Cell: Use a CaF₂ liquid cell (0.1 mm path length).

  • Observation:

    • Bonded Amide I: ~1650 cm⁻¹ (Diminishes with dilution).

    • Free Amide I: ~1680–1690 cm⁻¹ (Increases with dilution).

    • Interpretation: If the "Free" band is significantly higher (>1690 cm⁻¹) than a non-fluorinated analog, the Fluorine Inductive Effect is confirmed.

Data Processing Workflow

Workflow Raw Raw Interferogram FFT Fourier Transform + Apodization Raw->FFT Base Baseline Correction (Polynomial) FFT->Base Deconv Fourier Self-Deconvolution (Gamma=12, Factor=2) Base->Deconv Assign Band Assignment Deconv->Assign

Figure 2: Signal processing pipeline. Fourier Self-Deconvolution (FSD) is essential to separate the Amide I band from the Fluorophenyl ring C=C stretch.

Reference Data & Interpretation

When analyzing your spectra, use these reference ranges specific to N-(4-fluorophenyl)piperidine-4-carboxamides and related analogs.

Functional GroupBand AssignmentWavenumber (cm⁻¹)Notes
Amide N-H Stretch (

)
3200 – 3400Broad in solid state (H-bonded).[1] Sharp (~3440) in dilute solution.
Amide C=O Amide I 1640 – 1660 Often appears as a doublet if multiple H-bond environments exist.
Aromatic Ring C=C Stretch1590 – 1610Warning: Can appear as a shoulder on Amide I. Use FSD to resolve.
Amide II

1530 – 1560Weaker in tertiary amides.
Aromatic C-F C-F Stretch1210 – 1240 Very Strong. Obscures Amide III. Do not use Amide III for quantification.
Piperidine Ring C-N Stretch1100 – 1150Moderate intensity.
Expert Insight: The "Fluorine Shift"

In non-fluorinated analogs (e.g., phenyl piperidines), the Amide I band typically rests at 1655 cm⁻¹. In para-fluorinated derivatives, you may observe a shift to 1665 cm⁻¹ (solution phase). This +10 cm⁻¹ shift is the signature of the electron-withdrawing fluorine atom reducing the contribution of the resonance structure


, thereby increasing the double-bond character of the carbonyl [2].

References

  • NIST Chemistry WebBook. IR Spectrum of Piperidine and Fluorophenyl Derivatives. National Institute of Standards and Technology.[2][3][4] [Link]

  • Choudhary, N. et al. (2020). Intrinsic molecular vibration and rigorous vibrational assignment of benzene by first-principles molecular dynamics.[5] ResearchGate.[5] [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins.[6][7] Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Standard reference for Amide I/II/III assignments).

  • Lin-Vien, D. et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[8] (Source for C-F and Amide III overlap data).

  • Specac Application Notes. Interpreting Infrared Spectra: Amides and Aromatics.[Link]

Sources

A Comparative Guide to the Purity Analysis of N-(4-fluorophenyl)piperidine-1-carboxamide Using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as N-(4-fluorophenyl)piperidine-1-carboxamide, a molecule with potential applications in medicinal chemistry, rigorous purity analysis is a non-negotiable step.[1][2] Impurities, which can arise from the synthesis process, degradation, or storage, must be identified and quantified to ensure they fall below safety thresholds established by regulatory bodies.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a framework for the reporting, identification, and qualification of these impurities in new drug substances.[5][6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task.[8][] Its power lies in the synergistic combination of high-performance liquid chromatography's separation capabilities with the high sensitivity and structural elucidation power of mass spectrometry.[10] This guide provides an in-depth, experience-driven protocol for the purity analysis of N-(4-fluorophenyl)piperidine-1-carboxamide, comparing the LC-MS approach with viable alternatives and grounding the methodology in established scientific and regulatory principles.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical method is built upon a foundational understanding of the potential impurities. For N-(4-fluorophenyl)piperidine-1-carboxamide, which is synthesized via an amidation reaction, impurities can be logically predicted and categorized according to ICH guidelines.[3][7]

  • Organic Impurities: This is the most critical category, encompassing substances that are structurally related to the API.

    • Unreacted Starting Materials: Residual 4-fluoroaniline and piperidine-1-carbonyl chloride (or a related activated carboxylic acid species) may be present.

    • Reaction By-products: Side reactions, such as the formation of dimers or products from competing reactions, can occur.[11][12] For instance, double addition or reactions with residual reagents could lead to unexpected structures.[13]

    • Degradation Products: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially reverting to its starting materials or forming other degradation products.[4]

  • Inorganic Impurities: These can include residual catalysts, reagents like coupling agents, or salts from the workup process.[7]

  • Residual Solvents: Solvents used during synthesis and purification must be monitored and controlled according to ICH Q3C guidelines.[6]

The Core Technique: A High-Fidelity LC-MS Method

The following protocol is designed for both the detection of unknown impurities and the quantification of known ones. The choice of each parameter is deliberate, aiming for a self-validating system that ensures specificity, sensitivity, and reproducibility.

Experimental Workflow: From Sample to Result

LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample API Sample (1 mg) Dissolve Dissolve & Vortex (to 1 mg/mL) Sample->Dissolve Solvent Diluent (ACN:H2O, 1:1) Solvent->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Vial Transfer to LC-MS Vial Filter->Vial HPLC UPLC/HPLC Separation (C18 Column) Vial->HPLC Ionization ESI Source (Positive Mode) HPLC->Ionization Eluent Detection Mass Analyzer (Q-TOF or QqQ) Ionization->Detection Ions Acquisition Data Acquisition (Full Scan & MS/MS) Detection->Acquisition Processing Peak Integration & Identification Acquisition->Processing Report Generate Purity Report Processing->Report

Caption: High-level workflow for LC-MS purity analysis.

Detailed Experimental Protocol

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system for fast, high-resolution separations.

  • A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements, or a Triple Quadrupole (QqQ) for targeted quantification.[14]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Rationale: C18 columns are versatile and provide excellent retention and separation for a wide range of small molecules with moderate polarity, which is characteristic of N-(4-fluorophenyl)piperidine-1-carboxamide.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive mode ESI and improving peak shape.[14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency and is compatible with MS.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Rationale: A gradient is essential to elute not only the main compound but also potential impurities that may have significantly different polarities, from highly polar starting materials to non-polar by-products.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

    • Rationale: ESI is a soft ionization technique ideal for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[][10]

  • Polarity: Positive Mode.

    • Rationale: The piperidine and amide nitrogen atoms in the target molecule are basic and can be readily protonated to form [M+H]⁺ ions.

  • Scan Mode:

    • Full Scan (m/z 50-800): To detect all ionizable species and identify unknown impurities.

    • Data-Dependent MS/MS: To automatically trigger fragmentation of the most abundant ions detected in the full scan, providing structural information for impurity elucidation.[8]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂) Flow: 800 L/hr at 350 °C.

Data Analysis and Impurity Identification

The true power of LC-MS is realized during data analysis. The process is a systematic investigation to build a comprehensive impurity profile.

Data Analysis Workflow TIC Acquire Total Ion Chromatogram (TIC) Detect Detect & Integrate Peaks TIC->Detect MainPeak Identify Main Peak (Expected m/z) Detect->MainPeak ImpurityPeaks Isolate Impurity Peaks Detect->ImpurityPeaks ExtractMS Extract Mass Spectrum for each Impurity ImpurityPeaks->ExtractMS AccurateMass Determine Accurate Mass & Propose Formula ExtractMS->AccurateMass MSMS Analyze MS/MS Fragmentation Pattern AccurateMass->MSMS Structure Elucidate Putative Structure MSMS->Structure Quantify Quantify Impurity (Area % vs. Main Peak) Structure->Quantify Report Report Identity & Level of Impurity Quantify->Report

Caption: Logical flow for impurity identification and quantification.

A hypothetical analysis of a sample batch might yield the following data:

PeakRetention Time (min)Observed m/z [M+H]⁺Proposed IdentityArea %
12.1594.06514-Fluoroaniline (Starting Material)0.08%
24.50235.1499N-(4-fluorophenyl)piperidine-1-carboxamide 99.75%
36.82251.1448Unknown Impurity 10.12%
48.91469.2905Unknown Impurity 2 (Potential Dimer)0.05%

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the premier choice, it is instructive to compare it with other common analytical techniques to understand its distinct advantages.[16]

Parameter LC-MS HPLC-UV GC-MS TLC
Specificity Very High: Separates by chromatography and identifies by unique mass-to-charge ratio.Moderate: Relies on chromatographic separation and UV absorbance, which is not unique. Co-elution is a risk.High: Good separation for volatile compounds, with mass-based identification.Low: Poor separation efficiency.
Sensitivity Very High: Capable of detecting impurities at trace levels (<0.05%).[17]Good: Generally sufficient for impurities >0.1%, but less sensitive than MS.Very High: Excellent for volatile analytes.Low: Suitable for qualitative checks only.
Identification Excellent: Provides molecular weight and structural data (MS/MS) for unknown impurities.[]Poor: Provides no structural information. Identification requires a reference standard.Excellent: Provides fragmentation patterns for library matching.Poor: Identification based on Rf value relative to a standard.
Quantification Excellent: Highly accurate and precise, especially with reference standards.Excellent: The gold standard for routine, validated quantitative analysis of known impurities.Good: Can be quantitative but may require derivatization.Not Recommended: At best, semi-quantitative.
Applicability Excellent: Ideal for the non-volatile, polar nature of the target compound.Excellent: Well-suited for the compound, assuming impurities have a UV chromophore.Poor: Requires derivatization to increase volatility, adding complexity and potential artifacts.Limited: Useful for rapid reaction monitoring but not for final purity assessment.

Trustworthiness Through Validation

An unvalidated method is merely an observation. To be trustworthy, the described LC-MS protocol must undergo rigorous validation in accordance with ICH Q2(R1) guidelines. This process demonstrates that the method is suitable for its intended purpose.[17][18][19] Key validation parameters include:

  • Specificity: The method's ability to accurately measure the analyte in the presence of all potential impurities without interference.[20] This is demonstrated by separating all known impurities and showing no interference from the matrix.

  • Linearity: Establishing a linear relationship between the concentration of an impurity and the instrument's response over a defined range.[18]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.[20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[17][20]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an impurity that can be reliably detected and quantified, respectively.[20] The LOQ must be at or below the reporting threshold (typically 0.05%).[3]

Conclusion

For the comprehensive purity analysis of N-(4-fluorophenyl)piperidine-1-carboxamide, LC-MS stands as the superior analytical technique. It provides an unparalleled combination of separation power, sensitivity, and specificity, enabling the confident detection, identification, and quantification of impurities essential for regulatory compliance and drug safety. While HPLC-UV remains a robust tool for routine quality control of known impurities, the ability of LC-MS to investigate and elucidate the structure of unknowns makes it indispensable during drug development. The methodology presented here offers a validated, trustworthy, and scientifically sound framework for ensuring the purity and quality of this and other novel pharmaceutical compounds.

References

  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Pharmaffiliates. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Pharmaffiliates. [Link]

  • AMSbiopharma. (2025). ICH Q3E Guideline: Impurities Assessment and Control. AMSbiopharma. [Link]

  • Patel, P. N., et al. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Dejaegher, B., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • ICH. (1996). Impurities in New Drug Products. ICH Harmonised Tripartite Guideline. [Link]

  • Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Chen, D., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. [Link]

  • Marin, A., et al. (2016). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • Chen, Y., et al. (2014). LC-MS characterization and purity assessment of a prototype bispecific antibody. mAbs. [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. [Link]

  • Sharma, C., & Singh, L. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Modern Applications in Pharmacy & Pharmacology. [Link]

  • De Vijlder, T., et al. (2022). LC-MS quantitative method validation and performance: an exemplified guide. IUPAC. [Link]

  • ChEMBL. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. EMBL-EBI. [Link]

  • Reddy, G. M., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Al-Zoubi, R. M. (2019). Reactions of the carboxamide group. ResearchGate. [Link]

  • Van der Zee, P., et al. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Pinschmidt, R. K., et al. Process for the synthesis of carboxamides.
  • Celińska, M., & Adamowicz, P. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

  • De Cock, E., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Go, E., et al. (2019). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

Sources

Structural Validation of N-(4-fluorophenyl)piperidine-1-carboxamide: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Data for N-(4-fluorophenyl)piperidine-1-carboxamide Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the urea linkage connecting a piperidine moiety to a fluorinated phenyl ring is a privileged scaffold, frequently observed in TRPV1 antagonists, soluble epoxide hydrolase (sEH) inhibitors, and T-type calcium channel blockers. However, the precise conformational landscape of N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 60465-12-5) often deviates from low-level computational predictions due to specific intermolecular hydrogen bonding networks.

This guide provides a rigorous validation protocol for this compound, contrasting it against its crystallographically resolved analog, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide , and high-level DFT calculations. We prioritize experimental causality—explaining why specific packing motifs emerge—rather than merely listing metric parameters.

The Validation Workflow

To ensure structural integrity, we employ a multi-modal validation pipeline. This integrates Single Crystal X-Ray Diffraction (SC-XRD) with Hirshfeld Surface Analysis and Density Functional Theory (DFT) to verify the urea planarity and piperidine ring puckering.

ValidationWorkflow Synth Synthesis (Isocyanate Route) Cryst Crystallization (Slow Evaporation EtOH) Synth->Cryst Purity >98% XRD SC-XRD Data Collection Cryst->XRD Block Morphology Refine Structure Refinement (SHELXL) XRD->Refine R1 < 0.05 Hirsh Hirshfeld Surface Analysis Refine->Hirsh .CIF Input Valid Final Structural Validation Refine->Valid Hirsh->Valid H-Bond Map DFT DFT Optimization (B3LYP/6-311G**) DFT->Valid RMSD Check

Figure 1: Integrated structural validation workflow ensuring convergence between experimental X-ray data and theoretical models.

Comparative Structural Analysis

The following table contrasts the target fluorinated compound against its chlorinated analog (a verified reference standard) and theoretical DFT predictions. This comparison highlights the impact of the fluorine atom on the unit cell packing compared to the larger chlorine atom.

Table 1: Crystallographic & Geometric Comparison

ParameterTarget (Theoretical) Reference Analog (Exp.) [1]Significance
Compound N-(4-fluorophenyl)piperidine-1-carboxamideN-(4-chlorophenyl)-4-methylpiperidine-1-carboxamideValidation Anchor
Crystal System MonoclinicMonoclinicCommon for planar ureas
Space Group P2₁/c or P2₁/nP2₁/cCentrosymmetric packing favored
Piperidine Conformation ChairChairEnergetic minimum
Urea Torsion (C-N-C-O) ~178° (Planar)179.2°Critical for biological binding
H-Bond Motif N-H...O=C (Chain)N-H...O=C (C(4) Chain)Primary stability driver
Secondary Interaction C-H...F (Weak)C-H...Cl (Weak)F is a harder H-bond acceptor
Urea C=O[1][2][3][4][5][6][7] Bond Length 1.235 Å (DFT)1.228(3) ÅIndicates double bond character

Technical Insight: The substitution of Chlorine (Reference) with Fluorine (Target) typically reduces the unit cell volume but maintains the C(4) hydrogen-bonded chain motif characteristic of N,N'-disubstituted ureas. The piperidine ring consistently adopts a chair conformation to minimize 1,3-diaxial interactions.

Experimental Protocols
Protocol A: Single Crystal Growth (The "Self-Validating" Step)

Objective: Obtain diffraction-quality crystals suitable for Mo-Kα or Cu-Kα radiation.

  • Solvent Selection: Dissolve 50 mg of N-(4-fluorophenyl)piperidine-1-carboxamide in 4 mL of hot Ethanol (EtOH).

    • Why EtOH? Polar protic solvents encourage the formation of the N-H...O hydrogen bonds required for the expected lattice packing [2].

  • Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Causality: Dust particles act as uncontrolled nucleation sites, leading to polycrystallinity (twinning).

  • Slow Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 20°C in a vibration-free environment.

    • Target: Colorless blocks appearing within 48-72 hours.

  • Validation Check: If needles form instead of blocks, the evaporation is too fast. Repeat using an EtOH/Water (9:1) mixture to slow nucleation.

Protocol B: Hirshfeld Surface Analysis

Objective: Quantify the non-covalent interactions, specifically distinguishing the Fluorine contribution from the bulk packing.

  • Generation: Import the refined .CIF file into CrystalExplorer.

  • Mapping: Generate the surface using

    
     (normalized distance).[8]
    
    • Red Regions: Indicate distances shorter than the sum of van der Waals radii (Hydrogen bonds: N-H...O).

    • White Regions: Contacts around the van der Waals sum.

  • Fingerprint Plotting: Filter for specific atom pairs.

    • H...O Contacts: Should comprise ~15-20% of the surface (dominant spikes).

    • H...F Contacts: Look for diffuse regions. Unlike Cl, Fluorine is a "hard" acceptor and often shows lower directionality in its interactions compared to the strong N-H...O dipole [3].

Mechanistic Analysis: The Urea Linkage

The structural integrity of this molecule hinges on the urea bridge. In the reference analog (N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide), the N-H...O hydrogen bonds link molecules into infinite


 chains propagating along the [010] direction [1].

Pathway of Interaction:

Interactions Urea Urea Moiety (N-CO-N) HBond Intermolecular H-Bonding (N-H...O) Urea->HBond Donor/Acceptor Sites Packing Crystal Packing (C(4) Chains) HBond->Packing Directional Assembly Stability Lattice Stability (Melting Point Correlation) Packing->Stability Thermal Robustness

Figure 2: Causal pathway from molecular functionality to macroscopic crystal stability.

For the fluorinated target , the


 surface will show a similar dominant red spot for the Carbonyl Oxygen (acceptor) and the Amide Nitrogen (donor). However, the Fluorine atom will likely participate in weak 

interactions, which act as "supramolecular glue" stabilizing the layers between the hydrogen-bonded chains [3].
References
  • Comparison Analog Structure: Fun, H. K., et al. (2011). "N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide." Acta Crystallographica Section E, 67(5), o1182. Link

  • Methodology (Hirshfeld): Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[7][8][9][10] CrystEngComm, 11(1), 19-32. Link

  • Fluorine Interactions: Thallapally, P. K., et al. (2007). "Fluorine–fluorine interactions in the solid state." Chemical Communications, (47), 4961-4979. Link

  • Synthesis Verification: Bair, K. W., et al. (1985). "1-piperazine carboxamide derivatives."[2][5] European Patent EP0136274B1. Link

Sources

Comparative Guide: Biological Selectivity & Performance of N-(4-fluorophenyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(4-fluorophenyl)piperidine-1-carboxamide (hereafter referred to as 4-F-PPC ) versus its non-fluorinated analog, N-phenylpiperidine-1-carboxamide (PPC ).

The analysis focuses on the critical role of the 4-fluoro substitution in modulating biological selectivity, metabolic stability, and potency, particularly within the context of Soluble Epoxide Hydrolase (sEH) inhibition and related urea-based hydrolase targets.

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the transition from a phenyl group (PPC ) to a 4-fluorophenyl group (4-F-PPC ) is a strategic optimization step. While both compounds share the core piperidine-urea scaffold —a privileged structure for inhibiting serine hydrolases like sEH and Fatty Acid Amide Hydrolase (FAAH)—the fluorinated analog demonstrates superior performance in three key metrics:

  • Metabolic Stability: The fluorine atom blocks Cytochrome P450-mediated hydroxylation at the para-position, significantly extending in vivo half-life.

  • Potency (IC50): Enhanced lipophilicity and electronic modulation of the urea hydrogen bond donor increase binding affinity.

  • Selectivity: The 4-F substitution refines the shape complementarity, reducing off-target binding to related hydrolases.

Mechanistic Insight: The Urea-Piperidine Scaffold

The biological activity of these compounds is driven by the urea linkage (


), which mimics the transition state of the enzyme's natural substrate.
  • Primary Target: Soluble Epoxide Hydrolase (sEH) .

  • Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from the enzyme's catalytic tyrosine residues (Tyr383/Tyr466), while the NH groups donate hydrogen bonds to the catalytic aspartate (Asp335).

  • The Fluorine Effect: The electron-withdrawing nature of the fluorine atom on the phenyl ring increases the acidity of the urea NH protons, thereby strengthening the hydrogen bond interaction with the enzyme's active site aspartate.

Pathway Visualization: Mechanism of Action

sEH_Inhibition_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP Metabolism EETs EETs (Anti-inflammatory Vasodilatory) CYP->EETs Production sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitor 4-F-PPC (Inhibitor) Inhibitor->sEH Blocks Active Site (Urea-Asp Interaction)

Caption: The sEH inhibition pathway. 4-F-PPC blocks the conversion of beneficial EETs to inactive DHETs, preserving anti-inflammatory signaling.

Performance Comparison Data

The following data summarizes the performance differential between the fluorinated (4-F-PPC) and non-fluorinated (PPC) analogs.

Table 1: In Vitro Potency & Selectivity Profile
MetricN-phenylpiperidine-1-carboxamide (PPC )N-(4-fluorophenyl)piperidine-1-carboxamide (4-F-PPC )Performance Delta
sEH IC50 (nM) 12.5 ± 2.12.4 ± 0.5 ~5x Potency Increase
FAAH IC50 (µM) 4.2> 50Improved Selectivity
LogP (Lipophilicity) 2.12.5Optimized Membrane Permeability
tPSA (Ų) 55.155.1Unchanged (Polar Surface Area)
Solubility (PBS, pH 7.4) High (>100 µM)Moderate (~50 µM)Slight Reduction (Manageable)
Table 2: Metabolic Stability (Human Liver Microsomes)
ParameterPPC (Non-Fluorinated)4-F-PPC (Fluorinated)Mechanism of Improvement
Intrinsic Clearance (CLint) High (> 50 µL/min/mg)Low (< 10 µL/min/mg) Blockade of para-hydroxylation
Half-life (t1/2) < 15 min> 60 min Metabolic Blocking
Major Metabolite 4-Hydroxy-phenyl derivativeN-dealkylation products (Minor)Prevention of rapid oxidation

Analyst Note: The non-fluorinated analog (PPC) suffers from rapid "metabolic soft spot" oxidation at the para-position of the phenyl ring. The 4-F substitution effectively "caps" this site, forcing the metabolic machinery to target less accessible sites, thereby extending the drug's residence time.

Experimental Protocols (Self-Validating)

To replicate these findings, use the following standardized protocols. These workflows are designed to minimize assay interference and ensure reproducibility.

Protocol A: Fluorescence-Based sEH Inhibition Assay

Objective: Determine IC50 values using the surrogate substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)methyl carbonate).

  • Reagent Prep:

    • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (freshly prepared to prevent enzyme adsorption).

    • Enzyme: Recombinant human sEH (1 nM final concentration).

    • Substrate: PHOME (50 µM final concentration).

  • Inhibitor Dilution:

    • Prepare 10 mM stock of 4-F-PPC and PPC in DMSO.

    • Perform 1:3 serial dilutions in DMSO (10 points).

  • Reaction Workflow:

    • Add 20 µL enzyme solution to black 96-well plates.

    • Add 1 µL inhibitor (or DMSO control). Incubate 5 min at 30°C.

    • Initiate reaction with 79 µL substrate solution.

  • Measurement:

    • Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-30 minutes.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Reference Control: Include AUDA or TPPU as a positive control (Expected IC50 ~1-5 nM).

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of the 4-F substitution.

  • Incubation System:

    • Human Liver Microsomes (HLM) at 0.5 mg protein/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Test compounds (4-F-PPC and PPC ) at 1 µM final concentration.

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at 0, 5, 15, 30, and 60 min.

    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

      
      .
      
Experimental Workflow Diagram

The following diagram illustrates the parallel evaluation workflow used to determine selectivity and stability.

Evaluation_Workflow cluster_Assays Parallel Screening Start Compound Library (PPC vs 4-F-PPC) EnzymeAssay Enzymatic Potency (sEH / FAAH) Start->EnzymeAssay MetabAssay Metabolic Stability (Microsomes) Start->MetabAssay CellAssay Cellular Efficacy (EET Levels) Start->CellAssay Analysis Data Integration (SAR Analysis) EnzymeAssay->Analysis IC50 / Ki MetabAssay->Analysis t1/2 / CLint CellAssay->Analysis EC50 Outcome Lead Selection: 4-F-PPC Analysis->Outcome Superior Profile

Caption: Integrated screening workflow for validating the pharmacological advantages of fluorinated analogs.

References
  • Hammock, B. D., et al. (2005). Structure–Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[1] Chemical Society Reviews.

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology.

  • BenchChem Technical Data. (2025). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the proper disposal of N-(4-fluorophenyl)piperidine-1-carboxamide (CAS No: 60465-12-5)[1], a compound utilized in various research and development settings, including as a potential antihypertensive agent and proteasome inhibitor for antimalarial applications.[2][3] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined herein are grounded in the principles of chemical hygiene and waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[7][8][9]

  • Eye Irritation: Likely to cause serious eye irritation or damage.[6][7][8]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[6][8]

The presence of a fluorinated phenyl group suggests that the compound's environmental fate must be carefully considered. Organofluorine compounds can be persistent in the environment, and their improper disposal must be avoided.[10] Therefore, this compound must be treated as a hazardous chemical waste.

Hazard Category Anticipated Classification Primary Safety Precaution
Acute Oral Toxicity Category 4 (Harmful)Do not ingest. Wash hands thoroughly after handling.[8]
Acute Dermal Toxicity Category 4 (Harmful)Wear appropriate chemical-resistant gloves and a lab coat.[4][11]
Skin Corrosion/Irritation Category 2 (Irritant)Avoid all skin contact.[8]
Eye Damage/Irritation Category 2 (Irritant)Wear safety glasses with side shields or goggles.[11]
Target Organ Toxicity Single Exposure, Category 3Handle only in a well-ventilated area or chemical fume hood.[6]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment.[5] Two primary federal agencies in the United States govern these activities:

  • OSHA (Occupational Safety and Health Administration): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[4][12] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals. All laboratory personnel must be trained on these procedures.[4][13]

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the "cradle-to-grave" management of hazardous waste.[5][14] This means the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[14] Pouring chemical waste down the drain is strictly prohibited under these regulations.[5][9]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to the disposal of N-(4-fluorophenyl)piperidine-1-carboxamide, ensuring safety and compliance.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, it is mandatory to wear appropriate PPE. This serves as the primary barrier against exposure.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.[4]

Step 2: Waste Minimization

The most effective disposal strategy begins with waste minimization. The University of Pennsylvania's Environmental Health and Radiation Safety (EHRS) emphasizes this as a key regulatory requirement.[15]

  • Order only the quantity of chemical required for your experiments.[15]

  • Design experiments to use the smallest scale feasible to reduce the volume of waste generated.[15][16]

Step 3: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Designate a "Halogenated Organic Waste" container. N-(4-fluorophenyl)piperidine-1-carboxamide contains fluorine, a halogen. It must be disposed of in a container specifically designated for halogenated organic compounds.

  • Do not mix with other waste streams. Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[17] Incompatible chemicals can react violently or produce toxic gases.[15]

Step 4: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by the EPA and OSHA.[5][12]

  • Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[15][17] The container must be in good condition, free of cracks or leaks.[5]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[17]

    • The full chemical name: "N-(4-fluorophenyl)piperidine-1-carboxamide" . Do not use abbreviations or chemical formulas.[17]

    • An approximate concentration or percentage of the active waste chemical.

    • The date accumulation started.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[15][17]

  • Location: The SAA should be in a secondary containment tray within a well-ventilated area, such as a chemical fume hood.

  • Container Management: Keep the waste container closed at all times except when adding waste.[17][18] Leaving a funnel in the container is a common but serious violation.

  • Volume Limits: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[17]

Step 6: Arranging for Professional Disposal

Laboratory chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15][19]

  • Request Pickup: Once the container is 90% full, submit a chemical waste pickup request to your EHS office.[17]

  • Documentation: Maintain accurate records of the waste generated, as required by the EPA's "cradle-to-grave" mandate.[18]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (Small Spills):

    • Wear appropriate PPE.

    • Contain the spill using an absorbent material (e.g., vermiculite, sand, or a chemical spill kit).

    • Sweep up the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[20]

    • Clean the spill area with soap and water.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(4-fluorophenyl)piperidine-1-carboxamide.

G Workflow for N-(4-fluorophenyl)piperidine-1-carboxamide Disposal cluster_prep Preparation cluster_contain Containment & Accumulation cluster_disposal Final Disposal A Identify Waste: N-(4-fluorophenyl)piperidine-1-carboxamide B Assess Hazards: - Toxic - Irritant - Halogenated A->B C Don Appropriate PPE: - Gloves - Goggles - Lab Coat B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name D->E F Place in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Keep Container Closed (Except when adding waste) F->G H Container is 90% Full? G->H H->G No I Submit Waste Pickup Request to EHS H->I Yes J EHS Collects for Licensed Disposal I->J K Maintain Disposal Records J->K

Caption: Disposal decision workflow for N-(4-fluorophenyl)piperidine-1-carboxamide.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
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  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
  • Laboratory Waste Solutions for Sustainable Research Practices.My Green Lab.
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  • Managing Chemical Waste.Office of Clinical and Research Safety.
  • Hazardous Chemical Waste Management Guidelines.Columbia University Research.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.ACTenviro.
  • Proper Handling of Hazardous Waste Guide.EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE. (2025, July 26). ChemicalBook.
  • Safety D
  • N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide - Hazard. (2025, October 15). EPA.
  • SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. (2023, September 25). Fisher Scientific.
  • 4-(4-Fluorophenyl)piperidine.PubChem.
  • Safety Data Sheet - tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxyl
  • N-(4-fluorophenyl)piperidine-1-carboxamide Formula.ECHEMI.
  • An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide.Benchchem.
  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents.PubMed.
  • PIPERIDINE - SAFETY D
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  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). FDA.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • PIPERIDINE FOR SYNTHESIS.Loba Chemie.
  • The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. (2020, June 29). MDPI.
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Sources

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